Product packaging for 3-Hydroxytridecanoic acid(Cat. No.:CAS No. 32602-69-0)

3-Hydroxytridecanoic acid

Katalognummer: B041488
CAS-Nummer: 32602-69-0
Molekulargewicht: 230.34 g/mol
InChI-Schlüssel: CWSNHZHHWHLJIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Hydroxytridecanoic acid is a medium-chain hydroxylated fatty acid that serves as a critical intermediate and signaling molecule in diverse biochemical pathways, making it a compound of significant interest in life science research. Its primary research applications are centered on the study of bacterial quorum sensing and fatty acid metabolism. Specifically, this compound is a key precursor in the biosynthesis of acylhomoserine lactones (AHLs), which are essential signaling molecules used by many Gram-negative bacteria for cell-to-cell communication. By utilizing this compound, researchers can investigate and manipulate quorum-sensing mechanisms to better understand bacterial virulence, biofilm formation, and population dynamics, with potential applications in developing novel anti-infective strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O3 B041488 3-Hydroxytridecanoic acid CAS No. 32602-69-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-hydroxytridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNHZHHWHLJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954328
Record name 3-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32602-69-0
Record name Tridecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Occurrence of 3-Hydroxytridecanoic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoic acid (3-OH-C13:0) is a saturated 13-carbon 3-hydroxy fatty acid (3-HFA) that has been identified as a significant lipid component in various bacterial species. Its presence is particularly notable in the lipopolysaccharides (LPS) of Gram-negative bacteria, where it forms a crucial part of the lipid A moiety, the primary immunostimulatory center of endotoxin. Beyond its structural role, emerging evidence suggests that 3-OH-C13:0 and other 3-HFAs may be involved in complex bacterial processes, including signaling and pathogenesis. This technical guide provides a comprehensive overview of the natural occurrence of this compound in bacteria, detailing its quantitative distribution, the experimental protocols for its analysis, and its role in bacterial physiology.

Natural Occurrence and Quantitative Data

This compound is found in both Gram-negative and Gram-positive bacteria, albeit in different molecular contexts. In Gram-negative bacteria, it is a common constituent of the lipid A component of LPS. In some Gram-positive bacteria, such as Bacillus species, it is found as part of the lipid tail of lipopeptide biosurfactants.[1][2] The quantitative abundance of this compound can vary significantly between bacterial species and is influenced by growth conditions.

Bacterial SpeciesLocationCompound ClassConcentration/Relative Abundance of this compoundReference
Bacillus mojavensisLipopeptideBiosurfactantMajor fatty acid component[1]
Bacillus subtilisLipopeptideSurfactinPresent as one of the β-hydroxy fatty acids[1]
Veillonella spp.LipopolysaccharideLipid ADetected as a constituent
Pseudomonas aeruginosaLipopolysaccharideLipid A3-hydroxy fatty acids are major components of lipid A[2][3]
Escherichia coliLipopolysaccharideLipid A3-hydroxy fatty acids are major components of lipid A[4]

Biosynthesis of this compound

The primary pathway for the biosynthesis of 3-hydroxy fatty acids in Gram-negative bacteria is intricately linked to the synthesis of lipid A. This process is part of the broader fatty acid synthesis (FASII) pathway. The key enzymes involved in the incorporation of acyl chains into the lipid A backbone are LpxA and LpxD.

The biosynthesis of the lipid A precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), is acylated with a (R)-3-hydroxyacyl-acyl carrier protein (ACP) by the enzyme LpxA. While LpxA from Escherichia coli shows a preference for (R)-3-hydroxymyristoyl-ACP (C14), it can also utilize other acyl chain lengths, including C12 and C16, albeit at a lower efficiency. This relaxed substrate specificity can lead to the incorporation of 3-hydroxytridecanoyl chains if the corresponding C13 precursor is available from the fatty acid synthesis pathway. The subsequent deacetylation by LpxC is the committed step in lipid A biosynthesis. Following this, the enzyme LpxD transfers a second (R)-3-hydroxyacyl chain to the amino group of the glucosamine.

LipidA_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA Acyl_ACP (R)-3-Hydroxytridecanoyl-ACP Acyl_ACP->LpxA UDP_3OH_C13_GlcNAc UDP-3-O-(3-hydroxytridecanoyl)-GlcNAc LpxC LpxC UDP_3OH_C13_GlcNAc->LpxC UDP_3OH_C13_GlcN UDP-3-O-(3-hydroxytridecanoyl)-GlcN LpxD LpxD UDP_3OH_C13_GlcN->LpxD Second_Acyl_ACP (R)-3-Hydroxyacyl-ACP Second_Acyl_ACP->LpxD UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN Further_enzymes Further enzymes in Lipid A biosynthesis UDP_diacyl_GlcN->Further_enzymes LpxA->UDP_3OH_C13_GlcNAc LpxC->UDP_3OH_C13_GlcN LpxD->UDP_diacyl_GlcN

Biosynthesis of the initial part of Lipid A incorporating this compound.

Role in Bacterial Signaling and Pathogenesis

While the structural role of 3-hydroxy fatty acids in lipid A is well-established, their function as signaling molecules is an active area of research. Free 3-hydroxy fatty acids have been shown to act as signaling molecules in plant-microbe interactions, where they can trigger plant immune responses.[5][6] In the context of bacterial communication, some fatty acids and their derivatives have been implicated in quorum sensing and biofilm formation. For instance, certain medium-chain saturated fatty acids have been shown to inhibit biofilm formation in Escherichia coli.[7][8] Although direct evidence for this compound as a primary quorum-sensing molecule is limited, its presence in virulence-associated structures like LPS and lipopeptides suggests a potential role in modulating host-pathogen interactions.

Signaling_Pathway cluster_bacteria Bacterium cluster_host Host Cell (e.g., Plant) 3_OH_C13 This compound (as part of LPS/lipopeptide or free) QS_system Quorum Sensing System 3_OH_C13->QS_system Modulates Receptor Host Receptor 3_OH_C13->Receptor Binds to 3_OH_C13->Receptor Biofilm Biofilm Formation QS_system->Biofilm Regulates Virulence Virulence Factor Expression QS_system->Virulence Regulates Immune_Response Immune Response Receptor->Immune_Response Activates

Potential signaling roles of this compound in bacteria and host interactions.

Experimental Protocols

The analysis of this compound in bacterial samples typically involves extraction of total lipids, derivatization to enhance volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cells

This protocol is adapted from established methods for the analysis of fatty acids from bacterial cultures.[3]

1. Cell Harvesting and Lysis:

  • Grow bacterial cultures to the desired growth phase.

  • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile saline or phosphate-buffered saline (PBS).

  • Lyophilize the cell pellet to dryness.

2. Acid Methanolysis:

  • To the dried cell pellet (typically 5-10 mg), add 2 mL of 1.25 M HCl in methanol.

  • Seal the tube tightly and heat at 85°C for 1 hour to release and methylate the fatty acids.

  • Cool the sample to room temperature.

3. Extraction of Fatty Acid Methyl Esters (FAMEs):

  • Add 1 mL of hexane (B92381) and 1 mL of deionized water to the cooled sample.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at low speed (e.g., 1000 x g for 5 minutes) to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new clean tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of hexane and combine the hexane layers.

4. Derivatization of Hydroxyl Groups:

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane; BSTFA + 1% TMCS).

  • Seal the tube and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Cool the sample to room temperature before GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • A capillary column suitable for fatty acid analysis (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film thickness, such as a DB-5ms or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/minute to 200°C.

    • Ramp 2: 5°C/minute to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50-650.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identification of the this compound derivative is based on its retention time and the fragmentation pattern in the mass spectrum. The TMS derivative of this compound methyl ester will show characteristic ions.

  • Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid or a 3-hydroxy fatty acid with a different chain length not present in the sample) of a known concentration.

Experimental_Workflow Start Bacterial Culture Harvest Cell Harvesting & Lysis Start->Harvest Methanolysis Acid Methanolysis (Release & Methylate Fatty Acids) Harvest->Methanolysis Extraction Hexane Extraction (Isolate FAMEs) Methanolysis->Extraction Derivatization Silylation (Derivatize Hydroxyl Groups) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis End Results Data_Analysis->End

General workflow for the analysis of 3-hydroxy fatty acids from bacteria.

Conclusion

This compound is a naturally occurring fatty acid in a variety of bacteria, playing a key structural role in the lipid A component of Gram-negative bacteria and as a constituent of lipopeptides in some Gram-positive species. While its quantitative distribution is not yet exhaustively mapped across the bacterial kingdom, established analytical methods allow for its precise detection and quantification. The biosynthetic pathway leading to its formation is closely tied to general fatty acid and lipid A synthesis. Emerging research points towards a role for 3-hydroxy fatty acids, including this compound, in bacterial signaling and host-pathogen interactions, making it a molecule of significant interest for researchers in microbiology, drug development, and immunology. Further investigation into its specific roles in bacterial physiology and pathogenesis is warranted and may reveal novel targets for antimicrobial therapies.

References

The Biosynthesis of 3-Hydroxytridecanoic Acid: A Deep Dive into an Atypical Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of 3-hydroxytridecanoic acid, a 13-carbon saturated hydroxy fatty acid, represents a fascinating intersection of primary and secondary metabolism. While not as commonly studied as its even-chain counterparts, its formation is intrinsically linked to the well-conserved fatty acid synthesis (FAS) pathway, with key branch points offering opportunities for metabolic engineering and novel therapeutic development. This technical guide elucidates the core biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular processes.

Core Biosynthesis Pathway: An Offshoot of Fatty Acid Synthesis

The synthesis of this compound originates from the ubiquitous Type II Fatty Acid Synthesis (FASII) pathway present in bacteria. Unlike the synthesis of even-chain fatty acids, which is initiated with acetyl-CoA, the production of odd-chain fatty acids, including the C13 backbone of this compound, commences with a three-carbon primer: propionyl-CoA .[1][2]

The pathway proceeds through a series of iterative enzymatic reactions, with the growing acyl chain covalently attached to an Acyl Carrier Protein (ACP). The key intermediate, (R)-3-hydroxytridecanoyl-ACP, is formed through the action of a specific reductase. The subsequent fate of this intermediate determines whether it continues through the elongation cycle to form a saturated 13-carbon fatty acid or is diverted for other metabolic purposes, including the potential release as a free 3-hydroxy fatty acid.

The core enzymatic steps are as follows:

  • Priming the Pathway: The synthesis is initiated by the condensation of propionyl-CoA and malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase III (FabH) . This initial step is critical for establishing the odd-chain nature of the fatty acid.[3][4]

  • Elongation Cycles: The resulting 3-oxovaleryl-ACP enters the iterative elongation cycle. Each cycle consists of four key reactions that add two carbons to the acyl chain from malonyl-ACP:

    • Condensation: Catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF).

    • First Reduction: The 3-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG) , forming a 3-hydroxyacyl-ACP intermediate. This is the crucial step that generates the hydroxyl group at the C3 position.

    • Dehydration: The hydroxyl group is removed to form a double bond by 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) .

    • Second Reduction: The double bond is reduced by enoyl-ACP reductase (FabI) , yielding a saturated acyl-ACP that is two carbons longer.

  • Formation of (R)-3-Hydroxytridecanoyl-ACP: After five cycles of elongation starting from the propionyl-CoA primer, the 13-carbon intermediate, (R)-3-hydroxytridecanoyl-ACP, is formed at the β-ketoacyl-ACP reductase (FabG) step of the sixth cycle.

  • Release of the Free Fatty Acid: The final step to obtain free this compound requires the hydrolytic cleavage of the fatty acid from the acyl carrier protein. This is carried out by an acyl-ACP thioesterase . The specificity of this thioesterase is a critical determinant for the release of the 3-hydroxy intermediate from the FASII cycle. While some thioesterases are known to act on hydroxyacyl-CoAs, specific thioesterases that efficiently release 3-hydroxyacyl-ACPs are less characterized.[5][6]

A Potential Diversion Pathway in Pseudomonas

In organisms like Pseudomonas aeruginosa, the enzyme RhlA has been shown to divert 3-hydroxyacyl-ACP intermediates from the FASII pathway for the synthesis of rhamnolipids.[3][7] RhlA catalyzes the formation of a dimer of two 3-hydroxy fatty acids, known as a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). While RhlA exhibits a strong preference for 10-carbon substrates (3-hydroxydecanoyl-ACP)[1][7], its activity on other chain lengths, including the C13 intermediate, is not well-documented. If RhlA or a similar enzyme were to act on 3-hydroxytridecanoyl-ACP, the resulting HAA could be subsequently hydrolyzed to release this compound.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is limited in the scientific literature. The following tables summarize available kinetic data for homologous enzymes involved in the synthesis of odd-chain fatty acid precursors.

EnzymeOrganismSubstrateKm (µM)kcat (min-1)kcat/Km (M-1min-1 x 106)Reference
FabH Staphylococcus aureusPropionyl-CoA---[8]
Butyryl-CoA20 ± 31290 ± 2465[8]
Acetyl-CoA373 ± 3359 ± 20.16[8]
Thioesterase (PP_4975) Pseudomonas putida KT2440Propionyl-CoA144.1378,0009.02[9]
Thioesterase (HiYciA) Haemophilus influenzaePropionyl-CoA26.8429,40018.26[9]

Note: The activity of S. aureus FabH with propionyl-CoA was reported as 12.5 ± 0.6 pmol/min/ng, but Km and kcat were not determined. Data for other enzymes with C13 substrates is not currently available.

In Vivo Production Titers

Currently, there are no published reports detailing the in vivo production titers of this compound in either wild-type or metabolically engineered organisms.

Experimental Protocols

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of hydroxy fatty acids and involves extraction, derivatization to enhance volatility, and subsequent GC-MS analysis.[10][11]

a. Sample Preparation and Extraction:

  • To 500 µL of sample (e.g., culture supernatant, cell lysate), add an appropriate internal standard (e.g., deuterated 3-hydroxytetradecanoic acid).

  • For total fatty acid analysis, perform alkaline hydrolysis by adding an equal volume of 10 M NaOH and incubating at 80°C for 30 minutes. For free fatty acids, omit this step.

  • Acidify the sample to a pH of approximately 2-3 with 6 M HCl.

  • Extract the fatty acids twice with 3 mL of a non-polar solvent such as ethyl acetate (B1210297) or iso-octane. Vortex thoroughly and centrifuge to separate the phases.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

b. Derivatization (Trimethylsilylation):

  • To the dried extract, add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of pyridine.[12][13][14]

  • Incubate the mixture at 60-80°C for 30-60 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 5890 series II or equivalent.

  • Column: HP-5MS capillary column (or similar non-polar column).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Scan mode to identify the fragmentation pattern of derivatized this compound, and selected ion monitoring (SIM) mode for quantification.

Assay for Acyl-ACP Thioesterase Activity on 3-Hydroxyacyl-ACPs

This assay measures the release of radiolabeled free fatty acids from their ACP-bound form.[16]

a. Synthesis of [1-14C]-3-hydroxytridecanoyl-ACP Substrate: The radiolabeled substrate must be synthesized enzymatically in vitro using purified FASII enzymes, propionyl-CoA, and [1-14C]malonyl-CoA. The intermediate can be purified using chromatographic techniques.

b. Thioesterase Assay Protocol:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM Dithiothreitol (DTT)

    • 50–2500 Bq of [1-14C]-3-hydroxytridecanoyl-ACP

    • Purified recombinant acyl-ACP thioesterase (0.025–1.0 ng)

    • Nuclease-free water to a final volume of 100 µL.

  • Initiate the reaction by adding the enzyme and incubate at room temperature for 5-10 minutes (ensure the reaction is in the linear range).

  • Stop the reaction by adding 250 µL of 1 M acetic acid in isopropanol.

  • Extract the released [1-14C]-3-hydroxytridecanoic acid by adding 300 µL of hexane (B92381), vortexing, and centrifuging to separate the phases.

  • Transfer the upper hexane layer to a scintillation vial. Repeat the extraction.

  • Add an appropriate scintillation cocktail to the pooled hexane extracts and measure the radioactivity using a liquid scintillation counter.

Signaling Pathways and Logical Relationships

Biosynthesis_of_3_Hydroxytridecanoic_Acid

Experimental_Workflow_GCMS

Conclusion and Future Directions

The biosynthesis of this compound is a prime example of how the central metabolic pathway of fatty acid synthesis can be harnessed to produce diverse and potentially valuable molecules. While the core enzymatic steps are well-understood, significant knowledge gaps remain, particularly concerning the substrate specificity of FASII enzymes for odd-chain intermediates and the identity and kinetics of thioesterases capable of releasing the 3-hydroxyacyl-ACP product. Further research in these areas, particularly the characterization of enzymes from organisms known to produce odd-chain fatty acids, will be crucial for developing robust platforms for the targeted production of this compound and other valuable odd-chain hydroxy fatty acids. Such advancements hold promise for the development of novel bioplastics, surfactants, and chiral building blocks for the pharmaceutical industry.

References

Unveiling a Key Component of Endotoxicity: The Discovery and Significance of 3-Hydroxytridecanoic Acid in Lipopolysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The lipid A moiety of LPS is responsible for its endotoxic activity, which can lead to a systemic inflammatory response and, in severe cases, septic shock. The precise chemical structure of lipid A is critical to its biological activity, and the identification of its constituent fatty acids has been a cornerstone of understanding host-pathogen interactions. This technical guide focuses on the discovery, analysis, and immunological significance of a specific medium-chain 3-hydroxy fatty acid: 3-hydroxytridecanoic acid. While not as universally present as other 3-hydroxy fatty acids like 3-hydroxymyristic acid, its discovery and characterization have contributed to a deeper appreciation of the structural diversity and biological implications of lipid A.

The Foundational Discovery

The presence of 3-hydroxy fatty acids as integral components of lipid A was a significant breakthrough in endotoxin (B1171834) research. While earlier studies in the 1960s by pioneers like Otto Westphal and Ernst T. Rietschel laid the groundwork for understanding the chemical nature of lipid A, a pivotal moment in the specific identification of this compound came in 1971. In a seminal paper, Bishop, Hewett, and Knox reported the "Occurrence of 3-hydroxytridecanoic and 3-hydroxypentadecanoic acids in the lipopolysaccharides of Veillonella".[1] This discovery was crucial as it expanded the known repertoire of fatty acids in lipid A beyond the more commonly found 3-hydroxymyristic acid (3-OH-C14:0) and highlighted the species-specific variations in lipid A structure.

Quantitative Presence Across Bacterial Species

While 3-hydroxytetradecanoic acid is a common constituent of lipid A in many Gram-negative bacteria, the distribution of this compound is more varied.[2] Its presence and relative abundance are key chemotaxonomic markers. The following table summarizes the reported presence of 3-hydroxy fatty acids, including this compound, in the lipopolysaccharides of various Gram-negative bacteria.

Bacterial SpeciesThis compound (3-OH-C13:0)Other 3-Hydroxy Fatty AcidsReference(s)
Veillonella parvulaPresent3-hydroxypentadecanoic acidBishop, D.G., et al. (1971)
Pseudomonas aeruginosaNot typically reported2-hydroxydecanoic acid, 3-hydroxydodecanoic acid[3]
Helicobacter pyloriNot typically reported3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, 3-hydroxyhexadecanoic acid, 3-hydroxyoctadecanoic acid[4]
Bacteroides fragilisNot typically reported3-hydroxypentadecanoic acid, 3-hydroxy-15-methyl-hexadecanoic acid, 3-hydroxyhexadecanoic acid, 3-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-15-methyl-pentadecanoic acid[5]
Vibrio choleraePresent3-hydroxyundecanoic acid[6]

This table is not exhaustive and represents a selection of reported findings. The fatty acid composition of lipid A can vary between strains and is influenced by growth conditions.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in LPS require a multi-step process involving the isolation of LPS, liberation of fatty acids from the lipid A moiety, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipopolysaccharide (LPS) Extraction

A common and effective method for extracting LPS from Gram-negative bacteria is the hot phenol-water procedure.

Protocol:

  • Harvest bacterial cells from culture by centrifugation.

  • Wash the cell pellet with sterile, endotoxin-free water.

  • Resuspend the cells in water and heat to 68°C in a water bath.

  • Add an equal volume of pre-heated 90% phenol (B47542) and stir vigorously for 15-30 minutes at 68°C.

  • Cool the mixture on ice and then centrifuge to separate the phases.

  • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

  • Dialyze the aqueous phase extensively against distilled water to remove phenol and other small molecules.

  • Lyophilize the dialyzed solution to obtain crude LPS.

  • Further purification can be achieved by treatment with nucleases (DNase and RNase) and proteases, followed by ultracentrifugation.

Liberation of Fatty Acids from Lipid A (Hydrolysis)

To analyze the fatty acid composition of lipid A, the ester and amide-linked fatty acids must be cleaved from the glucosamine (B1671600) backbone. This is typically achieved by acid hydrolysis.

Protocol:

  • Resuspend a known amount of purified LPS in 4 M hydrochloric acid (HCl).

  • Seal the tube and heat at 100°C for 4-6 hours.

  • Cool the hydrolysate to room temperature.

  • Extract the liberated fatty acids with an organic solvent such as chloroform (B151607) or diethyl ether.

  • Wash the organic phase with water to remove residual acid.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen.

Derivatization of Fatty Acids for GC-MS Analysis

Fatty acids, particularly those with hydroxyl groups, are not volatile enough for direct GC analysis. Therefore, they must be derivatized to form more volatile esters. A common method is the formation of fatty acid methyl esters (FAMEs).

Protocol for FAMEs Preparation:

  • Dissolve the dried fatty acid extract in a solution of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 80°C for 2 hours in a sealed vial.

  • Cool the reaction mixture and add water.

  • Extract the FAMEs with hexane (B92381) or petroleum ether.

  • Wash the organic phase with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic phase and concentrate it for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of fatty acid derivatives.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature set to ~250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to obtain mass spectra for identification, and selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Identification: The identification of this compound methyl ester is based on its retention time compared to an authentic standard and the fragmentation pattern in its mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation ions corresponding to the loss of specific chemical groups.

Experimental_Workflow cluster_extraction LPS Extraction cluster_analysis Fatty Acid Analysis Bacterial_Culture Bacterial Culture Centrifugation Cell Pelleting Bacterial_Culture->Centrifugation Harvest Phenol_Water_Extraction Hot Phenol-Water Extraction Centrifugation->Phenol_Water_Extraction Extract Dialysis Dialysis Phenol_Water_Extraction->Dialysis Purify Lyophilization Lyophilized LPS Dialysis->Lyophilization Concentrate Acid_Hydrolysis Acid Hydrolysis Lyophilization->Acid_Hydrolysis Liberate Fatty Acids Derivatization Methylation Acid_Hydrolysis->Derivatization Form FAMEs GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Separate & Identify Data_Analysis Data Interpretation GC_MS_Analysis->Data_Analysis Quantify TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (with this compound) LBP LBP LPS->LBP Binds CD14 CD14 LBP->CD14 Transfers TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents Lipid A Dimer TLR4/MD-2 Dimerization TLR4_MD2->Dimer Induces MyD88 MyD88 Dimer->MyD88 Recruits MAL MAL MyD88->MAL Associates IRAKs IRAKs MAL->IRAKs Phosphorylates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Induces Transcription

References

3-Hydroxytridecanoic Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-negative bacteria pose a significant threat to public health, contributing to a substantial burden of infectious diseases, including sepsis, a life-threatening condition characterized by a dysregulated host response to infection.[1] Early and accurate diagnosis of Gram-negative bacterial infections is paramount for effective therapeutic intervention. This technical guide delves into the significance of 3-hydroxy fatty acids (3-OH-FAs), with a particular focus on 3-hydroxytridecanoic acid, as specific biomarkers for the presence of Gram-negative bacteria. These molecules are integral components of lipopolysaccharide (LPS), also known as endotoxin (B1171834), which is a major constituent of the outer membrane of most Gram-negative bacteria and a potent elicitor of the host's innate immune response.[2][3] This guide will provide an in-depth overview of the biochemistry of 3-OH-FAs, their role in bacterial physiology and pathogenesis, detailed analytical methodologies for their detection, and their clinical and pharmaceutical applications.

The Biochemical Basis: 3-Hydroxy Fatty Acids in Lipopolysaccharide

Lipopolysaccharide is a complex glycolipid that consists of three distinct domains: the O-antigen, a core oligosaccharide, and Lipid A.[4] Lipid A is the hydrophobic anchor of LPS, embedding it in the outer bacterial membrane, and is responsible for the molecule's endotoxic activity.[3] The structure of Lipid A is highly conserved among different Gram-negative species and is characterized by a phosphorylated N-acetylglucosamine dimer to which several fatty acid chains are attached.

A key and distinguishing feature of the Lipid A component is the presence of 3-hydroxy fatty acids.[5][6] While the exact chain length of these 3-OH-FAs can vary between bacterial species, 3-hydroxytetradecanoic acid (β-hydroxymyristic acid) is a very common constituent.[2] Other 3-OH-FAs, including 3-hydroxydecanoic, 3-hydroxydodecanoic, 3-hydroxyhexadecanoic, and 3-hydroxyoctadecanoic acids, have also been identified in the Lipid A of various Gram-negative bacteria.[2] this compound is a long-chain fatty acid that serves as another example of these critical structural components.[7][8] The biosynthesis of LPS, including the incorporation of these 3-hydroxy fatty acids, is a complex and highly regulated process essential for bacterial viability.[3][4][9]

Lipopolysaccharide (LPS) Biosynthesis Pathway

The synthesis of LPS begins in the cytoplasm with the sequential enzymatic modification of UDP-N-acetylglucosamine. The initial steps involve the acylation of the glucosamine (B1671600) backbone with 3-hydroxy fatty acids. This process is critical for the formation of the Lipid A anchor.

LPS_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_OH_acyl_GlcNAc UDP-3-OH-acyl-GlcNAc UDP_GlcNAc->UDP_3_OH_acyl_GlcNAc Lipid_X Lipid X UDP_3_OH_acyl_GlcNAc->Lipid_X Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxB, WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A Core_LPS Core-LPS Kdo2_Lipid_A->Core_LPS LPS LPS Core_LPS->LPS

Caption: Simplified overview of the Lipopolysaccharide (LPS) biosynthesis pathway in Gram-negative bacteria.

3-Hydroxy Fatty Acids as Biomarkers

The restricted occurrence of 3-hydroxy fatty acids to the LPS of Gram-negative bacteria makes them highly specific biomarkers for detecting the presence of these organisms.[5] Unlike other diagnostic methods that rely on bacterial culture, which can be time-consuming, or molecular techniques that may be susceptible to contamination, the detection of 3-OH-FAs provides a direct chemical signature of Gram-negative bacterial components. This is particularly valuable in clinical settings for the rapid diagnosis of infections and in pharmaceutical manufacturing for the detection of endotoxin contamination in parenteral products.[10][11]

Clinical Significance: Sepsis and Bacterial Infections

Sepsis is a major cause of mortality in intensive care units, and early diagnosis is critical for patient survival. The identification of biomarkers that can rapidly and accurately detect the presence of bacterial infections is a significant area of research.[12] Several studies have highlighted the potential of free fatty acids and lipid oxidation products as valuable markers for the diagnosis and prognosis of sepsis.[1][13] Given their origin, 3-hydroxy fatty acids are promising candidates for specifically identifying Gram-negative-induced sepsis.

Pharmaceutical Applications: Endotoxin Testing

Parenteral drugs and medical devices must be free of pyrogens, with endotoxins from Gram-negative bacteria being the most significant concern.[10][11] The traditional Limulus Amebocyte Lysate (LAL) test, while widely used, has limitations, including the potential for interference from product components.[10][14] Alternative methods, such as the Monocyte Activation Test (MAT) and recombinant Factor C (rFC) assays, have been developed.[10][11][15] The direct quantification of 3-OH-FAs offers a chemical-based alternative or complementary approach to these biological assays for endotoxin detection.

Analytical Methodology: Detection and Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of 3-hydroxy fatty acids due to its high sensitivity and specificity.[16][17][18] The method allows for the separation, identification, and quantification of individual 3-OH-FA species.

Experimental Workflow for GC-MS Analysis

The analysis of 3-OH-FAs in biological samples typically involves several key steps: sample preparation, including extraction and derivatization, followed by GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., plasma, serum, cell culture) Hydrolysis Saponification (Hydrolysis) (e.g., NaOH) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Derivatization Derivatization (e.g., BSTFA + TMCS) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation (e.g., HP-5MS column) Injection->Separation Detection Mass Spectrometric Detection (SIM or Full Scan) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for the analysis of 3-hydroxy fatty acids by GC-MS.

Detailed Experimental Protocol for 3-Hydroxy Fatty Acid Analysis by GC-MS

This protocol is a composite based on established methods for the analysis of 3-hydroxy fatty acids in biological samples.[16][17][18]

1. Sample Preparation:

  • Internal Standards: Add a known amount of stable isotope-labeled internal standards (e.g., 1,2-13C-labeled 3-hydroxy fatty acids) to the sample (e.g., 500 µL of serum or plasma).[16][17]

  • Saponification (for total 3-OH-FAs): To release esterified 3-OH-FAs from LPS, perform alkaline hydrolysis. Add an equal volume of 10 M NaOH to the sample and incubate for 30 minutes.[16] For the analysis of only free 3-OH-FAs, this step is omitted.

  • Acidification: Acidify the sample with 6 M HCl.[16]

  • Extraction: Perform a liquid-liquid extraction twice with an organic solvent such as ethyl acetate (B1210297) (e.g., 3 mL).[16] Vortex thoroughly and centrifuge to separate the phases. Collect the organic (upper) layer.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.[16]

  • Derivatization: To increase the volatility of the 3-OH-FAs for GC analysis, convert them to their trimethylsilyl (B98337) (TMS) esters. Add a derivatizing agent such as 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for one hour.[16]

2. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[16]

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column suitable for fatty acid analysis, such as an HP-5MS (30 m x 0.25 mm).[16][19]

    • Carrier Gas: Helium.

    • Oven Temperature Program: An example program starts at an initial temperature of 80°C for 5 minutes, then ramps up to 200°C at a rate of 3.8°C/min, followed by a ramp to 290°C at 15°C/min, and holds for 6 minutes.[16]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and specificity.[16][17] Monitor characteristic ions for each 3-OH-FA and its corresponding internal standard. For the TMS derivative of many 3-hydroxy fatty acids, a characteristic fragment ion is observed at m/z 233 for the unlabeled and m/z 235 for the 13C-labeled internal standard.[16]

3. Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled 3-hydroxy fatty acids and a fixed concentration of the internal standards. Process these standards in the same manner as the samples.

  • Quantification: Calculate the concentration of each 3-OH-FA in the unknown samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.[16]

Quantitative Data Summary

The following table summarizes representative quantitative data for 3-hydroxy fatty acids found in various contexts. It is important to note that concentrations can vary significantly depending on the sample matrix, the specific bacterial species present, and the host's metabolic state.

3-Hydroxy Fatty Acid Chain LengthTypical Concentration Range in Normal Human Plasma (µmol/L)Reference
C6:0< 0.3[17]
C8:0< 0.3[17]
C10:0< 0.3[17]
C12:0< 0.3[17]
C14:0< 0.3[17]
C16:0< 0.3[17]
C18:0< 0.3[17]

Note: Concentrations can be elevated in certain metabolic disorders or during fasting.[17]

Analytical Method PerformanceCoefficient of Variation (CV%)Reference
GC-MS Assay Imprecision (at 30 µmol/L)1.0 - 10.5%[16]
GC-MS Assay Imprecision (at 0.3 µmol/L)3.3 - 13.3%[16]

Signaling Pathways and Host Response

The primary mechanism by which the host immune system recognizes Gram-negative bacteria is through the interaction of LPS with Toll-like receptor 4 (TLR4) on the surface of innate immune cells such as macrophages and monocytes.[10] This interaction is mediated by the Lipid A component of LPS, which contains the 3-hydroxy fatty acids.

TLR4 Signaling Pathway Activation by LPS

The binding of LPS to the TLR4-MD2 complex initiates a downstream signaling cascade that results in the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (with 3-OH-FAs) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS TLR4_MD2 TLR4-MD2 Complex CD14->TLR4_MD2 presents LPS MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates DNA DNA NFkB_active->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines transcription

Caption: Simplified schematic of the TLR4 signaling pathway initiated by LPS.

Conclusion

This compound and other 3-hydroxy fatty acids are highly specific and reliable biomarkers for the presence of Gram-negative bacteria. Their unique association with the Lipid A component of LPS provides a direct chemical link to these medically and pharmaceutically important microorganisms. The well-established analytical methods, particularly GC-MS, offer a robust and quantitative approach for their detection in a variety of sample types. For researchers, scientists, and drug development professionals, understanding the biochemistry, analytical chemistry, and immunological significance of these molecules is crucial for advancing the diagnosis of infectious diseases, ensuring the safety of pharmaceutical products, and developing novel therapeutic strategies to combat Gram-negative bacterial infections. The continued refinement of analytical techniques and further clinical validation studies will undoubtedly solidify the role of 3-hydroxy fatty acids as indispensable tools in both clinical diagnostics and pharmaceutical quality control.

References

The Biological Role of 3-Hydroxytridecanoic Acid in Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxytridecanoic acid (3-OH-C13:0) is a saturated 3-hydroxy fatty acid that plays a crucial, albeit less studied, role as a structural component of the outer membrane of specific Gram-negative bacteria. As a constituent of lipopolysaccharide (LPS), it is integral to the formation of Lipid A, the hydrophobic anchor of LPS that establishes the primary barrier function of the outer membrane. The synthesis of 3-OH-C13:0 occurs via the highly conserved bacterial fatty acid synthesis (FAS II) pathway, and its subsequent incorporation into Lipid A is a critical, enzymatically-driven process. Beyond its structural role, the presence of 3-hydroxy fatty acids in the bacterial envelope has implications for host-pathogen interactions, serving as microbe-associated molecular patterns (MAMPs) that can be recognized by host immune systems. This document provides a comprehensive overview of the synthesis, incorporation, and multifaceted biological functions of this compound, presents quantitative data, details key experimental protocols for its study, and outlines the biochemical pathways involved.

Synthesis and Incorporation into Lipid A

The journey of this compound from a simple precursor to a core component of the bacterial outer membrane involves two major stages: its de novo synthesis via the fatty acid synthesis (FAS II) pathway and its subsequent transfer to a sugar backbone to initiate Lipid A biosynthesis.

Fatty Acid Synthesis (FAS II) Pathway

Bacteria utilize the Type II fatty acid synthesis (FAS II) system, which involves a series of discrete, soluble enzymes, to produce acyl chains. The process is a cycle of elongation where a 3-hydroxyacyl-ACP intermediate is a key transient species.

The cycle begins with the condensation of malonyl-ACP with an acyl-ACP primer. The resulting 3-ketoacyl-ACP is then reduced by the NADPH-dependent enzyme FabG to form a 3-hydroxyacyl-ACP.[1] This intermediate is subsequently dehydrated by FabZ to create a trans-2-enoyl-ACP, which is finally reduced by the NADH-dependent FabI to yield a saturated acyl-ACP, now two carbons longer.[1] This cycle repeats until the desired chain length, such as tridecanoic acid (C13), is achieved. The 3-hydroxytridecanoyl-ACP is the direct precursor molecule utilized in Lipid A synthesis.

Lipid_A_Initiation UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) Product1 UDP-3-O-(3-hydroxytridecanoyl)-GlcNAc UDP_GlcNAc->Product1 LpxA OH_Acyl_ACP 3-Hydroxytridecanoyl-ACP OH_Acyl_ACP->Product1 ACP_SH ACP-SH Product2 UDP-2-acetamido-3-O- (3-hydroxytridecanoyl)-2-deoxy- D-glucose Product1->Product2 LpxC (Deacetylation) Further_Steps Further Acylation, Disaccharide Formation, Phosphorylation Product2->Further_Steps LpxD, LpxH, LpxB, LpxK, etc. Lipid_A Complete Lipid A Further_Steps->Lipid_A Experimental_Workflow Sample Bacterial Sample (Cells or Lipid Extract) Hydrolysis 1. Strong Acid/Base Hydrolysis (Release of all fatty acids) Sample->Hydrolysis Add Internal Std. Extraction 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Hydrolysis->Extraction Derivatization 3. Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GCMS 4. GC-MS Analysis Derivatization->GCMS Separation Gas Chromatography (Separation by chain length) GCMS->Separation Detection Mass Spectrometry (Detection & Quantitation) GCMS->Detection Data Data Analysis (Quantification vs. Internal Standard) Separation->Data Detection->Data

References

Unveiling the Environmental Footprint of 3-Hydroxytridecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoic acid, a 13-carbon saturated hydroxy fatty acid, is a molecule of significant interest in microbiology and immunology. Its presence in the environment is almost exclusively of microbial origin, serving as a key structural component of complex lipids and as a biomarker for the presence of certain bacteria. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various bacterial species, the methodologies for its detection and quantification, and its role in biological pathways.

Primary Natural Sources: A Bacterial Signature

The overwhelming body of evidence points to bacteria as the primary natural source of this compound. It is notably found in two major contexts: as a constituent of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and as a component of lipopeptide biosurfactants produced by certain Gram-positive bacteria.

Gram-Negative Bacteria: A Core Component of Endotoxin

In Gram-negative bacteria, 3-hydroxy fatty acids are integral to the structure of lipid A, the hydrophobic anchor of LPS, which is also known as endotoxin. The presence of these fatty acids is a key characteristic of the outer membrane of these bacteria.

Table 1: Presence of this compound and Related 3-Hydroxy Fatty Acids in Gram-Negative Bacteria

Bacterial Genus/Species3-Hydroxy Fatty Acid(s) DetectedPercentage of Total Fatty Acids (if available)Reference(s)
VeillonellaThis compound, 3-Hydroxypentadecanoic acidNot specified[1]
Treponema denticola3-OH-iso-13:0, 3-OH-iso-15:0, 3-OH-16:012% (total 3-hydroxy fatty acids)[2]
Cytophaga and Flexibacter group2-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-13-methyl-tetradecanoic acid, 3-hydroxy-15-methyl-hexadecanoic acidUp to 50% (total 2- and 3-hydroxy fatty acids)[3]

Note: Data on the precise concentration of this compound is often limited and can vary between species and growth conditions.

Gram-Positive Bacteria: A Key to Biosurfactant Activity

While less common, this compound is also found in some Gram-positive bacteria, particularly within the genus Bacillus. Here, it forms the lipid tail of cyclic lipopeptide biosurfactants, such as surfactin. The structure of this fatty acid is crucial for the surface-active and biological properties of these molecules.[4]

Table 2: this compound in Lipopeptide Biosurfactants from Bacillus Species

Bacterial SpeciesBiosurfactant Type3-Hydroxy Fatty Acid Component(s)Reference(s)
Bacillus subtilisSurfactin3-hydroxy tridecanoate (B1259635) (3-OH-C13), tetradecanoate (B1227901) (3-OH-C14), pentadecanoate (B1260718) (3-OH-C15), and hexadecanoate (B85987) (3-OH-C16)[4]
Bacillus mojavensisLipopeptides3-hydroxy tridecanoate (3-OH-C13), tetradecanoate (3-OH-C14), pentadecanoate (3-OH-C15), and hexadecanoate (3-OH-C16)[4]

Experimental Protocols

The analysis of this compound from environmental and biological samples typically involves extraction, hydrolysis to release the fatty acid, derivatization to enhance volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction, Hydrolysis, and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cells for GC-MS Analysis

This protocol outlines the key steps for preparing bacterial samples for the analysis of their 3-hydroxy fatty acid content.

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and physical methods (e.g., sonication or bead beating) to ensure complete disruption.

  • Lipid Extraction:

    • Extract total lipids from the cell lysate using a modified Bligh-Dyer or Folch extraction method with a chloroform:methanol (B129727):water solvent system.

    • Separate the phases by centrifugation and collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Hydrolysis (Saponification):

    • To release the ester- and amide-linked fatty acids, hydrolyze the dried lipid extract using an alkaline solution (e.g., methanolic KOH or NaOH) by heating at a controlled temperature (e.g., 90°C for 16 hours).[4]

    • Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the free fatty acids.

  • Extraction of Free Fatty Acids:

    • Extract the liberated fatty acids from the acidified aqueous solution using an organic solvent such as hexane (B92381) or ethyl acetate.

    • Pool the organic phases and evaporate to dryness under nitrogen.

  • Derivatization:

    • To increase the volatility of the fatty acids for GC analysis, convert them to their methyl esters (Fatty Acid Methyl Esters - FAMEs) or trimethylsilyl (B98337) (TMS) esters.

    • For FAMEs: Use a reagent such as boron trifluoride (BF₃) in methanol and heat.[5][6]

    • For TMS esters: Use a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) and heat.[7]

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or iso-octane).

    • Inject an aliquot into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., HP-5MS) for separation.

    • The mass spectrometer is typically operated in electron impact (EI) ionization mode, and selected ion monitoring (SIM) can be used for enhanced sensitivity and specificity.[7]

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis bacterial_culture Bacterial Culture cell_pellet Cell Pellet bacterial_culture->cell_pellet Centrifugation lysed_cells Lysed Cells cell_pellet->lysed_cells Lysis lipid_extract Total Lipid Extract lysed_cells->lipid_extract Solvent Extraction free_fatty_acids Free Fatty Acids lipid_extract->free_fatty_acids Hydrolysis derivatized_fa Derivatized Fatty Acids (FAMEs or TMS esters) free_fatty_acids->derivatized_fa Derivatization gcms GC-MS Analysis derivatized_fa->gcms

Experimental workflow for 3-hydroxy fatty acid analysis.

Biosynthesis and Biological Roles

Biosynthesis of Odd-Chain 3-Hydroxy Fatty Acids

The biosynthesis of odd-chain fatty acids, including this compound, follows the general principles of the bacterial fatty acid synthase type II (FAS-II) pathway. The key difference lies in the initial priming molecule. Instead of acetyl-CoA, which leads to even-chain fatty acids, propionyl-CoA serves as the starter unit for odd-chain fatty acid synthesis.[8][9] The subsequent elongation cycles involve the sequential addition of two-carbon units from malonyl-ACP. The 3-hydroxyacyl-ACP intermediate is a standard part of each elongation cycle.

biosynthesis_pathway propionyl_coa Propionyl-CoA fabH FabH (β-Ketoacyl-ACP Synthase III) propionyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH ketoacyl_acp β-Ketoacyl-ACP fabH->ketoacyl_acp fabG FabG (β-Ketoacyl-ACP Reductase) ketoacyl_acp->fabG hydroxyacyl_acp 3-Hydroxyacyl-ACP (e.g., 3-Hydroxytridecanoyl-ACP) fabG->hydroxyacyl_acp fabZ_fabA FabZ/FabA (Dehydratase) hydroxyacyl_acp->fabZ_fabA enoyl_acp trans-2-Enoyl-ACP fabZ_fabA->enoyl_acp fabI FabI (Enoyl-ACP Reductase) enoyl_acp->fabI acyl_acp Acyl-ACP fabI->acyl_acp elongation Further Elongation Cycles acyl_acp->elongation

Biosynthesis of odd-chain 3-hydroxy fatty acids.

Incorporation into Lipid A

In Gram-negative bacteria, a specific 3-hydroxyacyl-ACP, such as 3-hydroxymyristoyl-ACP in E. coli, is transferred to UDP-N-acetylglucosamine by the enzyme LpxA, initiating the biosynthesis of Lipid A.[10][11] While E. coli LpxA shows high specificity for a 14-carbon chain, LpxA orthologs in other bacteria can utilize different chain lengths, including the 13-carbon chain of 3-Hydroxytridecanoyl-ACP.[12][13]

lipidA_incorporation hydroxyacyl_acp 3-Hydroxytridecanoyl-ACP lpxa LpxA (Acyltransferase) hydroxyacyl_acp->lpxa udp_glcnac UDP-N-acetylglucosamine udp_glcnac->lpxa udp_hydroxyacyl_glcnac UDP-3-O-(3-hydroxytridecanoyl)-N-acetylglucosamine lpxa->udp_hydroxyacyl_glcnac lipidA_pathway Further steps in Lipid A Biosynthesis udp_hydroxyacyl_glcnac->lipidA_pathway tlr4_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular lps LPS (with 3-hydroxy fatty acids) lbp LBP lps->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4/MD-2 Complex cd14->tlr4_md2 adapter Adapter Proteins (e.g., MyD88, TRIF) tlr4_md2->adapter kinase_cascade Kinase Cascade (e.g., NF-κB, IRFs) adapter->kinase_cascade cytokines Pro-inflammatory Cytokines kinase_cascade->cytokines

References

An In-depth Technical Guide to the Enzymes Involved in 3-Hydroxytridecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytridecanoic acid, a 13-carbon hydroxylated fatty acid, is a molecule of growing interest in various scientific domains. Its synthesis is intricately linked to fundamental cellular processes, primarily fatty acid metabolism. This technical guide provides a comprehensive overview of the enzymatic pathways potentially involved in the biosynthesis of this compound. While direct evidence for a dedicated synthesis pathway remains to be fully elucidated, this document explores the most probable enzymatic players, drawing parallels from the well-characterized synthesis of other 3-hydroxy fatty acids. We delve into the roles of key enzymes such as those in the fatty acid synthase (FAS) system, polyhydroxyalkanoate (PHA) biosynthesis pathway, and rhamnolipid production, particularly in microbial systems like Pseudomonas and Rhodococcus. Furthermore, we discuss the potential involvement of cytochrome P450 monooxygenases and fatty acid hydratases. This guide also presents detailed experimental protocols for enzyme assays and product analysis, alongside a structured summary of available quantitative data to facilitate further research and application in drug development and biotechnology.

Introduction to 3-Hydroxy Fatty Acid Biosynthesis

3-Hydroxy fatty acids (3-HFAs) are critical intermediates in fatty acid metabolism and serve as precursors for various bioactive molecules, including bacterial lipopolysaccharides and the storage polymers known as polyhydroxyalkanoates (PHAs). The synthesis of 3-HFAs is a fundamental biological process, primarily occurring through the fatty acid synthase (FAS) pathway. In this pathway, the elongation of the fatty acyl chain proceeds through a four-step cycle involving condensation, reduction, dehydration, and a second reduction. The intermediate after the first reduction step is a (R)-3-hydroxyacyl-acyl carrier protein (ACP). This guide focuses on the enzymatic routes that could lead to the formation of a 13-carbon variant, this compound.

Key Enzymatic Pathways and Candidate Enzymes

The biosynthesis of this compound is not attributed to a single, dedicated pathway but is likely a result of the coordinated action of enzymes within several interconnected metabolic routes. Below, we explore the most plausible enzymatic players.

Fatty Acid Synthase (FAS) II Pathway

In bacteria, the Type II Fatty Acid Synthase (FASII) system is responsible for the de novo synthesis of fatty acids. This pathway involves a series of discrete, monofunctional enzymes. The key intermediate for 3-HFA synthesis is (R)-3-hydroxyacyl-ACP.

  • β-Ketoacyl-ACP Synthase (FabH, FabB, FabF): Initiates and elongates the fatty acid chain. For an odd-chain fatty acid like tridecanoic acid, the synthesis would likely start with a propionyl-CoA primer instead of the usual acetyl-CoA.

  • β-Ketoacyl-ACP Reductase (FabG): Reduces the β-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP.

  • 3-Hydroxyacyl-ACP Dehydratase (FabA, FabZ): Dehydrates the (R)-3-hydroxyacyl-ACP to a trans-2-enoyl-ACP. This step is a crucial branch point, as the 3-hydroxyacyl-ACP can be shuttled to other pathways before dehydration.

  • Enoyl-ACP Reductase (FabI): Reduces the trans-2-enoyl-ACP to complete the elongation cycle.

The accumulation of a 3-hydroxy intermediate like 3-hydroxytridecanoyl-ACP would require a mechanism to divert it from the FASII cycle before dehydration by FabA or FabZ.

Polyhydroxyalkanoate (PHA) Biosynthesis Pathway

Many bacteria synthesize PHAs, which are polyesters of (R)-3-hydroxy fatty acids, as carbon and energy storage materials. The synthesis of medium-chain-length PHAs (mcl-PHAs), which includes monomers with 6 to 14 carbon atoms, is of particular relevance.

  • (R)-3-hydroxyacyl-ACP:CoA Transacylase (PhaG): This enzyme plays a pivotal role in connecting the FASII pathway to PHA synthesis.[1][2] PhaG catalyzes the transfer of the (R)-3-hydroxyacyl moiety from ACP to coenzyme A (CoA), forming (R)-3-hydroxyacyl-CoA.[2] While the primary substrate for PhaG from Pseudomonas putida is (R)-3-hydroxydecanoyl-ACP, its substrate specificity for other chain lengths, including C13, warrants further investigation.[2][3]

  • PHA Synthase (PhaC): This polymerase catalyzes the polymerization of (R)-3-hydroxyacyl-CoA monomers into PHA.[4] Type II PHA synthases, found in bacteria like Pseudomonas putida, have a preference for medium-chain-length substrates (C6-C14).[4]

Rhamnolipid Biosynthesis Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa produces rhamnolipids, biosurfactants that contain a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) moiety.

  • 3-(3-hydroxydecanoyloxy)decanoate synthase (RhlA): This enzyme is crucial for the formation of the HAA precursor. RhlA catalyzes the condensation of two molecules of (R)-3-hydroxyacyl-ACP, with a high selectivity for 10-carbon acyl-ACP intermediates.[5] While primarily utilizing C10 substrates, the potential for RhlA or its homologs to accept a C13 substrate, either as a donor or acceptor molecule, remains an area for exploration.

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 enzymes are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including fatty acids.[6]

  • Fatty Acid Hydroxylases: Certain CYP families, such as CYP4, are known to catalyze the ω-hydroxylation of fatty acids.[7] Other CYPs can introduce hydroxyl groups at various positions along the fatty acid chain. The hydroxylation of tridecanoic acid at the C-3 position by a specific CYP enzyme is a plausible route for this compound synthesis. The substrate specificity of these enzymes is a key determinant of the resulting product.[8]

Fatty Acid Hydratases

Fatty acid hydratases catalyze the addition of water to the double bonds of unsaturated fatty acids, forming hydroxy fatty acids. While this mechanism typically produces hydroxyl groups at positions other than C-3, their potential role in pathways involving modified tridecenoic acid precursors cannot be entirely ruled out.

Quantitative Data on Relevant Enzymes

Quantitative data on the enzymes potentially involved in this compound synthesis is limited, especially with C13 substrates. The following table summarizes available kinetic data for related enzymes and substrates.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
PhaG Pseudomonas putida3-hydroxyacyl-CoA6512.4 mU/mg[9]
PhaG Pseudomonas putidaACP2811.7 mU/mg[9]
PhaC1 Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoA-0.039 U/mg[10]
PhaC2 Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoA-0.035 U/mg[10]
RhlI Pseudomonas aeruginosaAcp170.35 s-1[11]
RhlI Pseudomonas aeruginosaAcpP60.46 s-1[11]
RhlI Pseudomonas aeruginosaAcp32800.03 s-1[11]
L-3-hydroxyacyl-CoA dehydrogenase Pig heartMedium-chain 3-hydroxyacyl-CoAs-Most active[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Heterologous Expression and Purification of PhaG and RhlA

Objective: To produce and purify recombinant PhaG and RhlA for in vitro characterization.

Protocol:

  • Gene Cloning: Synthesize the codon-optimized genes for phaG from Pseudomonas putida and rhlA from Pseudomonas aeruginosa. Clone these genes into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

  • Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate the culture for a further 16-20 hours at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).

  • Purification:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • For further purification, perform size-exclusion chromatography.

In Vitro Enzyme Assay for PhaG

Objective: To determine the activity of purified PhaG in transferring a 3-hydroxyacyl group from CoA to ACP.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • 1 mM DTT

    • 100 µM apo-ACP

    • 10 µM Holo-ACP synthase (to convert apo-ACP to holo-ACP)

    • 100 µM 3-hydroxytridecanoyl-CoA (substrate)

    • Purified PhaG enzyme (e.g., 1-5 µM)

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture without the substrate for 10 minutes at 30°C to allow for the conversion of apo-ACP to holo-ACP.

    • Initiate the reaction by adding 3-hydroxytridecanoyl-CoA.

    • Incubate at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Analyze the formation of 3-hydroxytridecanoyl-ACP using methods such as HPLC or LC-MS.

In Vitro Enzyme Assay for RhlA

Objective: To determine the activity of purified RhlA in synthesizing HAA from 3-hydroxyacyl-ACP.

Protocol:

  • Substrate Preparation: Synthesize (R)-3-hydroxytridecanoyl-ACP in situ using components of the FASII system. A typical reaction would contain:

    • 100 mM Tris-HCl (pH 7.5)

    • 50 µM holo-ACP

    • 100 µM dodecanoyl-CoA (as a primer)

    • 200 µM malonyl-CoA

    • 1 mM NADPH

    • 1 mM NADH

    • Purified FabH, FabG, FabD, FabZ, and FabI enzymes.

  • RhlA Reaction:

    • Add purified RhlA to the mixture containing the in situ generated (R)-3-hydroxytridecanoyl-ACP.

    • Incubate at 30°C for 1-2 hours.

  • Product Extraction and Analysis:

    • Extract the lipid products with an organic solvent (e.g., ethyl acetate).

    • Analyze the formation of the C13-C13 HAA by thin-layer chromatography (TLC) or LC-MS.

GC-MS Analysis of this compound

Objective: To identify and quantify this compound in biological samples.[13]

Protocol:

  • Sample Preparation and Hydrolysis:

    • To 500 µL of sample (e.g., culture supernatant, cell lysate), add an internal standard (e.g., deuterated 3-hydroxy fatty acid).

    • For total 3-hydroxy fatty acid content, perform alkaline hydrolysis by adding an equal volume of 1 M NaOH and incubating at 80°C for 1 hour.

  • Extraction:

    • Acidify the sample to pH 2-3 with HCl.

    • Extract the fatty acids twice with 2 volumes of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[14]

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might start at 80°C, ramp to 250°C, and then to 300°C.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for targeted quantification. The TMS derivative of this compound will produce characteristic fragment ions that can be used for identification and quantification.

Visualizations of Pathways and Workflows

To better illustrate the complex relationships and processes described, the following diagrams have been generated using the DOT language.

fatty_acid_synthesis_and_diversion cluster_FASII Fatty Acid Synthase (FASII) Cycle cluster_PHA PHA Biosynthesis cluster_Rhamnolipid Rhamnolipid Precursor Synthesis Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabH Propionyl-CoA Propionyl-CoA Propionyl-CoA->FabH Odd-chain start 3-Ketoacyl-ACP 3-Ketoacyl-ACP FabH->3-Ketoacyl-ACP FabG FabG 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP FabG->3-Hydroxyacyl-ACP FabA_FabZ FabA/FabZ Enoyl-ACP Enoyl-ACP FabA_FabZ->Enoyl-ACP FabI FabI Acyl-ACP Acyl-ACP FabI->Acyl-ACP Elongated Chain Acyl-ACP->FabH 3-Ketoacyl-ACP->FabG 3-Hydroxyacyl-ACP->FabA_FabZ PhaG PhaG 3-Hydroxyacyl-ACP->PhaG RhlA RhlA 3-Hydroxyacyl-ACP->RhlA Enoyl-ACP->FabI 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA PhaG->3-Hydroxyacyl-CoA PhaC PhaC 3-Hydroxyacyl-CoA->PhaC PHA PHA PhaC->PHA HAA 3-(3-Hydroxyalkanoyloxy) alkanoic acid RhlA->HAA

Figure 1: Overview of the central role of (R)-3-hydroxyacyl-ACP as a branch point intermediate in bacterial fatty acid metabolism, leading to elongation, PHA synthesis, or rhamnolipid precursor formation.

experimental_workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay cluster_analysis Product Analysis Gene_Cloning Gene Cloning Transformation Transformation Gene_Cloning->Transformation Expression Expression Transformation->Expression Lysis Lysis Expression->Lysis Purification Purification Lysis->Purification Reaction_Setup Reaction Setup Purification->Reaction_Setup Purified Enzyme Incubation Incubation Reaction_Setup->Incubation Termination Termination Incubation->Termination Extraction Extraction Termination->Extraction Reaction Products Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Figure 2: A generalized experimental workflow for the heterologous expression, purification, and in vitro assay of enzymes involved in 3-hydroxy fatty acid synthesis, followed by product analysis.

Conclusion and Future Directions

The synthesis of this compound is most likely accomplished through the diversion of an intermediate from the fatty acid synthase pathway, specifically (R)-3-hydroxytridecanoyl-ACP. Key enzymes that could facilitate this diversion include the (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) from the PHA biosynthesis pathway and potentially homologs of the 3-(3-hydroxydecanoyloxy)decanoate synthase (RhlA) involved in rhamnolipid synthesis. Additionally, the direct hydroxylation of tridecanoic acid by a specific cytochrome P450 monooxygenase represents another viable route.

Future research should focus on:

  • Enzyme Screening and Characterization: Screening a wider range of PhaG and RhlA homologs, as well as cytochrome P450s, for their activity on C13 substrates.

  • Metabolic Engineering: Engineering microbial hosts such as E. coli or Pseudomonas putida to overexpress candidate enzymes and potentially block competing pathways to enhance the production of this compound.

  • Structural Biology: Determining the crystal structures of promising enzymes in complex with C13 analogs to understand the basis of substrate specificity and to guide protein engineering efforts.

This technical guide provides a solid foundation for researchers to further investigate the enzymatic synthesis of this compound, a molecule with significant potential in various fields of science and industry. The provided protocols and data summaries are intended to accelerate these research endeavors.

References

The Critical Role of 3-Hydroxytridecanoic Acid in the Lipid A Component of Lipopolysaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response. Its immunostimulatory activity is primarily attributed to the lipid A moiety, which anchors LPS to the bacterial membrane. The precise structure of lipid A, particularly its acylation pattern, is a critical determinant of its interaction with the host's Toll-like receptor 4 (TLR4), thereby dictating the nature and intensity of the subsequent inflammatory cascade. Among the various fatty acids that can be found in lipid A, the 3-hydroxy fatty acids play a pivotal role. This technical guide provides an in-depth exploration of 3-hydroxytridecanoic acid (3-OH C13:0), its distribution in the lipid A of various bacterial species, its impact on TLR4 signaling, and the experimental methodologies used for its characterization.

Data Presentation: Fatty Acid Composition of Lipid A in Various Gram-Negative Bacteria

The fatty acid composition of lipid A exhibits significant diversity across different bacterial species and can even vary within a single species depending on environmental conditions such as temperature. This structural heterogeneity has profound implications for bacterial pathogenesis and the host immune response. The following tables summarize the fatty acid composition of lipid A from several key Gram-negative bacteria, with a focus on the presence and relative abundance of 3-hydroxy fatty acids.

Bacterial SpeciesMajor 3-Hydroxy Fatty AcidsOther Major Fatty AcidsReference
Bordetella pertussis3-hydroxytetradecanoic acid, 3-hydroxydecanoic acid, 3-hydroxydodecanoic acidTetradecanoic acid[1]
Helicobacter pylori3-OH-18:0, 3-OH-16:018:0, 16:0, 14:0[2]
Neisseria meningitidis(R)-3-hydroxydodecanoic acid [12:0(3-OH)](R)-3-(dodecanoyloxy)tetradecanoic acid [3-O(12:0)-14:0][3][4]
Yersinia pestis (at 27°C)3-OH-C14:0C12:0, C16:1[5]
Yersinia pestis (at 37°C)3-OH-C14:0 (predominantly)-[5]
Burkholderia mallei3-hydroxyhexadecanoic acid, 3-hydroxytetradecanoic acidTetradecanoic acid[6]
Acinetobacter baumannii2-hydroxylaurateHepta-acylated lipid A[7]
Francisella tularensis3-hydroxyoctadecanoic acid, 3-hydroxyhexadecanoic acidHexadecanoic acid, Tetradecanoic acid[8]
Pseudomonas aeruginosa3-hydroxydecanoate (3-OH C10)Palmitate (C16)[9][10]

Note: The presence and relative abundance of fatty acids can vary between strains and under different growth conditions.

The Impact of Lipid A Acylation on TLR4 Signaling and Cytokine Induction

The interaction between lipid A and the TLR4-MD-2 receptor complex is highly specific and is largely governed by the number, length, and position of the acyl chains. Hexa-acylated lipid A, as found in E. coli, is a potent agonist of human TLR4, leading to a robust inflammatory response. In contrast, lipid A structures with fewer acyl chains (tetra- or penta-acylated) often exhibit reduced or even antagonistic activity.

The presence of 3-hydroxy fatty acids is crucial for this interaction. The hydroxyl group can participate in hydrogen bonding within the MD-2 binding pocket, contributing to the stability of the receptor-ligand complex and facilitating TLR4 dimerization, a critical step in signal transduction.

While direct quantitative data on the specific impact of this compound is limited, studies on lipid A variants with different acylation patterns provide valuable insights. For instance, the lipid A of Yersinia pestis undergoes temperature-dependent remodeling. At 27°C, it is predominantly hexa-acylated and a potent inducer of TNF-α. However, at the mammalian host temperature of 37°C, it is primarily tetra-acylated and a much weaker inducer of this pro-inflammatory cytokine.[5][11] This adaptation is thought to be a mechanism of immune evasion.

Similarly, the lipid A of Helicobacter pylori exhibits lower reactivity with anti-lipid A antibodies and in the Limulus assay compared to that of Salmonella typhimurium, a difference that may be attributed to its distinct fatty acid composition, including its 3-hydroxy fatty acids.[2]

The following table provides a qualitative comparison of the immunostimulatory activity of lipid A from different bacteria, highlighting the influence of their acylation patterns.

Bacterial SpeciesPredominant Lipid A AcylationImmunostimulatory Activity (TNF-α induction)Reference
Escherichia coliHexa-acylatedHigh[12]
Yersinia pestis (27°C)Hexa-acylatedHigh[5][11]
Yersinia pestis (37°C)Tetra-acylatedLow[5][11]
Francisella tularensisTetra-acylatedLow[8]
Helicobacter pyloriVariably acylatedLow[2]
Burkholderia malleiTetra- and Penta-acylatedPotent activator of human TLR4[6]

Mandatory Visualization

Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (with this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs recruits TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines induces transcription of

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Workflow

Experimental_Workflow cluster_lps_extraction LPS Extraction & Purification cluster_lipidA_analysis Lipid A Analysis cluster_bioassay Biological Activity Assay start Bacterial Culture harvest Harvest & Wash Cells start->harvest lysis Cell Lysis (e.g., Hot Phenol-Water) harvest->lysis purify Purification (Enzymatic digestion, Dialysis) lysis->purify lps Purified LPS purify->lps hydrolysis Mild Acid Hydrolysis lps->hydrolysis stimulate Stimulate with LPS lps->stimulate lipidA Lipid A hydrolysis->lipidA maldi MALDI-TOF MS lipidA->maldi gcms GC-MS lipidA->gcms cell_culture Macrophage Cell Culture cell_culture->stimulate collect Collect Supernatant stimulate->collect elisa Cytokine ELISA (TNF-α, IL-6) collect->elisa

Caption: Experimental workflow for LPS analysis.

Experimental Protocols

LPS Extraction and Purification (Hot Aqueous-Phenol Method)

This protocol is adapted from established methods for the isolation of LPS from Gram-negative bacteria.[13]

Materials:

  • Overnight bacterial culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • 2x SDS buffer (4% β-mercaptoethanol, 4% SDS, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8, with bromophenol blue)

  • DNase I (10 mg/mL)

  • RNase A (10 mg/mL)

  • Proteinase K (10 mg/mL)

  • Tris-saturated phenol (B47542)

  • Ethyl ether

  • Sterile distilled water

Procedure:

  • Grow an isolated bacterial colony overnight on an appropriate agar (B569324) plate at 37°C.

  • Resuspend the bacterial growth in cold PBS.

  • Pellet the bacteria by centrifugation at 2500 x g for 10 minutes. Discard the supernatant.

  • Resuspend the bacterial pellet in 1x SDS buffer.

  • Boil the suspension in a water bath for 15 minutes.

  • Cool to room temperature and add DNase I and RNase A. Incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 59°C for 3 hours.

  • Add an equal volume of ice-cold Tris-saturated phenol, vortex, and incubate at 65°C for 15 minutes with occasional vortexing.

  • Cool to room temperature and add 1 mL of ethyl ether. Vortex.

  • Centrifuge at 20,600 x g for 10 minutes.

  • Carefully remove the upper ether layer and discard.

  • Transfer the lower aqueous (blue) layer to a new tube.

  • Repeat the phenol and ether extraction steps.

  • Dialyze the final aqueous phase against sterile distilled water extensively to remove residual phenol and SDS.

  • Lyophilize the dialyzed sample to obtain purified LPS.

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of 3-hydroxy fatty acids from lipid A.[14]

Materials:

  • Purified LPS

  • Anhydrous methanol (B129727) with 3 M HCl

  • Hexane (B92381)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane - BSTFA + TMCS)

  • Internal standard (e.g., 3-hydroxytetradecanoic acid-d2)

Procedure:

  • Methanolysis: Hydrolyze the LPS sample in anhydrous methanol with 3 M HCl at 85°C for 16 hours to release the fatty acid methyl esters.

  • Extraction: After cooling, add water and extract the fatty acid methyl esters with hexane.

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add the derivatization agent and heat at 80°C for 1 hour to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Data Analysis: Identify the 3-hydroxy fatty acid derivatives based on their retention times and mass spectra. Quantify the amount of each fatty acid relative to the internal standard.

TLR4 Signaling Assay: Measurement of Cytokine Production

This protocol describes a method to assess the biological activity of LPS by measuring cytokine production from macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Purified LPS samples

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation: Remove the culture medium and replace it with fresh medium containing various concentrations of the purified LPS samples. Include a negative control (medium only) and a positive control (a known potent LPS).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a specified time (e.g., 6-24 hours, depending on the cytokine).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform an ELISA on the collected supernatants to quantify the concentration of the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration as a function of the LPS concentration to determine the dose-response curve and compare the potency of different LPS preparations.

Conclusion

This compound and other 3-hydroxy fatty acids are integral components of the lipid A moiety of LPS, playing a critical role in the interaction with the host's innate immune system. The structural diversity of lipid A, particularly the acylation pattern, is a key determinant of the inflammatory response to Gram-negative bacterial infections. A thorough understanding of the structure-function relationships of lipid A, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutics, including vaccine adjuvants and sepsis inhibitors, that can modulate the TLR4 signaling pathway. The provided data tables, signaling pathway and workflow diagrams, and detailed protocols serve as a valuable resource for researchers in this field.

References

Antifungal Properties of 3-Hydroxytridecanoic Acid from Lactobacillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic acid bacteria (LAB) are a diverse group of microorganisms with a long history of use in food fermentation and preservation. Beyond their primary role in acidification, many LAB species produce a wide array of antimicrobial compounds that contribute to their preservative effects. Among these are 3-hydroxy fatty acids (3-OH-FAs), which have demonstrated significant antifungal activity against a variety of spoilage and pathogenic fungi. This technical guide provides an in-depth overview of the antifungal properties of 3-hydroxytridecanoic acid (3-HTDA) and related 3-OH-FAs produced by Lactobacillus species. It consolidates quantitative data on their antifungal efficacy, details the experimental protocols for their isolation, identification, and characterization, and explores the current understanding of their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and food science who are interested in the potential of these natural compounds as novel antifungal agents.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, has created an urgent need for the discovery and development of new antifungal agents. Natural sources, particularly microorganisms, have historically been a rich reservoir of novel bioactive compounds. Lactobacillus species, generally recognized as safe (GRAS), are known to produce a variety of antifungal metabolites, including organic acids, cyclic dipeptides, and fatty acids. Among the fatty acids, 3-hydroxy fatty acids (3-OH-FAs) have emerged as potent inhibitors of fungal growth.

This guide focuses on the antifungal properties of this compound (3-HTDA) and other structurally similar 3-OH-FAs isolated from Lactobacillus cultures. These compounds have shown promise in combating a range of fungal species, making them attractive candidates for further investigation as potential therapeutics or food preservatives.

Antifungal Activity of 3-Hydroxy Fatty Acids

Several studies have demonstrated the antifungal activity of 3-OH-FAs produced by Lactobacillus species, most notably Lactobacillus plantarum. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits visible fungal growth.

Table 1: Antifungal Activity of 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 [1][2][3]

CompoundFungal SpeciesMIC (µg/mL)
3-(R)-Hydroxydecanoic acid Aspergillus fumigatus25 - 100
Aspergillus nidulans25 - 50
Penicillium roqueforti5 - 50
Penicillium commune10 - 50
Kluyveromyces marxianus10 - 25
Pichia anomala10 - 25
Rhodotorula mucilaginosa10 - 25
3-(R)-Hydroxydodecanoic acid Aspergillus fumigatus25 - 100
Aspergillus nidulans25 - 50
Penicillium roqueforti10 - 50
Penicillium commune25 - 50
Kluyveromyces marxianus10 - 25
Pichia anomala10 - 25
Rhodotorula mucilaginosa10 - 25
3-(R)-Hydroxytetradecanoic acid Aspergillus fumigatus50 - 100
Aspergillus nidulans50 - 100
Penicillium roqueforti25 - 50
Penicillium commune50 - 100
Kluyveromyces marxianus25 - 50
Pichia anomala25 - 50
Rhodotorula mucilaginosa25 - 50

Note: The data presented is for racemic mixtures of the saturated 3-hydroxy fatty acids.

The production of these antifungal compounds by Lactobacillus species can vary. For instance, in Lactobacillus plantarum MiLAB 14 cultures, the concentration of 3-(R)-hydroxydecanoic acid was found to reach a maximum of 1.7 µg/mL in the supernatant after 38 hours of growth.[1] Other identified compounds, such as 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid, were present in lower concentrations.[1]

Mechanism of Antifungal Action

The primary mechanism of antifungal action for 3-hydroxy fatty acids is believed to be the disruption of the fungal cell membrane.[3] This detergent-like property leads to a cascade of detrimental effects on the fungal cell.

  • Membrane Permeabilization: 3-OH-FAs are thought to insert into the lipid bilayer of the fungal cell membrane, leading to an increase in membrane fluidity and permeability.[3] This disrupts the integrity of the membrane, causing the leakage of essential intracellular components such as ions and small molecules.

  • Ergosterol Interaction: The fungal cell membrane is rich in ergosterol, a sterol that is crucial for maintaining membrane structure and fluidity. It is hypothesized that 3-OH-FAs may interact with ergosterol, further destabilizing the membrane.

  • Cellular Disruption: The loss of membrane integrity and the leakage of cellular contents ultimately lead to cytoplasmic disintegration and fungal cell death.[3]

Antifungal Mechanism of this compound cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space 3_HTDA This compound Membrane Lipid Bilayer with Ergosterol 3_HTDA->Membrane Inserts into and disrupts Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane->Leakage Increased Permeability Disruption Cytoplasmic Disruption Leakage->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death

Proposed mechanism of fungal cell membrane disruption by 3-HTDA.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the antifungal properties of 3-hydroxy fatty acids from Lactobacillus.

Isolation and Purification of 3-Hydroxy Fatty Acids

The isolation of 3-OH-FAs from Lactobacillus culture supernatant typically involves a multi-step process combining liquid-liquid extraction and solid-phase extraction (SPE).

Isolation_and_Purification_Workflow Culture Lactobacillus Culture in MRS Broth Centrifugation Centrifugation to remove cells Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 column) Supernatant->SPE Fractionation Elution with Acetonitrile Gradient SPE->Fractionation Active_Fraction Collection of Antifungal Fraction Fractionation->Active_Fraction HPLC Preparative HPLC for further purification Active_Fraction->HPLC Isolated_Compound Isolated 3-Hydroxy Fatty Acid HPLC->Isolated_Compound

Workflow for the isolation and purification of 3-hydroxy fatty acids.

Protocol: Solid-Phase Extraction (SPE) of 3-Hydroxy Fatty Acids

  • Culture Preparation: Grow the Lactobacillus strain in a suitable broth medium (e.g., MRS broth) to the stationary phase.

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol (B129727) and then with deionized water.

  • Sample Loading: Load the cell-free supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of an organic solvent (e.g., 30% aqueous acetonitrile) to remove polar impurities.

  • Elution: Elute the bound 3-OH-FAs with a higher concentration of the organic solvent (e.g., 95% aqueous acetonitrile).

  • Drying: Dry the eluted fraction under a stream of nitrogen or by lyophilization.

  • Further Purification: The dried extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

The identification and structural elucidation of the isolated 3-OH-FAs are typically performed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column is used for both purification and analytical quantification of 3-OH-FAs. Detection is often performed using a UV detector at a low wavelength (around 210 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the fatty acids are first derivatized to increase their volatility. A common derivatization method is the formation of methyl esters followed by silylation of the hydroxyl group. The mass spectra provide information about the molecular weight and fragmentation pattern, which aids in structural identification.

Table 2: Representative 13C NMR Chemical Shifts for 3-Hydroxy Fatty Acids (in CDCl3)

Carbon AtomApproximate Chemical Shift (ppm)
C1 (Carboxyl)~177
C2~42
C3 (CH-OH)~68
Terminal CH3~14
Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds is determined using standardized methods, such as the broth microdilution assay recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Assay for Antifungal Susceptibility

  • Fungal Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Perform a two-fold serial dilution of the 3-OH-FA in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Other Antifungal Compounds from Lactobacillus

It is important to note that 3-hydroxy fatty acids are part of a broader arsenal (B13267) of antifungal compounds produced by Lactobacillus species. These other metabolites can act synergistically with 3-OH-FAs to enhance the overall antifungal activity of the bacterium.

  • Phenyllactic Acid (PLA): An organic acid with a broad spectrum of antifungal activity.

  • Cyclic Dipeptides: Such as cyclo(Phe-Pro) and cyclo(Phe-OH-Pro), which have been shown to inhibit fungal growth.

  • Other Organic Acids: Lactic acid and acetic acid, the primary fermentation products of LAB, contribute to the antifungal environment by lowering the pH.

Conclusion and Future Perspectives

This compound and other 3-hydroxy fatty acids produced by Lactobacillus species represent a promising class of natural antifungal compounds. Their ability to disrupt the fungal cell membrane, a target distinct from that of many existing antifungal drugs, makes them particularly interesting for further research and development.

Future studies should focus on:

  • Optimizing Production: Developing fermentation strategies to enhance the yield of 3-OH-FAs from Lactobacillus cultures.

  • Synergistic Effects: Investigating the synergistic antifungal effects of 3-OH-FAs with other natural compounds or conventional antifungal drugs.

  • In Vivo Efficacy: Evaluating the efficacy of these compounds in animal models of fungal infections.

  • Safety and Toxicity: Conducting comprehensive toxicological studies to assess the safety of 3-OH-FAs for potential therapeutic or food preservation applications.

The exploration of these natural antifungal agents holds significant potential for addressing the growing challenge of fungal diseases and food spoilage. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the antifungal power of Lactobacillus metabolites.

References

Methodological & Application

Quantification of 3-Hydroxytridecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoic acid is a saturated 3-hydroxy fatty acid that serves as a crucial structural component of lipid A, the bioactive center of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. Consequently, the detection and quantification of this compound can be utilized as a chemical marker for endotoxin (B1171834) presence in various samples. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using gas chromatography-mass spectrometry (GC-MS) following sample extraction and derivatization.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of 3-hydroxy fatty acids, including this compound. These values are compiled from various studies and represent typical method validation parameters.

Validation ParameterTypical Performance
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 7–50 pg/injection[2]
Limit of Quantification (LOQ) 0.3 µmol/L
Recovery 82.1% – 103.2%[1]
Precision (CV%) 1.0% – 10.5% at 30 µmol/L[3]
3.3% – 13.3% at 0.3 µmol/L[3]

Experimental Protocols

This section details the necessary steps for the quantification of this compound, from sample preparation to data analysis.

Sample Preparation: Hydrolysis and Extraction

This protocol is adapted for the analysis of total this compound from a biological matrix such as plasma or serum.

Materials:

  • Sample (e.g., 500 µL of serum or plasma)

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound)

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Heating block or water bath (37°C and 80°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 500 µL of the sample in a glass tube, add a known amount of the internal standard.

  • For the analysis of total 3-hydroxy fatty acids (both free and esterified), add 500 µL of 10 M NaOH. To measure only the free fatty acid content, omit this step.

  • Incubate the mixture at 37°C for 30 minutes to hydrolyze the ester bonds.

  • Acidify the sample by adding 2 mL of 6 M HCl (for hydrolyzed samples) or 125 µL of 6 M HCl (for unhydrolyzed samples).

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 5-7) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

Derivatization: Trimethylsilylation

To increase volatility and thermal stability for GC analysis, the extracted this compound is derivatized to its trimethylsilyl (B98337) (TMS) ether.

Materials:

  • Dried sample extract from the previous step

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (optional, can aid in dissolving the sample)

  • Heating block or oven (80°C)

Procedure:

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS. If the residue is difficult to dissolve, a small amount of pyridine can be added.

  • Seal the tube tightly and heat at 80°C for 1 hour to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 series II GC with a 5977B MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Ramp 2: Increase to 290°C at a rate of 15°C/min.

    • Hold at 290°C for 6 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 280°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • For native this compound (as TMS derivative): m/z 233 (characteristic fragment).

    • For a ¹³C-labeled internal standard, the corresponding ion would be monitored (e.g., m/z 235 if labeled at two positions in the fragment).

    • For the methyl ester TMS ether derivative, the characteristic ion is m/z 103.[4]

Data Analysis and Quantification

Quantification is achieved by comparing the peak area of the characteristic ion for the native this compound to that of the internal standard. A calibration curve should be prepared using known concentrations of this compound standard and a fixed amount of the internal standard, following the same extraction and derivatization procedure.

Visualizations

experimental_workflow sample Sample (e.g., Plasma) hydrolysis Alkaline Hydrolysis (10M NaOH, 37°C) sample->hydrolysis Internal Standard Addition extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction Acidification derivatization Derivatization (BSTFA + 1% TMCS, 80°C) extraction->derivatization Evaporation gcms GC-MS Analysis (SIM Mode) derivatization->gcms data Data Analysis (Quantification) gcms->data

Experimental workflow for this compound quantification.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS (Endotoxin) (contains this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-Dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRFs->Interferons

Endotoxin signaling via TLR4 initiated by LPS.

References

Application Note: Quantitative Analysis of 3-Hydroxytridecanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-Hydroxytridecanoic acid (3-OH-C13:0) in biological samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a medium-chain hydroxy fatty acid that serves as a biomarker for specific bacterial presence, as it is a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[1] Accurate measurement of this analyte is crucial for research in microbiology, immunology, and drug development targeting bacterial infections. The described method utilizes a straightforward sample preparation procedure followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in negative electrospray ionization mode. This approach provides the necessary specificity and sensitivity for reliable quantification of this compound in complex biological matrices.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are integral components of the lipid A moiety of lipopolysaccharides (LPS), a major constituent of the outer membrane of Gram-negative bacteria. The specific profile of 3-OH-FAs can vary between different bacterial species, making them valuable chemical markers for bacterial detection and characterization. This compound (C13:0) is one such fatty acid found in the LPS of certain bacteria.[1]

The analysis of 3-OH-FAs has traditionally been performed using gas chromatography-mass spectrometry (GC-MS), which often requires laborious derivatization steps.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative with reduced sample preparation time and high selectivity and sensitivity. This application note provides a comprehensive LC-MS/MS protocol for the quantitative analysis of this compound, adaptable for various research applications.

Experimental

Sample Preparation

A simple protein precipitation or liquid-liquid extraction can be employed for the extraction of this compound from biological matrices such as plasma, serum, or cell culture media.

Protein Precipitation Protocol:

  • To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction Protocol:

  • To 500 µL of sample, add an appropriate internal standard.

  • Acidify the sample with 1 M HCl to a pH of approximately 3.

  • Extract the fatty acids by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction step on the aqueous layer.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

The chromatographic separation is achieved on a C18 reversed-phase column. A gradient elution is employed to ensure good peak shape and separation from other matrix components.

ParameterValue
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 229.2 (for [M-H]⁻ of this compound)
Product Ions (m/z) To be determined by infusion of a standard. Common fragments for 3-hydroxy fatty acids include loss of water and cleavage alpha to the hydroxyl group.
Collision Energy To be optimized for specific transitions
Dwell Time 100 ms

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of medium-chain hydroxy fatty acids using LC-MS/MS. These values can be used as a reference for the analysis of this compound.

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Note: These are generalized values and should be established for each specific matrix and instrument.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction (Protein Precipitation or LLE) sample->extraction concentration Evaporation & Reconstitution extraction->concentration lc Liquid Chromatography (C18 Separation) concentration->lc ms Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (containing this compound) lbp LBP lps->lbp binds cd14 CD14 lbp->cd14 transfers to tlr4 TLR4/MD-2 cd14->tlr4 presents to myd88 MyD88 tlr4->myd88 activates irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb activates nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to genes Inflammatory Gene Expression nfkb_nuc->genes induces

References

Derivatisierung von 3-Hydroxytridecansäure für die chromatographische Analyse: Applikationsschriften und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 3-Hydroxytridecansäure, einer wichtigen Hydroxyfettsäure, die häufig als Biomarker für bakterielle Endotoxine dient. Die hier vorgestellten Methoden sind für die quantitative Analyse mittels Gaschromatographie (GC) und Flüssigchromatographie (LC) optimiert und richten sich an Forscher in der klinischen Diagnostik, Umweltanalytik und pharmazeutischen Entwicklung.

Einleitung

3-Hydroxytridecansäure (3-OH-C13:0) ist eine gesättigte Hydroxyfettsäure, die ein integraler Bestandteil des Lipid-A-Anteils von Lipopolysacchariden (LPS) in gramnegativen Bakterien ist.[1] Ihre quantitative Bestimmung ist entscheidend für die Detektion und Quantifizierung von bakteriellen Kontaminationen. Aufgrund ihrer polaren Natur, bedingt durch die Carboxyl- und Hydroxylgruppen, ist eine direkte Analyse mittels GC oder LC oft mit Herausforderungen wie schlechter Peakform und geringer Flüchtigkeit verbunden.[2][3] Eine Derivatisierung ist daher ein unerlässlicher Schritt, um die Analyten in flüchtigere und weniger polare Verbindungen zu überführen, was zu einer verbesserten chromatographischen Trennung und Detektion führt.[3][4]

Dieser Bericht stellt zwei primäre Derivatisierungsstrategien vor:

  • Für die Gaschromatographie-Massenspektrometrie (GC-MS): Silylierung zur Bildung von Trimethylsilylestern (TMS) und Veresterung zur Bildung von Fettsäuremethylestern (FAMEs).

  • Für die Hochleistungsflüssigchromatographie (HPLC): Derivatisierung zur Einführung eines Chromophors für eine verbesserte UV-Detektion.

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Die GC-MS ist eine leistungsstarke Technik zur Analyse von 3-Hydroxyfettsäuren.[5] Die Derivatisierung ist hierbei zwingend erforderlich, um die Flüchtigkeit der Analyten zu erhöhen.[2]

Methode 1: Silylierung

Die Silylierung ist eine robuste Methode, bei der aktive Wasserstoffatome in den Carboxyl- und Hydroxylgruppen durch eine Trimethylsilylgruppe (TMS) ersetzt werden.[6] Dies führt zu einer signifikanten Reduzierung der Polarität und einer erhöhten Flüchtigkeit.[7] Das am häufigsten verwendete Reagenz ist N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).[2][8]

Experimentelles Protokoll: Silylierung mit BSTFA/TMCS

  • Probenvorbereitung: Überführen Sie 1-50 mg der getrockneten Probe (z. B. ein Lipidextrakt) in ein Reaktionsgefäß mit Schraubdeckel und PTFE-Dichtung.[3] Stellen Sie sicher, dass die Probe wasserfrei ist, indem Sie sie unter einem Stickstoffstrom trocknen oder lyophilisieren.[2]

  • Reagenzzugabe: Fügen Sie 100 µL eines Silylierungsreagenzes (z. B. BSTFA mit 1 % TMCS) hinzu.[2][9]

  • Reaktion: Verschließen Sie das Gefäß fest, vortexen Sie es für 10 Sekunden und erhitzen Sie es für 60 Minuten bei 60-80 °C.[2][9]

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Die Probe ist nun bereit für die Injektion in das GC-MS-System. Bei Bedarf kann die Probe mit einem aprotischen Lösungsmittel wie Hexan oder Dichlormethan verdünnt werden.[2]

Quantitativen Datenübersicht: GC-MS nach Silylierung

ParameterWertReferenz
DerivatisierungsreagenzBSTFA + 1% TMCS[2][9]
Reaktionstemperatur60-80 °C[2][9]
Reaktionszeit60 Minuten[9]
Injektionsvolumen1 µL[9]
GC-SäuleHP-5MS (oder äquivalent)[9]
TemperaturprogrammStart bei 80°C (5 min), dann 3.8°C/min bis 200°C, dann 15°C/min bis 290°C (6 min halten)[9]
Charakteristische Ionen (m/z)[M-CH3]+[9]

Tabelle 1: Zusammenfassung der quantitativen Parameter für die GC-MS-Analyse von silylierter 3-Hydroxytridecansäure.

Methode 2: Veresterung (FAME-Bildung)

Die Veresterung, typischerweise die Methylierung zur Bildung von Fettsäuremethylestern (FAMEs), ist eine weit verbreitete Methode für die Analyse von Fettsäuren.[3] Sie zielt primär auf die Carboxylgruppe ab. Für Hydroxyfettsäuren muss die Hydroxylgruppe oft in einem zweiten Schritt derivatisiert werden (z. B. durch Silylierung) oder wird durch bestimmte Reagenzien mitmethyliert. Eine gängige Methode ist die Verwendung von Bortrifluorid-Methanol (BF3-Methanol).[2][4]

Experimentelles Protokoll: Veresterung mit BF3-Methanol

  • Probenvorbereitung: Wiegen Sie 1-25 mg der Probe in ein Reaktionsgefäß ein.[4]

  • Reagenzzugabe: Fügen Sie 2 mL einer 12-14%igen BF3-Methanol-Lösung hinzu.[2][4]

  • Reaktion: Erhitzen Sie die fest verschlossene Probe für 5-60 Minuten bei 60-100 °C. Eine gängige Praxis ist das Erhitzen bei 80-100 °C für eine Stunde.[3][4]

  • Extraktion: Kühlen Sie die Probe ab. Fügen Sie 1 mL Wasser und 1 mL Hexan hinzu.[4] Schütteln Sie das Gefäß kräftig, um die gebildeten FAMEs in die organische Phase (Hexan) zu überführen.[3]

  • Probensammlung: Lassen Sie die Phasen sich trennen und überführen Sie die obere organische Phase vorsichtig in ein sauberes Vial. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.[2]

  • (Optional) Silylierung der Hydroxylgruppe: Verdampfen Sie das Lösungsmittel und führen Sie eine Silylierung wie in Protokoll 2.1 beschrieben durch, um die freie Hydroxylgruppe zu derivatisieren. Dies führt zur Bildung von TMS-Hydroxy-FAMEs.

Quantitativen Datenübersicht: GC-MS nach Veresterung und Silylierung

ParameterWertReferenz
Veresterungsreagenz14% BF3-Methanol[2]
Reaktionstemperatur60 °C[2]
Reaktionszeit60 Minuten[2]
ExtraktionslösungsmittelHexan[2]
SilylierungsreagenzBSTFA + 1% TMCS[2]
Charakteristische Ionen (m/z)Basispeak bei m/z 103 (charakteristisch für 3-Hydroxy-FAMEs)[10]

Tabelle 2: Zusammenfassung der quantitativen Parameter für die GC-MS-Analyse von 3-Hydroxytridecansäure als TMS-Hydroxy-FAME.

Derivatisierung für die Hochleistungsflüssigchromatographie (HPLC)

Für die HPLC-Analyse, insbesondere bei Verwendung eines UV-Detektors, ist eine Derivatisierung erforderlich, um einen stark absorbierenden Chromophor in das Molekül einzuführen. Dies erhöht die Nachweisempfindlichkeit erheblich.

Methode 3: Dinitrophenyl-Urethan-Derivatisierung

Diese Methode wandelt die Hydroxylgruppe der Hydroxyfettsäure in ein 3,5-Dinitrophenyl (DNP)-Urethan-Derivat um.[11] Die Carboxylgruppe kann anschließend mit einem UV-absorbierenden Reagenz verestert werden.

Experimentelles Protokoll: DNP-Urethan-Bildung

  • Probenvorbereitung: Lösen Sie die isolierten Hydroxyfettsäuren in einem geeigneten aprotischen Lösungsmittel.

  • Reagenzzugabe: Fügen Sie einen Überschuss an 3,5-Dinitrophenylisocyanat hinzu.

  • Reaktion: Die Reaktion wird typischerweise bei leicht erhöhter Temperatur in Gegenwart eines basischen Katalysators durchgeführt.

  • Aufarbeitung: Entfernen Sie überschüssiges Reagenz durch Extraktion oder Festphasenextraktion (SPE).

  • Analyse: Trennen Sie die DNP-Derivate mittels Umkehrphasen-HPLC und detektieren Sie sie mit einem UV-Detektor.

Hinweis: Detaillierte, optimierte Protokolle für diese spezifische Derivatisierung von 3-Hydroxytridecansäure sind in der Literatur weniger verbreitet als GC-Methoden und erfordern möglicherweise eine Methodenentwicklung.

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe der beschriebenen Derivatisierungsprotokolle.

GC_Silylation_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Getrocknete Probe (Lipidextrakt) dry Trocknung (N2-Strom / Lyophilisation) start->dry vial Überführung in Reaktionsgefäß dry->vial reagent Zugabe von BSTFA + 1% TMCS vial->reagent reaction Reaktion 60 min bei 60-80°C reagent->reaction cool Abkühlen auf Raumtemperatur reaction->cool inject GC-MS Injektion cool->inject

Abbildung 1: Arbeitsablauf für die Silylierungs-Derivatisierung für die GC-MS-Analyse.

GC_FAME_Workflow cluster_prep Probenvorbereitung cluster_ester Veresterung cluster_extraction Extraktion cluster_analysis_fame Analyse start Probe vial Einwaage in Reaktionsgefäß start->vial reagent_bf3 Zugabe von BF3-Methanol vial->reagent_bf3 reaction_bf3 Reaktion 60 min bei 60-100°C reagent_bf3->reaction_bf3 cool_bf3 Abkühlen reaction_bf3->cool_bf3 add_solvents Zugabe von H2O und Hexan cool_bf3->add_solvents extract Extraktion der FAMEs add_solvents->extract collect Sammeln der organischen Phase extract->collect dry_phase Trocknung (Na2SO4) collect->dry_phase inject_fame GC-MS Injektion (nach optionaler Silylierung) dry_phase->inject_fame

Abbildung 2: Arbeitsablauf für die FAME-Derivatisierung für die GC-MS-Analyse.

Zusammenfassung und Ausblick

Die Derivatisierung von 3-Hydroxytridecansäure ist ein kritischer Schritt für ihre zuverlässige quantitative Analyse mittels chromatographischer Methoden. Die Silylierung mit BSTFA ist eine schnelle und effektive Ein-Schritt-Methode für die GC-MS, die sowohl die Carboxyl- als auch die Hydroxylgruppe derivatisiert. Die Veresterung zu FAMEs, gefolgt von einer optionalen Silylierung, ist eine alternative, ebenfalls robuste Methode, die charakteristische Massenspektren liefert.[2][9][10] Für die HPLC-Analyse mit UV-Detektion ist die Einführung eines Chromophors notwendig, was jedoch eine spezifischere Methodenentwicklung erfordern kann.[11]

Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um genaue und reproduzierbare quantitative Analysen von 3-Hydroxytridecansäure in verschiedenen Matrices durchzuführen.

References

Application of 3-Hydroxytridecanoic Acid in Quantifying Bacterial Load

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH FAs) are integral components of the lipid A moiety of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria.[1][2][3] Consequently, the detection and quantification of specific 3-OH FAs can serve as a reliable chemical marker for the presence and load of Gram-negative bacteria in various samples. This is particularly valuable in research, clinical diagnostics, and drug development, where traditional culture-based methods can be time-consuming.[4] 3-Hydroxytridecanoic acid (3-OH-C13:0), a specific 13-carbon 3-hydroxy fatty acid, can be utilized as a biomarker for this purpose, with its quantification typically achieved through sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS).[5][6]

The principle behind this application lies in the release of 3-OH FAs from LPS through hydrolysis, followed by their extraction, derivatization, and subsequent analysis. The amount of a specific 3-OH FA, such as 3-OH-C13:0, can then be correlated to the bacterial load in the original sample. It is important to note that while 3-OH FAs are characteristic of Gram-negative bacteria, the specific profile and abundance of different chain-length 3-OH FAs can vary between bacterial species.[7][8] Furthermore, trace amounts of 3-OH FAs can be present in mammalian tissues due to mitochondrial fatty acid β-oxidation, which should be considered when analyzing biological samples.[3]

This document provides detailed application notes, experimental protocols, and data presentation guidelines for the use of this compound in quantifying bacterial load.

Data Presentation

The following tables summarize the distribution of 3-hydroxy fatty acids in various bacterial species. While specific quantitative data for this compound (3-OH-C13:0) is not extensively available in the literature for all listed species, the tables provide an overview of the common 3-OH FAs found in these bacteria, highlighting the complexity of their fatty acid profiles.

Table 1: 3-Hydroxy Fatty Acid Profile in Select Gram-Negative Bacteria

Bacterial SpeciesCommon 3-Hydroxy Fatty Acids Detected
Pseudomonas aeruginosa3-OH-C10:0, 3-OH-C12:0, 3-OH-C12:1, 3-OH-C14:0
Escherichia coli3-OH-C14:0
Salmonella enterica3-OH-C14:0, 3-OH-C16:0
Rhizobium leguminosarum3-OH-C14:0, 3-OH-C16:0, 3-OH-C18:0, 3-OH-C18:1
Agrobacterium tumefaciens3-OH-C14:0, 3-OH-C16:0, 3-OH-C18:0

Note: The presence and relative abundance of these fatty acids can vary depending on the bacterial strain and culture conditions.[1]

Table 2: Quantitative Analysis of 3-Hydroxy Fatty Acids in Pseudomonas Species Cultivated at 37°C

Fatty AcidP. aeruginosa PAO1 (% of total fatty acids)P. aeruginosa ATCC 27853 (% of total fatty acids)P. putida (% of total fatty acids)
3-OH-C10:010.38.59.1
3-OH-C12:014.212.113.5

Data adapted from a study on the effect of culture conditions on fatty acid profiles of Pseudomonas species. Specific data for 3-OH-C13:0 was not reported in this study.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of 3-hydroxy fatty acids, including this compound, from bacterial samples using GC-MS.

Sample Preparation from Bacterial Cell Pellets

This protocol outlines the steps for preparing a bacterial cell pellet for subsequent lipid extraction.

Materials:

  • Bacterial culture

  • Sterile centrifuge tubes

  • Sterile water or phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Grow the bacterial culture to the desired density.

  • Transfer the culture to a sterile centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Discard the supernatant.

  • Wash the cell pellet by resuspending it in sterile water or PBS and repeat the centrifugation step.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Hydrolysis, Extraction, and Derivatization of 3-Hydroxy Fatty Acids

This protocol describes the chemical processing of the bacterial pellet to release, extract, and derivatize the 3-OH FAs for GC-MS analysis.[5]

Materials:

  • Bacterial cell pellet

  • Internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid)

  • 10 M Sodium hydroxide (B78521) (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or water bath

Procedure:

  • To the bacterial cell pellet, add a known amount of the internal standard.

  • Hydrolysis: Add 500 µL of 10 M NaOH and heat at 100°C for 30 minutes to release the ester- and amide-linked fatty acids.

  • Acidification: Cool the sample and acidify with 2 mL of 6 M HCl.

  • Extraction: Extract the fatty acids by adding 3 mL of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases. Repeat the extraction twice.

  • Drying: Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract. Cap the vial tightly and heat at 80°C for 1 hour to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.

  • Cool the sample to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical instrument parameters for the analysis of derivatized 3-OH FAs.[5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS or equivalent)

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes

    • Ramp 1: 3.8°C/min to 200°C

    • Ramp 2: 15°C/min to 290°C, hold for 6 minutes

  • Carrier Gas: Helium

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Monitor the characteristic ions for the TMS-derivatized 3-OH FAs. For example, the [M-CH3]+ ion is often used for quantification.[5]

Mandatory Visualizations

Caption: Experimental workflow for quantifying bacterial load using this compound.

LPS_Signaling_Pathway LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

Caption: Simplified LPS-TLR4 signaling pathway leading to pro-inflammatory cytokine production.

References

Application Note: Analysis of 3-Hydroxytridecanoic Acid in Soil and Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy fatty acids (3-OH-FAs), with carbon chain lengths from C10 to C18, are integral structural components of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria.[1] Consequently, 3-OH-FAs, including 3-hydroxytridecanoic acid (3-OH-C13:0), serve as reliable chemical biomarkers for quantifying the biomass of Gram-negative bacteria and their associated endotoxins in various environmental matrices.[1] The analysis of these biomarkers is crucial in soil microbiology for assessing microbial community structure, in environmental science for monitoring microbial contamination in air and water, and in paleoclimate studies where they are used as proxies for past environmental conditions.[2][3][4] This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound and related 3-OH-FAs from soil and environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle The overall analytical workflow involves the extraction of lipids from the sample matrix, followed by hydrolysis to release the bound 3-OH-FAs. Due to their low volatility, the fatty acids must be chemically derivatized to increase their volatility prior to GC-MS analysis.[5] Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[6][7] The resulting TMS esters are thermally stable and volatile, allowing for excellent separation and sensitive detection by GC-MS.[8] Quantification is typically performed using a stable isotope dilution method, which provides high accuracy and precision.[9]

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol details two effective methods for extracting 3-OH-FAs from soil samples: a modern, rapid microwave-assisted method and a traditional acid digestion method.

A. Microwave-Assisted Acid Digestion (High Efficiency Method)

This method offers higher yields and is less time-consuming compared to traditional methods.[2]

  • Sample Preparation: Homogenize the soil sample by sieving (e.g., 2 mm) to remove roots and stones.[10] Freeze-dry the sample to a constant weight.

  • Digestion: Weigh approximately 1-5 g of the dried, homogenized soil into a microwave digestion vessel. The amount of sample depends on the organic matter content.[11]

  • Acid Hydrolysis: Add 10 mL of 3 M HCl to the vessel.[2]

  • Microwave Program: Place the vessel in a microwave digestion system. Heat to 130°C and hold for 55 minutes.[2] These conditions are optimized for maximum yield.[2]

  • Extraction: After cooling, transfer the entire content to a centrifuge tube. Add 10 mL of a 2:1 (v/v) mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 2500 rpm for 10 minutes.

  • Collection: Carefully collect the organic (lower) layer using a glass pipette and transfer it to a clean round-bottom flask.

  • Repeat Extraction: Repeat the extraction (steps 5-7) two more times, combining the organic layers.

  • Drying: Evaporate the solvent to dryness using a rotary evaporator at 40°C. The resulting lipid extract is ready for derivatization.

B. Traditional Acid Hydrolysis and Liquid-Liquid Extraction

  • Sample Preparation: Prepare the soil sample as described in Protocol 1A, step 1.

  • Hydrolysis: Place 1-5 g of the prepared soil into a glass centrifuge tube. Add 10 mL of 6 M HCl.[8]

  • Heating: Tightly cap the tube and heat in a water bath or heating block at 95°C for 2 hours, vortexing every 30 minutes.

  • Cooling & Internal Standard: Allow the sample to cool to room temperature. Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy fatty acid) for quantification.[8]

  • Extraction: Add 10 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2500 rpm for 10 minutes.[8]

  • Collection: Transfer the upper organic layer to a clean collection tube.

  • Repeat: Repeat the extraction (steps 5-6) twice more and combine the organic extracts.

  • Drying: Dry the combined extracts under a gentle stream of nitrogen at 37°C.[8] The dried extract is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the conversion of non-volatile 3-OH-FAs into their volatile trimethylsilyl (TMS) esters.

  • Reagent Preparation: The derivatizing reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This should be handled in a fume hood.

  • Derivatization Reaction: To the dried lipid extract from Protocol 1, add 100 µL of BSTFA + 1% TMCS.[8]

  • Incubation: Tightly cap the vial and heat at 80°C for 60 minutes to ensure complete derivatization.[8]

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 3: GC-MS Quantification

This protocol outlines the instrumental parameters for the analysis of derivatized 3-OH-FAs.

  • Instrumentation: An Agilent 5890 series II system (or equivalent) with a HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[8]

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.[8]

  • GC Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.[8]

    • Ramp 1: Increase temperature at 3.8°C/min to 200°C.[8]

    • Ramp 2: Increase temperature at 15°C/min to 290°C.[8]

    • Final hold: Hold at 290°C for 6 minutes.[8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.[8]

    • Ions to Monitor: The characteristic fragment ion for TMS-derivatized 3-hydroxy fatty acids is often monitored for quantification. For example, m/z 233 can be used for the unlabeled 3-hydroxy fragment and m/z 235 for a labeled internal standard.[8] Specific ions for different chain lengths should be determined from standards.[12]

  • Quantification: The amount of this compound is calculated based on the ratio of the peak area of the native compound to the peak area of the stable isotope internal standard.[8]

Data Presentation

Quantitative analysis of 3-OH-FAs provides valuable insights into the Gram-negative bacterial biomass in a sample. Results are typically presented in a table format for clear comparison across different samples or conditions.

Table 1: Representative Quantitative Data for 3-Hydroxy Fatty Acids in Soil Samples

Sample IDSample Type3-OH-C10:0 (ng/g)3-OH-C12:0 (ng/g)3-OH-C13:0 (ng/g) 3-OH-C14:0 (ng/g)3-OH-C16:0 (ng/g)Total 3-OH-FAs (ng/g)
Forest-A1Forest Soil45.288.115.3 120.5250.1519.2
Agri-B1Arable Land25.850.38.9 75.4160.7321.1
Urban-C1Park Soil33.165.911.5 98.2195.4404.1
Control-1Blank< LOD< LOD< LOD < LOD< LOD< LOD

LOD: Limit of Detection. Data are hypothetical and for illustrative purposes.

Visualizations

Diagrams help to visualize the experimental process and the scientific basis of the analysis.

experimental_workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_results Data Processing sample Soil Sample homogenize Homogenize & Freeze-Dry sample->homogenize extract Microwave-Assisted Acid Digestion homogenize->extract derivatize Derivatization (Silylation) extract->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification vs. Internal Standard gcms->quantify report Data Reporting (Table) quantify->report

Caption: Overall workflow for the analysis of this compound in soil.

biomarker_pathway cluster_source Biological Source cluster_biomarker Chemical Biomarker cluster_application Application gnb Gram-Negative Bacteria in Soil lps Lipopolysaccharides (LPS) (Outer Membrane) gnb->lps produce lipid_a Lipid A Moiety lps->lipid_a composed of ohfa 3-Hydroxy Fatty Acids (e.g., 3-OH-C13:0) lipid_a->ohfa contains biomass Bacterial Biomass Quantification ohfa->biomass used for health Soil Health & Environmental Assessment biomass->health informs

Caption: Significance of 3-OH-FAs as biomarkers for soil bacteria.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxytridecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxytridecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: this compound, in its native form, has low volatility due to the presence of a polar carboxylic acid group and a hydroxyl group. Gas chromatography (GC) requires analytes to be volatile to travel through the column. Derivatization, typically through silylation, converts these polar functional groups into less polar and more volatile trimethylsilyl (B98337) (TMS) esters and ethers, allowing for successful GC analysis.[1][2]

Q2: What are the advantages of using LC-MS over GC-MS for this compound analysis?

A2: LC-MS offers several advantages, including simpler sample preparation as it often does not require derivatization.[1] The ionization techniques used in LC-MS, such as electrospray ionization (ESI), are gentler than the electron ionization (EI) used in GC-MS, which can cause extensive fragmentation of the analyte.[1] This results in a more abundant molecular ion, simplifying spectral interpretation and potentially increasing sensitivity for quantification.[1] Additionally, LC-MS can have shorter run times.[1]

Q3: What are common sources of contamination in this compound analysis?

A3: Contamination can arise from various sources, including solvents, reagents, sample collection materials, and the analytical instrumentation itself.[3] For instance, mobile phase additives can be a source of contamination in LC-MS.[3] It is also important to consider that 3-hydroxy fatty acids are components of lipopolysaccharides in Gram-negative bacteria, so environmental bacterial contamination can be a source.[4][5]

Q4: What is the "matrix effect" in LC-MS analysis and how can it affect my results?

A4: The matrix effect is the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[7][8] Matrix effects are a significant concern in complex biological samples and can even alter the retention time and peak shape of the analyte.[6]

Troubleshooting Guides

GC-MS Analysis

Problem: No peak or very small peak for this compound is observed.

Possible Cause Suggested Solution
Incomplete or failed derivatization Ensure reagents, like BSTFA, are fresh and not exposed to moisture.[2] Optimize derivatization conditions (temperature and time); for example, heating at 60-80°C for 1 hour is a common starting point.[9][10] Confirm the sample is completely dry before adding the derivatization reagent.[2]
Low volatility Confirm that derivatization was successful. Without proper derivatization, the analyte will not be volatile enough for GC analysis.[1][2]
Injector issues Check for blockages in the injector port or syringe. Ensure the injector temperature is appropriate for the derivatized analyte.

Problem: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Active sites in the GC system Incomplete derivatization can leave polar sites on the analyte that interact with active sites in the injector or column, causing peak tailing.[2] Ensure the GC liner is clean and deactivated.
Column contamination Accumulation of non-volatile residues on the column can lead to poor peak shape.[11] Bake out the column according to the manufacturer's instructions or trim the front end of the column.
Sample overload If observing peak fronting, the concentration of the injected sample may be too high.[11] Dilute the sample and re-inject.
LC-MS Analysis

Problem: Inconsistent retention times.

Possible Cause Suggested Solution
Changes in mobile phase composition Prepare fresh mobile phase daily. Ensure accurate mixing of solvents and additives. Even small pH shifts can alter retention times.[7]
Column degradation The column may be degrading due to harsh mobile phases or sample matrices.[7] Flush the column regularly and replace it if performance does not improve.
Fluctuating flow rates Check the LC pump for leaks or pressure fluctuations.[7]

Problem: Low signal intensity or sensitivity.

Possible Cause Suggested Solution
Ion suppression (Matrix Effect) Improve sample cleanup to remove interfering matrix components.[4][12] Adjust chromatographic conditions to separate the analyte from the interfering compounds. Infuse the analyte post-column while injecting a blank matrix extract to identify regions of ion suppression.[8]
Suboptimal MS source conditions Optimize source parameters such as spray voltage, gas flows, and temperatures to maximize the signal for this compound.[12]
Inefficient ionization Although derivatization is not always necessary for LC-MS, for certain low-concentration samples, derivatization to a more easily ionizable form can improve sensitivity.[1]

Quantitative Data Summary

The following table summarizes typical performance metrics for the quantification of 3-hydroxy fatty acids using mass spectrometry-based methods.

ParameterGC-MSLC-MS/MSReference
Precision (CV%) 1.0–13.3%< 5%[10][13]
Limit of Detection (LOD) Not specified1-10 fmol[13]
Limit of Quantification (LOQ) Not specified5-50 fmol[13]
Linearity (R²) Not specified> 0.99[13]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological fluids.[10]

  • Internal Standard Addition: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard for this compound.

  • Hydrolysis (for total fatty acid analysis - optional): For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH and incubate for 30 minutes.

  • Acidification: Acidify the sample by adding 125 µL of 6 M HCl (for unhydrolyzed samples) or 2 mL of 6 M HCl (for hydrolyzed samples).

  • Liquid-Liquid Extraction: Extract the acidified sample twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

  • Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 80°C for 1 hour.[10]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general solid-phase extraction (SPE) cleanup for biological samples.[13]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. The sample is now ready for injection into the LC-MS/MS system.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma) Internal_Standard 2. Add Internal Standard Sample->Internal_Standard Quantification Reference Extraction 3. Liquid-Liquid Extraction Internal_Standard->Extraction Drying 4. Evaporate to Dryness Extraction->Drying Derivatization 5. Silylation (BSTFA) Drying->Derivatization Increase Volatility GC_MS 6. GC-MS Analysis Derivatization->GC_MS Data_Processing 7. Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for this compound Analysis by GC-MS.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_intensity Intensity Issues Start Poor Chromatographic Result Peak_Tailing Peak Tailing? Start->Peak_Tailing RT_Shift Retention Time Shifting? Start->RT_Shift Low_Signal Low Signal Intensity? Start->Low_Signal Check_Deriv Check Derivatization Completeness Peak_Tailing->Check_Deriv Yes Check_Activity Inspect System for Active Sites Check_Deriv->Check_Activity Check_Mobile_Phase Verify Mobile Phase Composition & pH RT_Shift->Check_Mobile_Phase Yes Check_Column Assess Column Health Check_Mobile_Phase->Check_Column Check_Matrix_Effect Investigate Matrix Effects (Ion Suppression) Low_Signal->Check_Matrix_Effect Yes Optimize_Source Optimize MS Source Conditions Check_Matrix_Effect->Optimize_Source

References

Technical Support Center: 3-Hydroxytridecanoic Acid Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-hydroxytridecanoic acid (3-OH-C13:0) and other 3-hydroxy fatty acids (3-OH-FAs) from soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from soil.

Problem Potential Cause Suggested Solution
Low Yield of 3-OH-C13:0 Inefficient cell lysis of Gram-negative bacteria.3-OH-FAs are components of lipopolysaccharides in the outer membrane of Gram-negative bacteria.[1] Ensure the chosen extraction method effectively disrupts bacterial cells. Methods like acid digestion or microwave-assisted acid digestion are generally more effective than simple solvent extraction for releasing these bound fatty acids.[2][3]
Suboptimal extraction solvent.The modified Bligh-Dyer method, using a single-phase mixture of chloroform (B151607), methanol (B129727), and a buffer, is a robust technique for extracting a wide range of lipids from soil.[4][5] Ensure the correct ratios are used to maintain a single phase during extraction.[6]
Incomplete hydrolysis of lipids.For total 3-OH-FA analysis, hydrolysis is crucial. Acid digestion is generally more suitable for extracting 3-OH-FAs compared to saponification (alkaline hydrolysis), which is more efficient for 2-hydroxy fatty acids and other fatty acids.[2][3]
Insufficient sample size for low biomass soils.The amount of soil used for extraction should be adjusted based on its organic matter or expected microbial biomass content. For soils with low carbon content (1-3%), a larger sample size (3-5 g) may be necessary, whereas for soils with higher carbon content (12-18%), a smaller sample (0.5-1 g) might suffice.[4][7]
Poor Chromatographic Peak Shape Incomplete derivatization.Free fatty acids, especially those with polar hydroxyl groups, exhibit poor chromatographic behavior. Derivatization to fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters is essential for good peak shape and accurate quantification in GC-MS analysis.[8]
Contamination of the GC column.Soil extracts can contain numerous co-extractives that may contaminate the GC column. A solid-phase extraction (SPE) cleanup step after the initial lipid extraction can help remove interfering substances.[9][10]
Inconsistent or Irreproducible Results Variation in soil moisture content.It is recommended to use freeze-dried and sieved soil samples to ensure consistency across different extractions.[4]
Inconsistent extraction time or temperature.Adhere strictly to the optimized extraction time and temperature for the chosen method. For microwave-assisted acid digestion, for instance, an optimal condition has been reported as 3 mol/L HCl heated at 130 °C for 55 minutes.[2]
Phase separation issues during liquid-liquid extraction.After the initial single-phase extraction, breaking the mixture into two distinct phases is critical. The addition of chloroform and water (or buffer) to achieve a final approximate ratio of 1:1:0.9 (chloroform:methanol:water) facilitates clear phase separation.[4]
Presence of Interfering Peaks in Chromatogram Co-extraction of other lipids and soil components.An optional but highly recommended fractionation step using Solid Phase Extraction (SPE) can separate lipids into different classes. Neutral lipids, glycolipids, and phospholipids (B1166683) can be eluted sequentially using solvents of increasing polarity (e.g., chloroform, acetone, and methanol, respectively).[4][9]
Contamination from labware or solvents.Ensure all glassware is thoroughly cleaned, for example, by washing with detergent, rinsing with tap and distilled water, and then heating in a muffle furnace.[10] Use high-purity (e.g., HPLC grade) solvents to minimize contamination.[4]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound from soil?

A1: The optimal method depends on your specific research goals, available equipment, and sample throughput needs.

  • Modified Bligh-Dyer: This is a widely used and robust method for the extraction of a broad range of lipids, including 3-OH-FAs.[4][5] It involves a single-phase extraction with a chloroform:methanol:buffer mixture.

  • Acid Digestion: This method is particularly effective for releasing 3-OH-FAs from the lipopolysaccharides of Gram-negative bacteria and has been shown to yield higher amounts of 3-OH-FAs compared to saponification.[2][3]

  • Microwave-Assisted Acid Digestion: This is a newer protocol that can significantly reduce extraction time and increase the yield of 3-OH-FAs compared to traditional acid digestion.[2] An optimized condition is heating with 3 mol/L HCl at 130°C for 55 minutes.[2]

Q2: Why is derivatization necessary before GC-MS analysis of 3-hydroxy fatty acids?

A2: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polar nature of the carboxyl and hydroxyl groups, which can lead to poor peak shape and inaccurate results.[8] Derivatization converts them into more volatile and less polar forms. Common methods include:

  • Esterification: Converts fatty acids to fatty acid methyl esters (FAMEs), often using reagents like boron trifluoride (BF₃) in methanol.[8][11]

  • Silylation: Converts hydroxyl and carboxyl groups to trimethylsilyl (TMS) ethers and esters, respectively, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][11]

Q3: How can I remove interfering compounds from my soil extract?

A3: Solid-phase extraction (SPE) is a highly effective cleanup step. After the initial lipid extraction, the dried extract can be redissolved and loaded onto an SPE column (typically silica). By using solvents of increasing polarity, you can separate different lipid classes. For example, neutral lipids can be eluted with chloroform, glycolipids with acetone, and the desired phospholipid fraction (containing 3-OH-FAs) with methanol.[4][9]

Q4: What are the key parameters to optimize for microwave-assisted acid digestion?

A4: For the extraction of 3-OH-FAs from soil using microwave-assisted acid digestion, the key parameters to optimize are HCl concentration, heating temperature, and irradiation time. One study found the optimal conditions to be 3 mol/L HCl, a temperature of 130 °C, and a duration of 55 minutes, which resulted in a yield approximately twice that of the traditional acid digestion method.[2]

Q5: Should I use an internal standard?

A5: Yes, using an internal standard is crucial for accurate quantification. A non-naturally occurring fatty acid, such as nonadecanoic acid methyl ester (19:0), is often added at the beginning of the extraction process to account for sample loss during preparation and for quantifying the FAMEs based on relative peak areas.[4]

Experimental Protocols

Modified Bligh-Dyer Lipid Extraction

This protocol is a modification of the classic Bligh and Dyer method, optimized for soil matrices.[4][9][12]

  • Sample Preparation: Weigh an appropriate amount of freeze-dried and sieved soil (e.g., 0.5-5 g depending on organic content) into a Teflon centrifuge tube.[4]

  • Extraction: To the soil sample, add the extraction solvents in the following order to create a single-phase system: a phosphate (B84403) or citrate (B86180) buffer (pH 4.0), methanol, and chloroform. A common ratio is 1:2:0.8 (chloroform:methanol:buffer).[4]

  • Shaking: Cap the tubes tightly and shake them on an end-over-end shaker for approximately 2 hours to ensure thorough extraction.[4]

  • Centrifugation: Centrifuge the tubes to pellet the soil particles.

  • Phase Separation: Transfer the supernatant to a new tube. Add chloroform and water (or buffer) to break the single-phase system into two phases. The final ratio should be approximately 1:1:0.9 of chloroform:methanol:water.[4] Vortex and centrifuge to achieve clear phase separation.

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase.

  • Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen. The resulting lipid extract can then be used for further analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

This is an acid-catalyzed esterification method.[8][11]

  • Sample Preparation: Place the dried lipid extract in a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add a known volume of 14% boron trifluoride (BF₃) in methanol to the sample.[8]

  • Reaction: Cap the tube tightly and heat at approximately 80-100°C for a duration ranging from 5 to 60 minutes. The optimal time and temperature may need to be determined empirically.[8]

  • Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane (B92381) or heptane (B126788) to the tube.[8]

  • Phase Separation: Vortex the mixture to extract the FAMEs into the organic (upper) layer. Centrifuge to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for 3-Hydroxy Fatty Acids from Soil

Method Principle Advantages Disadvantages Reference
Modified Bligh-Dyer Single-phase solvent extraction (Chloroform:Methanol:Buffer) followed by phase separation.Robust, extracts a broad range of lipids.May have lower yields for structurally bound 3-OH-FAs compared to harsher methods.[4][5]
Acid Digestion Acid hydrolysis to release covalently bound fatty acids.Higher yields of 3-OH-FAs compared to saponification.[2][3]Can be time-consuming.[2][3]
Microwave-Assisted Acid Digestion Acid hydrolysis accelerated by microwave energy.Faster than traditional acid digestion, significantly higher yields of 3-OH-FAs.[2]Requires specialized microwave equipment.[2]
Saponification Alkaline hydrolysis to release ester-linked fatty acids.More efficient for extracting 2-hydroxy fatty acids and general fatty acids.[3]Lower yields of 3-OH-FAs compared to acid digestion.[3][3]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_cleanup Cleanup & Fractionation (Optional) cluster_derivatization Derivatization cluster_analysis Analysis Soil Freeze-dried, Sieved Soil Sample Extraction Modified Bligh-Dyer Extraction (Chloroform:Methanol:Buffer) Soil->Extraction Add Solvents Phase_Sep Phase Separation (Add Chloroform & Water) Extraction->Phase_Sep Centrifuge & Add Chloroform/Water SPE Solid-Phase Extraction (SPE) Phase_Sep->SPE Collect Chloroform Phase (Contains Total Lipids) Deriv Esterification (e.g., BF3-Methanol) or Silylation (e.g., BSTFA) Phase_Sep->Deriv Bypass Cleanup SPE->Deriv Collect Phospholipid Fraction GCMS GC-MS Analysis Deriv->GCMS Inject Derivatized Sample

Caption: Workflow for 3-OH-FA extraction and analysis from soil.

Troubleshooting_Logic Start Low Yield of 3-OH-C13:0 Cause1 Inefficient Cell Lysis? Start->Cause1 Solution1 Use Acid Digestion or Microwave-Assisted Method Cause1->Solution1 Yes Cause2 Incomplete Hydrolysis? Cause1->Cause2 No Solution2 Prefer Acid Digestion over Saponification Cause2->Solution2 Yes Cause3 Suboptimal Extraction? Cause2->Cause3 No Solution3 Optimize Bligh-Dyer Ratios or Extraction Time/Temp Cause3->Solution3 Yes

Caption: Troubleshooting logic for low 3-OH-C13:0 yield.

References

Technical Support Center: Analysis of 3-Hydroxytridecanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of 3-hydroxytridecanoic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem: Poor Reproducibility and Low Signal Intensity

Possible Cause: Poor reproducibility and low signal intensity are classic symptoms of matrix effects, particularly ion suppression.[1] Co-eluting components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced and variable signal. In biological samples such as plasma or serum, phospholipids (B1166683) are a major contributor to these matrix effects.[1][2]

Solutions:

  • Optimize Sample Preparation: A robust sample preparation method is the most effective way to mitigate matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): This technique separates lipids, including this compound, from more polar matrix components using immiscible organic solvents.[3][4]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain and elute the analyte.[3][4] Both reversed-phase and anion-exchange SPE can be effective for fatty acids.

    • Protein Precipitation (PPT): While a simple method to remove proteins, PPT is often the least effective at removing other matrix components that can cause ion suppression.[3][4]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[4][5] This is a viable option if the concentration of this compound is high enough to remain detectable after dilution.

  • Improve Chromatographic Separation: Modifying the liquid chromatography (LC) method can help separate this compound from co-eluting matrix interferences.[5] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of chromatography column.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Because it has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][4]

Problem: Inconsistent Results for Quality Control (QC) Samples

Possible Cause: Sample-to-sample variability in the composition of the biological matrix can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible QC results.

Solutions:

  • Implement a Robust Sample Cleanup Method: As detailed above, thorough sample cleanup using SPE or LLE will minimize variability in matrix effects between samples.

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In mass spectrometry, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[1] These can include proteins, salts, phospholipids, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the ion source of the mass spectrometer. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantitative results.[1]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where you compare the signal response of a known amount of this compound spiked into a blank matrix extract to the response of the same amount in a clean solvent. A significant difference between the two signals indicates the presence of matrix effects.[1]

  • Post-Column Infusion Method: In this qualitative method, a solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological fluids like plasma and serum, phospholipids are one of the most significant contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI).[2] Salts and other endogenous small molecules can also interfere with the ionization process.

Q4: Can derivatization of this compound help reduce matrix effects?

A4: While derivatization is often employed to improve the chromatographic and ionization properties of fatty acids, it does not inherently eliminate matrix effects.[6][7] However, by improving the ionization efficiency of the analyte, derivatization can sometimes make the analysis less susceptible to the negative impacts of ion suppression. For GC-MS analysis, 3-hydroxy fatty acids are often derivatized to their trimethylsilyl (B98337) (TMS) methyl esters.

Q5: Is there a preferred ionization technique to minimize matrix effects for this analyte?

A5: While electrospray ionization (ESI) is commonly used for LC-MS analysis of fatty acids, it is known to be susceptible to matrix effects. Atmospheric pressure chemical ionization (APCI) can sometimes be less prone to ion suppression for certain analytes. For GC-MS, electron impact (EI) ionization is often used after derivatization. The choice of ionization technique should be optimized based on the specific analytical method and the nature of the sample matrix.

Quantitative Data

The following tables summarize quantitative data on recovery and matrix effects for hydroxy fatty acids and related compounds from various studies. It is important to note that these values can vary depending on the specific experimental conditions, including the matrix, extraction protocol, and instrumentation.

Table 1: Recovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) from Serum using Online SPE-LC-MS/MS

AnalyteAverage Recovery (%)
FAHFA 185.2
FAHFA 292.1
FAHFA 373.8
FAHFA 4100.0
FAHFA 588.5

Data adapted from a study on the analysis of various FAHFAs in human serum.[8]

Table 2: Precision of FAHFA Quantification in Serum

AnalyteWithin-Day Variability (%RSD)Between-Day Variability (%RSD)
FAHFA 17.19.3
FAHFA 210.515.2
FAHFA 313.821.6
FAHFA 48.912.5
FAHFA 511.218.7

%RSD: Percent Relative Standard Deviation. Data adapted from a study on the analysis of various FAHFAs in human serum.[8]

Table 3: Recovery of 3-Hydroxy Fatty Acids from House Dust using SPE

AnalyteRecovery Range (%)
3-hydroxy C10:089.3 - 111.5
3-hydroxy C12:089.3 - 111.5
3-hydroxy C14:089.3 - 111.5
3-hydroxy C16:089.3 - 111.5
3-hydroxy C18:089.3 - 111.5

Data reflects the recovery for a range of 3-hydroxy fatty acids after spiking into a house dust matrix.[9]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound analytical standard

  • Appropriate solvents for extraction and reconstitution

  • LC-MS/MS system

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank biological matrix through the entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound analytical standard to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect: The matrix effect (ME) is calculated as follows:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Free Fatty Acids in Plasma

Objective: To extract and clean up free fatty acids, including this compound, from a plasma sample to reduce matrix effects.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange)

  • Plasma sample

  • Internal standard solution (ideally, a stable isotope-labeled this compound)

  • Methanol (B129727) (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., acetonitrile (B52724) or another organic solvent)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To a known volume of plasma, add the internal standard.

  • SPE Cartridge Preparation:

    • Conditioning: Pass methanol through the SPE cartridge.

    • Equilibration: Pass water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute the fatty acids from the cartridge using the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

Visualizations

Signaling Pathway

This compound is an integral component of the Lipid A moiety of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria. The following diagram illustrates the Toll-Like Receptor 4 (TLR4) signaling pathway, which is initiated by the recognition of LPS by the host's innate immune system.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (contains this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS to MD2 MD-2 CD14->MD2 presents LPS to TLR4 TLR4 MD2->TLR4 activates TIRAP TIRAP TLR4->TIRAP MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs IkB IκB IKK->IkB phosphorylates NEMO NEMO NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPKs->AP1 AP1->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Upregulates transcription

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound from a biological matrix, incorporating steps to mitigate matrix effects.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike_IS Spike with Stable Isotope-Labeled IS Sample->Spike_IS Sample_Prep Sample Preparation Spike_IS->Sample_Prep LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE PPT Protein Precipitation (PPT) Sample_Prep->PPT Derivatization Derivatization (Optional, for GC-MS) LLE->Derivatization SPE->Derivatization PPT->Derivatization LCMS_Analysis LC-MS/MS or GC-MS Analysis Derivatization->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Results Final Concentration Results Data_Processing->Results

Caption: Workflow for this compound analysis.

References

Technical Support Center: 3-Hydroxytridecanoic Acid Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-hydroxytridecanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

1. Issue: Low or No Peak for Derivatized this compound

  • Question: I don't see a peak for my derivatized this compound, or the peak is very small. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to the derivatization reaction itself or the GC-MS analysis. The primary goal of derivatization is to increase the volatility and thermal stability of the analyte by masking polar functional groups.[1] For this compound, both the hydroxyl (-OH) and carboxylic acid (-COOH) groups need to be derivatized, typically through silylation.

    Possible Causes and Solutions:

    • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

      • Solution: Ensure you are using an excess of the silylating reagent. A general rule is at least a 2:1 molar ratio of the silylating agent to active hydrogens on the analyte.[2] Optimize the reaction time and temperature. For silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common starting point is heating at 60-80°C for 30-60 minutes.[3][4] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), can significantly improve the derivatization of both the hydroxyl and carboxylic acid groups.[5]

    • Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Water in your sample or solvent will react with the reagent, reducing its availability to derivatize your analyte.[4]

      • Solution: Ensure your sample is completely dry before adding the derivatization reagent. If your sample is in an aqueous solution, it must be evaporated to dryness. Use anhydrous solvents for your reaction. Store silylating reagents under dry conditions, for example, in a desiccator.

    • Degradation of the Derivative: Trimethylsilyl (B98337) (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of trace moisture.[2]

      • Solution: Analyze your samples as soon as possible after derivatization. If storage is necessary, ensure the vials are tightly capped and stored at a low temperature (e.g., 4°C or -20°C) to improve stability.[3][6]

    • GC-MS System Issues: Problems with the GC-MS instrument can mimic derivatization issues.

      • Solution: Verify the performance of your GC-MS system with a known standard that does not require derivatization. Check for leaks in the system and ensure the GC inlet and column are not contaminated or degraded.

2. Issue: Tailing Peak Shape for Derivatized this compound

  • Question: My peak for the derivatized this compound is tailing. How can I improve the peak shape?

  • Answer: Peak tailing is often an indication of active sites within the GC system that are interacting with the analyte. Even after derivatization, residual polarity can lead to these interactions.

    Possible Causes and Solutions:

    • Incomplete Derivatization: If the derivatization is incomplete, the underivatized polar groups of this compound will interact strongly with the stationary phase, causing peak tailing.

      • Solution: Re-optimize your derivatization procedure as described in the previous section to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

    • Active Sites in the GC System: Silanol groups on the GC liner, injection port, or the column itself can interact with the analyte.

      • Solution: Use a deactivated GC liner. If you are using an older column, it may need to be conditioned or replaced. Silanizing the glassware used for sample preparation can also help to minimize analyte adsorption.[5]

3. Issue: Presence of Multiple Peaks for a Single Analyte

  • Question: I am seeing multiple peaks that could correspond to my derivatized this compound. What could be causing this?

  • Answer: The presence of multiple peaks can be due to incomplete derivatization, the formation of by-products, or isomerization.

    Possible Causes and Solutions:

    • Incomplete Silylation: This can result in peaks for the partially and fully derivatized analyte.

      • Solution: Optimize your derivatization conditions (reagent concentration, temperature, and time) to drive the reaction to completion.

    • Formation of By-products: Side reactions can sometimes occur during derivatization, leading to unexpected peaks.

      • Solution: Ensure your sample is clean before derivatization. If the problem persists, you may need to try a different derivatization reagent or adjust the reaction conditions to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method for this compound for GC-MS analysis?

A1: The most common and effective method is silylation, which involves replacing the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.[1] This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), is often recommended to ensure complete derivatization.[5]

Q2: What are the optimal conditions for silylation of this compound with BSTFA?

A2: While optimal conditions should be determined empirically in your laboratory, a widely used and effective starting point for the silylation of 3-hydroxy fatty acids is to use BSTFA with 1% TMCS and heat the reaction mixture at 80°C for 60 minutes.[3] It's crucial to ensure the sample is completely dry before adding the reagents.

Q3: How can I confirm that my derivatization reaction is complete?

A3: To confirm the completion of the reaction, you can analyze the sample by GC-MS and look for the absence of the underivatized this compound peak. You should observe a single, sharp peak corresponding to the di-TMS derivative of this compound. You can also perform a time-course study, analyzing aliquots at different time points until the peak area of the derivative no longer increases.

Q4: My TMS-derivatized samples seem to degrade over time. How can I improve their stability?

A4: TMS derivatives are sensitive to hydrolysis. To improve stability, ensure all moisture is excluded from the sample vial after derivatization by using tightly sealed caps. Analyze the samples as soon as possible. If storage is necessary, storing the vials at -20°C can significantly improve the stability of the derivatives for up to 72 hours.[6]

Q5: Should I use BSTFA or MSTFA for derivatizing this compound?

A5: Both BSTFA and MSTFA are powerful silylating agents. MSTFA is reported to be more volatile, which can be advantageous in preventing interference from reagent by-products in the chromatogram.[7] However, BSTFA, especially when used with a catalyst like TMCS, is highly effective for derivatizing both hydroxyl and carboxylic acid groups.[5] The choice may depend on your specific sample matrix and analytical requirements. For many applications involving hydroxy fatty acids, BSTFA with 1% TMCS is a robust and widely used option.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol describes a standard method for the derivatization of this compound for GC-MS analysis.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Dissolution: Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample in a GC vial to dissolve it.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 80°C for 60 minutes in a heating block or oven.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Hydroxy Fatty Acid Derivatization

ReagentKey FeaturesTypical Reaction ConditionsBy-products
BSTFA + 1% TMCS Highly reactive, effectively derivatizes both hydroxyl and carboxyl groups. TMCS catalyzes the reaction.[5]60-80°C for 30-60 minutes.[3][4]Volatile by-products that elute early in the chromatogram.
MSTFA Most volatile silylating reagent, leading to fewer interfering peaks from by-products.[7]60-80°C for 30-60 minutes.Highly volatile by-products.
BSA Highly reactive, but generally less effective than BSTFA for complete derivatization of hindered groups.60-80°C for 30-60 minutes.Less volatile by-products compared to BSTFA and MSTFA.

Table 2: Influence of Reaction Conditions on Silylation Efficiency (Qualitative)

ParameterConditionExpected Outcome on Derivatization EfficiencyRationale
Temperature Too Low (<60°C)Incomplete derivatization, low yield.Insufficient energy to overcome the activation energy of the reaction.
Optimal (60-80°C)High derivatization yield.[3]Provides sufficient energy for a complete and rapid reaction.
Too High (>100°C)Potential for analyte degradation or by-product formation.May lead to unwanted side reactions or decomposition of the analyte or derivative.
Time Too Short (<30 min)Incomplete derivatization, low yield.Insufficient time for the reaction to go to completion.
Optimal (30-60 min)High derivatization yield.[3]Allows for the reaction to reach completion for most analytes.
Too Long (>60 min)Generally no improvement, potential for degradation.The reaction is typically complete within an hour; extended heating may not be beneficial.
Catalyst (TMCS) AbsentSlower reaction, potentially incomplete for the hydroxyl group.The hydroxyl group can be sterically hindered, and a catalyst enhances reactivity.
Present (e.g., 1%)Faster and more complete derivatization.[5]Increases the reactivity of the silylating agent.

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Containing This compound DrySample Dry Sample Sample->DrySample Evaporate to Dryness AddSolvent Add Anhydrous Solvent (e.g., Pyridine) DrySample->AddSolvent AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) AddSolvent->AddReagent Heat Heat at 60-80°C for 30-60 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Derivatization workflow for this compound analysis by GC-MS.

Troubleshooting_Logic Troubleshooting Logic for Low Derivatization Yield Start Low or No Peak Observed CheckMoisture Was the sample completely dry? Start->CheckMoisture CheckReagent Was excess silylating reagent used? CheckMoisture->CheckReagent Yes SolutionDry Dry sample thoroughly before derivatization. CheckMoisture->SolutionDry No CheckConditions Were reaction time and temperature optimal? CheckReagent->CheckConditions Yes SolutionReagent Increase reagent amount (e.g., >2:1 molar ratio). CheckReagent->SolutionReagent No CheckCatalyst Was a catalyst (e.g., TMCS) used? CheckConditions->CheckCatalyst Yes SolutionConditions Optimize temperature (60-80°C) and time (30-60 min). CheckConditions->SolutionConditions No CheckCatalyst->Start Yes, issue may be elsewhere (e.g., GC-MS system) SolutionCatalyst Add a catalyst like 1% TMCS to the reagent. CheckCatalyst->SolutionCatalyst No

Caption: Troubleshooting decision tree for low derivatization yield.

References

Technical Support Center: 3-Hydroxytridecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 3-Hydroxytridecanoic acid (3-OH-C13:0).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS often requires derivatization to increase the volatility of the analyte, while LC-MS/MS may also benefit from derivatization to improve ionization efficiency and chromatographic retention.[3][4]

Q2: Why is an internal standard necessary for accurate quantification?

A2: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal IS is chemically similar to the analyte but not naturally present in the sample. For this compound, stable isotope-labeled analogs or odd-chain fatty acids like tridecanoic acid are often used.[1][5]

Q3: What is derivatization and why is it important for this compound analysis?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of 3-hydroxy fatty acids, derivatization is necessary to make them volatile enough for gas-phase analysis.[1] A common method is trimethylsilylation.[1][6] For LC-MS, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.[4][7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatogram

Possible Causes & Solutions

CauseSolution
Inappropriate Injection Solvent The injection solvent should be weaker than the mobile phase to ensure proper focusing of the analyte on the column. For reversed-phase LC, if the mobile phase is acidic, reconstituting the sample in a solvent like acetonitrile (B52724) can improve peak shape.[8]
Column Degradation Oxygen entering the system can damage the column phase, leading to poor peak shape. Ensure all connections are leak-free.[9] Consider using a column with a different deactivation or phase chemistry more suitable for your analytes.[9]
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the analyte's interaction with the stationary phase. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[3]
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

CauseSolution
Inefficient Ionization For LC-MS/MS, the choice of mobile phase and ionization mode is critical. For fatty acids, negative ion mode is often more appropriate to prevent water loss and improve signal.[10] Using a mobile phase with a modifier like ammonium (B1175870) formate (B1220265) can enhance signal compared to acidic modifiers in some cases.[10]
Matrix-Induced Ion Suppression Components in the sample matrix can compete with the analyte for ionization in the MS source, reducing its signal.[3][7] Diluting the sample, improving sample preparation, or using a different ionization technique (if available) can mitigate this.
Incomplete Derivatization If derivatization is required, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.[4]
Analyte Degradation This compound may be unstable under certain conditions. Ensure proper sample storage (e.g., -20°C) and minimize sample processing time.[11]
Issue 3: High Variability in Quantitative Results

Possible Causes & Solutions

CauseSolution
Inconsistent Sample Preparation Manual extraction procedures can introduce variability. Automating sample preparation where possible can improve consistency. Ensure precise and consistent addition of the internal standard to all samples and standards early in the workflow.
Matrix Effects Matrix effects can vary between samples, leading to inconsistent quantification.[12] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for these variations.[5]
Carryover Analyte from a high-concentration sample may carry over to subsequent injections, affecting the quantification of lower-concentration samples. Optimize the wash steps in the autosampler and the chromatographic gradient to ensure the analyte is completely eluted from the column in each run.

Experimental Protocols & Data

Sample Preparation: Extraction from Biological Fluids (e.g., Plasma, Serum)

This protocol is a general guideline and may require optimization for specific matrices.

  • Spiking with Internal Standard: To 500 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., stable isotope-labeled this compound).[1]

  • Hydrolysis (for total fatty acid analysis): For the analysis of total (free and esterified) 3-hydroxy fatty acids, add 500 µL of 10 M NaOH and heat for 30 minutes. This step is omitted for the analysis of only free fatty acids.[1]

  • Acidification: Acidify the sample with 6 M HCl.[1]

  • Liquid-Liquid Extraction: Extract the fatty acids twice with 3 mL of ethyl acetate.[1]

  • Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen.[1]

  • Derivatization (for GC-MS): Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for one hour.[1]

Quantitative Data Summary

The following table summarizes typical validation parameters for a GC-MS method for fatty acid analysis using an internal standard.

Validation ParameterTridecanoic Acid as ISAlternative IS (e.g., Nonadecanoic Acid)
Linearity (R²) > 0.99> 0.99
Limit of Quantification (LOQ) 7.6 - 91.8 ng/mLSimilar ranges reported
Recovery (%) 82.1 - 98.7%85 - 110%
Precision (RSD%) < 15%< 15%

This data is a composite from multiple studies and represents expected performance.[5][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry Evaporate to Dryness Extraction->Dry Derivatization Derivatization (e.g., Silylation) Dry->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant Result Final Concentration Quant->Result

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_sensitivity Low Sensitivity cluster_variability High Variability Problem Poor Quantitative Result Peak_Shape Tailing or Fronting? Problem->Peak_Shape Low_Signal Low Signal Intensity? Problem->Low_Signal High_RSD High RSD%? Problem->High_RSD Check_Solvent Check Injection Solvent Peak_Shape->Check_Solvent Check_Column Inspect Column Peak_Shape->Check_Column Improve_Cleanup Improve Sample Cleanup Peak_Shape->Improve_Cleanup Optimize_MS Optimize MS Conditions (e.g., Ionization Mode) Low_Signal->Optimize_MS Check_Deriv Verify Derivatization Low_Signal->Check_Deriv Address_Suppression Address Ion Suppression Low_Signal->Address_Suppression Standardize_Prep Standardize Sample Prep High_RSD->Standardize_Prep Use_Isotope_IS Use Isotope-Labeled IS High_RSD->Use_Isotope_IS Check_Carryover Check for Carryover High_RSD->Check_Carryover

Caption: A logical diagram for troubleshooting common issues in quantification.

References

Technical Support Center: Overcoming Challenges in Separating 3-Hydroxytridecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of 3-Hydroxytridecanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the enantiomers of this compound?

A1: The main challenges stem from the fact that enantiomers ((R)- and (S)-3-Hydroxytridecanoic acid) possess identical physical and chemical properties in an achiral environment. This means that standard chromatographic and crystallization techniques will not be effective. Separation requires the introduction of a chiral environment, which can be achieved through three main strategies: chiral chromatography, derivatization to form diastereomers, or enantioselective enzymatic reactions. Each of these methods presents its own set of challenges, including finding a suitable chiral selector, optimizing reaction conditions, and achieving high enantiomeric purity.

Q2: Which analytical techniques are most suitable for the chiral separation of this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for the analytical and preparative separation of this compound enantiomers. Gas Chromatography (GC) with a chiral column can also be used, particularly for volatile derivatives. For preparative scale, diastereomeric crystallization and enzymatic kinetic resolution are also powerful methods.

Q3: Is derivatization necessary for the separation of this compound isomers?

A3: Derivatization is not always necessary but can be highly beneficial. In chiral HPLC, derivatization of the carboxylic acid or hydroxyl group can improve peak shape, enhance detectability, and in some cases, improve chiral recognition by the stationary phase.[1] For separation via diastereomeric crystallization, derivatization with a chiral resolving agent to form diastereomeric salts is the fundamental principle of the technique. In GC, derivatization is often required to increase the volatility of the fatty acid.

Q4: What is a realistic expectation for enantiomeric excess (ee%) when using these separation techniques?

A4: With careful optimization, it is often possible to achieve high enantiomeric excess. For chiral HPLC, ee values of >99% are achievable. Enzymatic kinetic resolution can also yield very high ee (>95%), particularly when the reaction is stopped at around 50% conversion.[2][3] The success of diastereomeric crystallization is highly dependent on the specific resolving agent and solvent system, but with proper screening, high diastereomeric and subsequent enantiomeric excess can be obtained.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Issue Possible Causes Solutions
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA-U). The selection of the CSP is the most critical factor for successful chiral separation.
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in hexane (B92381) for normal phase; acetonitrile (B52724), methanol (B129727) in water/buffer for reversed-phase). Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) can significantly impact selectivity.
Temperature fluctuations.Use a column oven to maintain a stable temperature. Temperature can significantly affect chiral recognition mechanisms.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase (e.g., a mild acid or base). Ensure the sample is fully dissolved in the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially for gradient elution.
Column not fully equilibrated.Increase the column equilibration time between injections.
System leaks.Check all fittings and connections for any signs of leakage.
Split Peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.
Contamination at the head of the column.Backflush the column or replace the inlet frit.
Diastereomeric Crystallization
Issue Possible Causes Solutions
No Crystallization or Oiling Out Inappropriate solvent system.Conduct a solvent screen with a range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.
Insufficient supersaturation.Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts. Alternatively, cool the solution slowly to induce crystallization.
Impurities in the sample.Purify the racemic this compound before attempting the resolution.
Poor Crystal Quality (small or needle-like) Rapid crystallization.Slow down the cooling rate of the solution. Consider using an anti-solvent and adding it very slowly with vigorous stirring.
High supersaturation.Start with a less concentrated solution to favor crystal growth over nucleation.
Low Diastereomeric Excess (de%) Small solubility difference between diastereomers.Screen different chiral resolving agents and solvent systems to maximize the solubility difference.
Co-crystallization or solid solution formation.Try recrystallizing the obtained diastereomeric salt. Sometimes, a series of recrystallizations is necessary to achieve high purity.
Racemization of the resolving agent or substrate.Ensure the crystallization conditions (e.g., temperature, pH) are not causing racemization.
Enzymatic Kinetic Resolution
Issue Possible Causes Solutions
Low or No Enzyme Activity Inactivated enzyme.Ensure proper storage and handling of the enzyme. Avoid extreme temperatures and pH values that could denature the enzyme.
Presence of inhibitors in the substrate.Purify the racemic this compound to remove any potential enzyme inhibitors.
Inappropriate solvent.Select an organic solvent that maintains enzyme activity (e.g., hexane, toluene, tert-butyl methyl ether).
Low Enantiomeric Excess (ee%) Low intrinsic enantioselectivity of the enzyme (low E-value).Screen different lipases (e.g., Candida antarctica Lipase (B570770) B, Pseudomonas cepacia Lipase). The choice of enzyme is crucial for high enantioselectivity.
Reaction has proceeded past 50% conversion.Monitor the reaction progress over time using a suitable analytical method (e.g., chiral HPLC or GC). Stop the reaction at or near 50% conversion to maximize the ee of both the product and the unreacted starting material.
Non-enzymatic background reaction.Run a control reaction without the enzyme to assess the rate of the background reaction. If significant, consider milder reaction conditions.
Difficulty in Separating Product from Unreacted Substrate Similar physical properties.Use column chromatography (silica gel) to separate the acylated product from the unreacted alcohol. The change in polarity upon acylation usually allows for good separation.

Experimental Protocols

Disclaimer: Specific experimental data for the separation of this compound isomers is limited in the scientific literature. The following protocols are based on established methods for structurally similar medium-chain 3-hydroxy fatty acids and may require optimization.

Chiral HPLC Separation

Objective: To separate the enantiomers of this compound for analytical quantification.

Methodology:

  • Sample Preparation: Dissolve a small amount of racemic this compound in the initial mobile phase. If derivatization is desired, react the acid with a suitable agent (e.g., 3,5-dimethylphenyl isocyanate) to form a urethane (B1682113) derivative.[1]

  • HPLC System: An HPLC system equipped with a UV or mass spectrometer detector.

  • Chiral Column: A polysaccharide-based chiral column, such as CHIRALPAK IA-U (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point for reversed-phase separation. For normal phase, a mixture of hexane and isopropanol can be used.

  • Procedure:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient program to elute the enantiomers.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of available standards, if possible. The S-enantiomer often elutes before the R-enantiomer on this type of column.[4]

    • Quantify the enantiomers based on their peak areas to determine the enantiomeric excess (ee%).

Diastereomeric Crystallization

Objective: To resolve racemic this compound on a preparative scale.

Methodology:

  • Selection of Resolving Agent: Choose a chiral amine, such as (R)-(+)-α-phenylethylamine or cinchonidine, to form a diastereomeric salt with the carboxylic acid group of this compound.

  • Solvent Screening: Screen various solvents (e.g., ethanol, methanol, acetone, toluene, and mixtures thereof) to find a system where the two diastereomeric salts have a significant solubility difference.

  • Procedure:

    • Dissolve the racemic this compound in a suitable solvent with gentle heating.

    • Add an equimolar amount of the chiral resolving agent.

    • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Liberate the enantiomerically enriched this compound from the salt by treatment with an acid (e.g., HCl) and extraction with an organic solvent.

    • Determine the enantiomeric excess of the resolved acid using chiral HPLC.

    • The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.

Enzymatic Kinetic Resolution

Objective: To obtain enantiomerically enriched this compound via lipase-catalyzed acylation.

Methodology:

  • Enzyme and Acyl Donor Selection: Candida antarctica Lipase B (CALB), often immobilized, is a highly effective biocatalyst for this type of resolution. A common acyl donor is vinyl acetate.

  • Reaction Setup:

    • Dissolve racemic this compound in an anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene) in a reaction vessel.

    • Add the acyl donor (e.g., vinyl acetate, typically 1.5-3 equivalents).

    • Add the lipase (e.g., 10-50 mg per mmol of substrate).

  • Procedure:

    • Stir the mixture at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the ee of the substrate and product.

    • Stop the reaction at approximately 50% conversion by filtering off the enzyme. The immobilized enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • Separate the acylated product from the unreacted this compound using silica gel column chromatography.

    • The acylated enantiomer can be hydrolyzed back to the free acid if desired.

    • Confirm the ee of both the unreacted acid and the product.

Quantitative Data Summary

Table 1: Chiral HPLC Separation of 3-Hydroxy Fatty Acid Enantiomers (Reference Data)

CompoundChiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
3-Hydroxydecanoic acidCHIRALPAK IA-UAcetonitrile/Water with 0.1% Formic Acid (gradient)>1.1BaselineBased on[4]
3-Hydroxydodecanoic acidCHIRALPAK IA-UAcetonitrile/Water with 0.1% Formic Acid (gradient)>1.1BaselineBased on[4]
3-Hydroxytetradecanoic acidCHIRALPAK IA-UAcetonitrile/Water with 0.1% Formic Acid (gradient)>1.1BaselineBased on[4]

Table 2: Enzymatic Kinetic Resolution of β-Hydroxy Esters (Reference Data)

SubstrateEnzymeAcyl DonorSolventConversion (%)Product ee (%)Unreacted Substrate ee (%)Reference
Ethyl 3-hydroxy-3-phenylpropanoatePlanar-chiral DMAP catalystAcetic anhydrideToluene5599 (acetate)95 (alcohol)[5]
Methyl mandelatePseudomonas cepacia lipase4-Chlorophenyl acetateCyclohexane5099 (acetate)>99 (alcohol)[2]
Racemic-1,3-butanediolCandida antarctica lipase BVinyl acetate-~5090 (monoacetate)>95 (diacetate from other enantiomer)[6]

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column (e.g., CHIRALPAK IA-U) inject->column separation Enantiomeric Separation column->separation detector Detection (UV or MS) separation->detector chromatogram Chromatogram detector->chromatogram quantify Quantify Peak Areas chromatogram->quantify ee_calc Calculate Enantiomeric Excess (ee%) quantify->ee_calc

Caption: Workflow for the enantiomeric separation of this compound by Chiral HPLC.

Logical_Relationship_Diastereomeric_Crystallization racemate Racemic (R/S)-Acid diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) racemate->diastereomers resolving_agent Chiral (R)-Base (Resolving Agent) resolving_agent->diastereomers crystallization Crystallization (Based on Solubility Difference) diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (R)-Acid-(R)-Base) crystallization->less_soluble Solid more_soluble More Soluble Salt in Mother Liquor (e.g., (S)-Acid-(R)-Base) crystallization->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enriched (R)-Acid acidification1->enantiomer1 enantiomer2 Enriched (S)-Acid acidification2->enantiomer2

Caption: Logical workflow of separation by diastereomeric crystallization.

Signaling_Pathway_Enzymatic_Resolution cluster_reaction Reaction at ~50% Conversion cluster_products Separated Products start Racemic (R/S)-3-Hydroxytridecanoic Acid + Acyl Donor enzyme Lipase (e.g., CALB) Enantioselective Acylation start->enzyme fast_reaction (S)-Enantiomer (fast reacting) + Acyl Donor -> (S)-Acylated Ester enzyme->fast_reaction slow_reaction (R)-Enantiomer (slow reacting) (Unreacted) enzyme->slow_reaction separation Chromatographic Separation (e.g., Silica Gel) fast_reaction->separation slow_reaction->separation product1 Enriched (S)-Acylated Ester separation->product1 product2 Enriched (R)-3-Hydroxytridecanoic Acid separation->product2

Caption: Workflow for enzymatic kinetic resolution of this compound.

References

Minimizing contamination in 3-Hydroxytridecanoic acid sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during the sample preparation of 3-Hydroxytridecanoic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of this compound, providing actionable solutions in a question-and-answer format.

Q1: I am observing unexpected peaks in my chromatogram that are interfering with the quantification of this compound. What are the likely sources of this contamination?

A1: Unexpected peaks are often due to contamination introduced during sample preparation. The most common sources include:

  • Plasticware: Consumables like microcentrifuge tubes, pipette tips, and vials can leach plasticizers, slip agents (e.g., oleamide, erucamide), and other chemicals that interfere with analysis. Studies have shown that polypropylene (B1209903) tubes can introduce numerous contaminants, including primary amides and fatty acid surfactants that may be identical to endogenous lipids.[1]

  • Solvents and Reagents: Impurities in solvents, derivatizing agents, and other reagents are a significant source of contamination. Always use high-purity, analytical grade solvents and reagents.[2] It is crucial to run solvent blanks to identify any contaminants originating from the solvents themselves.[2]

  • Glassware: While generally preferred over plastic, glassware can also be a source of contamination if not cleaned meticulously. Detergents and previously analyzed samples can leave residues.

  • Laboratory Environment: Dust and airborne particles in the lab can settle in open sample tubes and introduce contaminants. It is advisable to work in a clean, dust-free environment.[3]

  • Analyst-derived Contamination: The analyst can be a source of contamination through skin cells, hair, and dust from clothing.[4] Wearing powder-free gloves and a lab coat is highly recommended.[3][4]

Q2: My results for this compound concentrations are inconsistent and show poor reproducibility. What could be causing this variability?

A2: Inconsistent results can stem from several factors throughout the experimental workflow:

  • Incomplete Extraction: The chosen extraction method may not be efficiently recovering the this compound from the sample matrix. Optimizing the solvent system and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) is crucial for comprehensive lipid recovery.[5]

  • Incomplete Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential to improve the volatility and thermal stability of 3-hydroxy fatty acids.[6][7] Incomplete reactions will lead to underestimation. Ensure that the reaction conditions (temperature, time, reagent concentration) are optimized.

  • Sample Degradation: Lipids are susceptible to degradation through hydrolysis and oxidation, especially when exposed to enzymes, heat, oxygen, or light.[8] Samples should be processed promptly and stored under appropriate conditions (e.g., under nitrogen or argon at low temperatures).

  • Matrix Effects: Co-extracted compounds from the sample matrix, such as proteins and salts, can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[5] Enhanced purification workflows, like using dual solid-phase extraction (SPE) columns, can help mitigate these effects.[5]

Q3: I am having trouble with peak shape and tailing for my this compound derivative during GC-MS analysis. What are the possible reasons and solutions?

A3: Poor peak shape, particularly tailing, is a common issue in the GC analysis of fatty acids and is often related to:

  • Incomplete Derivatization: The presence of underivatized hydroxyl and carboxyl groups leads to interactions with the stationary phase of the GC column, causing peak tailing.[7] Ensure the derivatization reaction goes to completion.

  • Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can interact with the analyte. Using a deactivated liner and ensuring the column is properly conditioned can help minimize these interactions.

  • Column Choice: The choice of GC column is critical. A column with a suitable stationary phase for the analysis of fatty acid derivatives should be used. For instance, a DB-23 capillary column with a (50%-cyanopropyl)-methylpolysiloxane phase has been used for the separation of isomeric hydroxy fatty acids.[9]

  • High Injection Temperature: While a high injection temperature is needed for volatilization, excessively high temperatures can cause degradation of the derivatized analyte, leading to peak distortion.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is adapted from a method for the quantitative measurement of 3-hydroxy fatty acids.[10]

  • Sample Preparation:

    • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard for this compound.

  • Hydrolysis (for total 3-hydroxy fatty acid content):

    • For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH to the sample.

    • Incubate for 30 minutes.

  • Acidification:

    • Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate (B1210297) to the acidified sample.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37 °C.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes the formation of trimethylsilyl (B98337) (TMS) derivatives, which is a common method for derivatizing hydroxyl groups.[6][7]

  • Reagent Preparation:

    • Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[6]

  • Derivatization Reaction:

    • To the dried sample extract from Protocol 1, add 100 µL of the silylating reagent.

    • Cap the vial tightly, vortex for 10 seconds, and heat at 60-80 °C for 60 minutes.[6][10]

  • Sample Dilution:

    • After cooling to room temperature, a solvent of choice (e.g., dichloromethane (B109758) or hexane) can be added if dilution is necessary before injection into the GC-MS.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 32602-69-0[11][12][13]
Molecular Formula C₁₃H₂₆O₃[12][13]
Molecular Weight 230.34 g/mol [12][13]
Purity (Typical) >98%[12]
Solubility Soluble in DMF, DMSO, and Ethanol[11][12][14]

Table 2: Typical GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis

ParameterSettingReference
GC Column HP-5MS capillary column[10]
Initial Oven Temperature 80 °C for 5 min[10]
Temperature Program Ramp to 200 °C at 3.8 °C/min, then to 290 °C at 15 °C/min, hold for 6 min[10]
Injector Temperature 250-280 °C (splitless mode)[9]
MS Transfer Line Temperature 235-310 °C[9]
Ionization Mode Electron Impact (EI)[15]
Quantitation Ion (m/z) 233 for unlabeled 3-hydroxy fragment[10]

Visualizations

The following diagrams illustrate key workflows and relationships in the sample preparation and analysis of this compound.

Contamination_Minimization_Workflow cluster_Pre_Analysis Pre-Analytical Phase cluster_Analysis Analytical Phase cluster_QC Quality Control Labware Labware Selection (Glass or Pre-washed Plastic) Extraction Optimized Extraction Labware->Extraction Reagents Reagent & Solvent Selection (High Purity) Reagents->Extraction Environment Clean Work Environment Environment->Extraction Analyst Proper PPE (Gloves, Lab Coat) Analyst->Extraction Derivatization Complete Derivatization Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Blanks Run Blanks (Solvent, Method) Blanks->Analysis Standards Use Internal Standards Standards->Analysis Troubleshooting_Logic cluster_Contamination Contamination Issues cluster_Methodology Methodological Issues Problem Inaccurate Results Contamination_Source Unexpected Peaks Problem->Contamination_Source Method_Source Poor Reproducibility / Peak Shape Problem->Method_Source Check_Blanks Review Solvent/Method Blanks Contamination_Source->Check_Blanks Check_Labware Evaluate Labware (Plastics/Glassware) Contamination_Source->Check_Labware Check_Reagents Verify Reagent Purity Contamination_Source->Check_Reagents Check_Extraction Optimize Extraction Efficiency Method_Source->Check_Extraction Check_Derivatization Ensure Complete Derivatization Method_Source->Check_Derivatization Check_GC_Conditions Verify GC-MS Parameters Method_Source->Check_GC_Conditions

References

Technical Support Center: Optimal Separation of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of hydroxy fatty acids (HFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Column Selection & Poor Resolution

Q: I'm seeing poor or no separation between my hydroxy fatty acid isomers (e.g., 12-HETE and 15-HETE). What is the best column choice?

A: This is a common and challenging issue due to the structural similarity of HFA isomers. Standard reversed-phase columns often struggle to provide adequate resolution.

  • Primary Recommendation: Chiral Columns. For separating enantiomers (R/S forms) or positional isomers of HFAs, a chiral stationary phase (CSP) is often necessary.[1][2][3] Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are particularly effective.[4] These columns create transient diastereomeric complexes with the enantiomers, leading to differential retention times.[4]

  • Alternative Strategy: Phenyl-Hexyl Columns. Phenyl-hexyl columns offer an alternative selectivity to standard C18 columns.[5][6] The phenyl ring provides π-π interactions, which can help differentiate between isomers, especially those with aromatic moieties or differences in planar shape.[5][7] They have been successfully used for profiling a wide range of eicosanoids.[8]

  • Troubleshooting Steps:

    • Confirm Isomer Type: Are you separating positional isomers (e.g., 5-HETE vs. 12-HETE) or enantiomers (e.g., 12(S)-HETE vs. 12(R)-HETE)? This dictates whether a high-resolution reversed-phase or a chiral column is more appropriate.

    • Switch to a Chiral Stationary Phase: If enantiomeric separation is required, a standard C18 column will not work. An amylose-based CSP, for example, can achieve separation under reversed-phase gradient conditions.[9]

    • Try a Phenyl-Hexyl Column: If a C18 is failing for positional isomers, the different selectivity of a Phenyl-Hexyl phase may provide the necessary resolution.[5][6]

    • Optimize Mobile Phase: Even with the right column, the mobile phase is critical. See the mobile phase section below for more details.

Q: What are the main differences between C18 and Phenyl-Hexyl columns for HFA analysis?

A: C18 and Phenyl-Hexyl columns are both used for reversed-phase chromatography, but their separation mechanisms and selectivity differ significantly.

  • C18 (Octadecylsilane): This is the most common reversed-phase chemistry.[10] It separates molecules primarily based on hydrophobicity. The long C18 alkyl chain interacts strongly with non-polar analytes.[7] While excellent for general lipidomics, it may not resolve structurally similar isomers.[11][12]

  • Phenyl-Hexyl: This phase has a phenyl group linked by a six-carbon alkyl chain. It offers a mixed-mode separation mechanism:

    • Hydrophobic Interactions: From the hexyl chain.

    • π-π Interactions: Between the phenyl ring in the stationary phase and any π-electrons in the analyte. This provides unique selectivity for aromatic or unsaturated compounds.[6][7]

This alternative selectivity can be powerful for separating compounds that co-elute on a C18 column.[5][6]

Table 1: Comparison of C18 and Phenyl-Hexyl Column Selectivity

FeatureC18 (ODS) ColumnPhenyl-Hexyl Column
Primary Interaction HydrophobicMixed-Mode (Hydrophobic & π-π)[7]
Best Suited For General separation of non-polar lipids, long-chain fatty acids.[13]Aromatic compounds, unsaturated fatty acids, positional isomers.[5][6]
Selectivity Based primarily on hydrophobicity/alkyl chain length.Alternative selectivity to C18; can change elution order.[5]
Use Case for HFAs Good for separating HFAs from other lipid classes.Better for resolving structurally similar HFA isomers.[6][8]
Peak Shape Problems (Broadening, Tailing, Fronting)

Q: My HFA peaks are broad and tailing. What are the common causes and how can I fix this?

A: Poor peak shape is a frequent problem in HPLC and can stem from multiple sources.[14]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.

    • Solution: Dilute your sample or reduce the injection volume.

  • Secondary Interactions: Hydroxy fatty acids have a carboxylic acid group that can interact with active sites (residual silanols) on the silica (B1680970) backbone of the column, causing peak tailing.[14]

    • Solution 1: Use an End-Capped Column: Modern, high-quality end-capped columns have fewer free silanols.

    • Solution 2: Adjust Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or 0.05% acetic acid) to the mobile phase.[8] This protonates the carboxylic acid group on the HFAs, minimizing interaction with silanols and improving peak shape.

  • Column Contamination/Degradation: Accumulation of strongly retained compounds from the sample matrix can degrade column performance.[15][16]

    • Solution: Implement a column cleaning protocol. Flush the column with a strong solvent (like 100% isopropanol) followed by re-equilibration with your mobile phase.[17] Using a guard column can also protect your analytical column.[18]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening.

    • Solution: Use tubing with a small internal diameter and keep the length between the column and detector as short as possible. This is especially critical in UPLC systems.[19]

Q: I'm observing peak fronting. What does this indicate?

A: Peak fronting is less common than tailing and is often caused by poor sample solubility or column overload.[14]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% acetonitrile (B52724) sample injected into a 95% water mobile phase), it can cause the analyte band to spread improperly at the column inlet.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

System & Method Issues

Q: Should I use HPLC or UPLC for HFA analysis?

A: Both techniques can be used, but Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages for complex HFA analysis.

  • UPLC: Utilizes columns with smaller particle sizes (~1.7 µm) and operates at much higher pressures (up to 15,000 psi).[20][21] This leads to:

    • Faster Analysis Times: Run times can be up to 10 times faster than HPLC.[20][22]

    • Higher Resolution & Sensitivity: Narrower peaks provide better separation of closely eluting compounds and improved signal-to-noise.[19][20][22]

    • Reduced Solvent Consumption: Lower flow rates save costs and are more environmentally friendly.[20][22]

  • HPLC: Operates at lower pressures with larger particle sizes (3-5 µm). It remains a robust and reliable technique, but may not provide the peak capacity needed for complex isomer separations.[22]

Table 2: HPLC vs. UPLC for Hydroxy Fatty Acid Analysis

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3–5 µm< 2 µm (typically 1.7-1.8 µm)[22]
Operating Pressure Up to 6,000 psiUp to 15,000 psi[21]
Resolution GoodExcellent, improved separation for isomers.[19][20]
Analysis Speed SlowerSignificantly faster (e.g., 5 min vs 30 min).[19][20]
Sensitivity GoodHigher due to narrower peaks.[20][22]
Solvent Usage HigherLower[20]

Q: How do I optimize my mobile phase for LC-MS analysis of HFAs?

A: Mobile phase composition is crucial for both chromatographic separation and mass spectrometry ionization efficiency.

  • Solvents: Acetonitrile and methanol (B129727) are common organic solvents, used with water.[2]

  • Additives/Modifiers: Small amounts of additives are essential for good peak shape and ionization.

    • For Negative Ion Mode (ESI-): This is the preferred mode for detecting HFAs due to their carboxyl group.[19]

      • Acetic Acid (0.02% - 0.1%): Helps with protonation and can improve signal.[8][23]

      • Ammonium (B1175870) Acetate (B1210297) (10 mM): A common buffer that provides a good compromise between signal intensity and retention time stability.[23]

    • For Positive Ion Mode (ESI+):

      • Formic Acid (0.1%): A common choice that provides protons for ionization.[23][24]

      • Ammonium Formate (10 mM): Often used with formic acid to improve signal and stability.[23][24]

A mobile phase of 10 mM ammonium acetate with 0.1% acetic acid is often a reasonable compromise for good signal intensity and stable retention times in negative ion mode.[23]

Experimental Protocols & Workflows

General Workflow for HFA Analysis

The diagram below outlines the typical workflow for the analysis of hydroxy fatty acids from biological samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Output Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer, SPE) Sample->Extraction Deriv Derivatization (Optional) Extraction->Deriv LC UPLC/HPLC Separation (C18, Phenyl-Hexyl, or Chiral Column) Deriv->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Processing Peak Integration & Alignment MS->Processing Stats Statistical Analysis & Identification Processing->Stats Result Quantified HFA Profile Stats->Result

Caption: General workflow for hydroxy fatty acid analysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique to clean up samples and enrich for HFAs before analysis.[8][11]

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with one column volume of methanol, followed by one column volume of water.

  • Sample Loading: Load the acidified aqueous sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elution: Elute the hydroxy fatty acids with a higher-percentage organic solvent, such as methanol or acetonitrile.

  • Drying & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for injection into the LC-MS system.[8]

Protocol 2: Example UPLC Gradient Program for HFA Profiling

This is a representative gradient for separating a range of eicosanoids on a Phenyl-Hexyl or C18 column. Optimization is always required.

  • Column: Phenyl-Hexyl or C18, 2.1 x 150 mm, <2 µm particle size

  • Mobile Phase A: Water with 0.05% Acetic Acid[8]

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v)[8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C[8]

Table 3: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
12.03070
15.0595
17.0595
17.17030
20.07030
Column Selection Decision Guide

Use this decision tree to help guide your column selection process based on your analytical goals.

G start What is your primary separation goal? isomers Are you separating structural isomers? start->isomers Isomer Resolution classes Separating HFAs from other lipid classes start->classes General Profiling enantiomers Positional Isomers or Enantiomers (R/S)? isomers->enantiomers c18_col Start with a C18 Column (General Purpose) classes->c18_col chiral_col Use a Chiral Column (e.g., Polysaccharide-based) enantiomers->chiral_col Enantiomers phenyl_col Start with Phenyl-Hexyl (Alternative Selectivity) enantiomers->phenyl_col Positional

Caption: Decision tree for selecting an HPLC column.

References

Addressing peak tailing and broadening in 3-Hydroxytridecanoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic issues, specifically peak tailing and broadening, encountered during the analysis of 3-Hydroxytridecanoic acid.

Troubleshooting Guide: Peak Tailing and Broadening

Peak tailing and broadening are common issues in HPLC that can compromise resolution, sensitivity, and accuracy of quantification. For an acidic analyte like this compound, these problems often stem from secondary interactions with the stationary phase or suboptimal mobile phase conditions. Below is a systematic guide to diagnosing and resolving these issues.

Initial Assessment: Quantifying the Problem

Before troubleshooting, it is essential to quantify the extent of peak asymmetry. The tailing factor (Tf) or asymmetry factor (As) is a valuable metric for this purpose. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[1]

Tailing Factor (USP Method)

  • Formula: Tf = W₅ / (2 * f)

    • W₅ = Peak width at 5% of the peak height

    • f = Distance from the peak front to the peak maximum at 5% height

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting peak shape problems.

TroubleshootingWorkflow cluster_column Column Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_sample Sample & Injection Troubleshooting cluster_system System Troubleshooting start Poor Peak Shape Observed (Tailing/Broadening) check_column 1. Evaluate Column Health start->check_column check_mobile_phase 2. Optimize Mobile Phase check_column->check_mobile_phase Column OK col_flush Flush with strong solvent check_column->col_flush check_sample 3. Assess Sample & Injection check_mobile_phase->check_sample Mobile Phase OK mp_ph Adjust pH (2.5-3.5) check_mobile_phase->mp_ph check_system 4. Inspect HPLC System check_sample->check_system Sample/Injection OK sample_load Reduce injection volume/concentration check_sample->sample_load good_peak Symmetrical Peak Achieved check_system->good_peak System OK sys_connections Check for leaks and dead volume check_system->sys_connections col_replace Replace column/guard column col_flush->col_replace col_select Select appropriate column chemistry col_replace->col_select mp_buffer Increase buffer strength (20-50 mM) mp_ph->mp_buffer mp_organic Optimize organic modifier % mp_buffer->mp_organic sample_solvent Match injection solvent to mobile phase sample_load->sample_solvent sample_prep Improve sample cleanup (SPE) sample_solvent->sample_prep sys_tubing Use shorter, narrower ID tubing sys_connections->sys_tubing sys_detector Optimize detector settings sys_tubing->sys_detector

Caption: A logical workflow for troubleshooting peak tailing and broadening.

FAQs: Addressing Specific Issues

Q1: What is the most common cause of peak tailing for this compound?

A1: For acidic compounds like this compound, a primary cause of peak tailing is secondary interactions between the ionized analyte (carboxylate anion) and active sites on the silica-based stationary phase, such as residual silanols.[1] When the mobile phase pH is close to or above the pKa of the analyte (predicted pKa for this compound is ~4.67), a portion of the analyte molecules will be in their anionic form, which can interact strongly with the stationary phase, leading to tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. To ensure a consistent, non-ionized state for this compound and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below its pKa.[2] For a pKa of ~4.67, a mobile phase pH in the range of 2.5 to 3.5 is recommended. This low pH protonates the carboxylic acid group, making the molecule more hydrophobic and less likely to interact with residual silanols on the stationary phase.

Quantitative Impact of Mobile Phase pH on Peak Asymmetry (Illustrative Data)

Mobile Phase pHAnalyte StateExpected Tailing Factor (Tf)Rationale
6.0Mostly Ionized> 1.8Strong secondary interactions with silanols.
4.7 (at pKa)50% Ionized1.5 - 1.8Mixed ionization states lead to peak broadening and tailing.
3.5Mostly Non-ionized1.2 - 1.5Reduced secondary interactions.
2.7Fully Non-ionized1.0 - 1.2Minimal secondary interactions, leading to symmetrical peaks.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A high-purity, end-capped C18 or C8 column is a good starting point for reversed-phase analysis of this compound. End-capping minimizes the number of free silanol (B1196071) groups available for secondary interactions. A column such as the Waters ACQUITY UPLC BEH C18 (1.7 µm particle size) is suitable for such applications, offering high efficiency and a wide usable pH range (1-12).[3][4][5][6][7]

Q4: Can the sample solvent affect peak shape?

A4: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including broadening and splitting.[1] It is best practice to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column.

Q5: How can I improve my sample preparation to reduce peak tailing?

A5: For complex matrices, such as biological fluids or bacterial culture media, proper sample preparation is crucial. Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering substances that might contribute to peak tailing and column contamination. A general procedure for biological samples could involve protein precipitation, followed by liquid-liquid extraction or SPE. For analysis of total 3-hydroxy fatty acids, a hydrolysis step is required to release them from lipids, followed by acidification and extraction.

Experimental Protocols

Recommended HPLC Method for this compound

This method is a starting point and may require optimization for your specific application and instrumentation.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B (linear gradient)

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 30% B (linear gradient)

    • 10.1-12 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Mass Spectrometer (ESI-negative mode) or UV (if derivatized)

Sample Preparation from Bacterial Culture (Illustrative Protocol)
  • Cell Lysis: Pellet bacterial cells by centrifugation and lyse them using an appropriate method (e.g., sonication, bead beating).

  • Hydrolysis: To release esterified 3-hydroxy fatty acids, perform an alkaline hydrolysis by adding a solution of NaOH in methanol (B129727) and heating.

  • Acidification: Neutralize the mixture and then acidify to a pH of ~3 using an acid like HCl to protonate the fatty acids.

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical logic behind pH optimization and a general experimental workflow.

pH_Effect cluster_high_ph High pH ( > pKa) cluster_low_ph Low pH ( < pKa) Analyte_Ionized 3-Hydroxytridecanoate (Anionic) Interaction Strong Secondary Interaction Analyte_Ionized->Interaction Silanol_Ionized Silanol Group (SiO-) Silanol_Ionized->Interaction Tailing Peak Tailing Interaction->Tailing Results in Analyte_Protonated This compound (Neutral) No_Interaction Minimal Interaction Analyte_Protonated->No_Interaction Silanol_Protonated Silanol Group (SiOH) Silanol_Protonated->No_Interaction Symmetrical Symmetrical Peak No_Interaction->Symmetrical Results in

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

ExperimentalWorkflow sample Sample Collection (e.g., Bacterial Culture) prep Sample Preparation (Lysis, Hydrolysis, Extraction) sample->prep hplc HPLC Analysis (Reversed-Phase, Gradient Elution) prep->hplc data Data Acquisition (MS or UV Detection) hplc->data analysis Data Analysis (Peak Integration, Quantification) data->analysis troubleshoot Troubleshooting (Address Tailing/Broadening) analysis->troubleshoot Iterative Optimization report Reporting Results analysis->report Finalized Data

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide: 3-Hydroxytridecanoic Acid (3-HTA) Analysis vs. Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endotoxin (B1171834) detection is a critical step in ensuring the safety of parenteral drugs, medical devices, and other pharmaceutical products. The presence of endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit severe pyrogenic responses in humans.[1][2] For decades, the Limulus Amebocyte Lysate (LAL) assay has been the gold standard for endotoxin testing. However, chemical methods, such as the analysis of 3-hydroxy fatty acids (3-OHFAs), are emerging as alternative approaches. This guide provides an objective comparison of 3-Hydroxytridecanoic acid (3-HTA) analysis and the LAL assay, supported by experimental data and detailed methodologies.

At a Glance: 3-HTA Analysis vs. LAL Assay

FeatureThis compound (3-HTA) AnalysisLimulus Amebocyte Lysate (LAL) Assay
Principle Chemical detection of 3-hydroxy fatty acids (constituents of Lipid A) via mass spectrometry.[3]Biological assay based on the enzymatic coagulation cascade of horseshoe crab amebocyte lysate triggered by endotoxin.[4]
Methodology Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3]Gel-clot, Turbidimetric, or Chromogenic methods.[1]
Specificity Highly specific to the chemical structure of 3-hydroxy fatty acids. May detect 3-OHFAs from non-endotoxin sources in mammalian samples.[5]Highly sensitive to endotoxin but can be prone to false positives from (1→3)-β-D-glucans and other interfering substances.[6]
Quantification Quantitative, providing the absolute amount of specific fatty acids.Quantitative (turbidimetric and chromogenic methods) or qualitative (gel-clot method).[7][8]
Sensitivity High, with Limits of Detection (LOD) in the picogram to femtomole range.[9]Extremely high, with some chromogenic assays detecting as low as 0.005 EU/mL.[10]

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of both methods based on available literature. It is important to note that performance can vary depending on the specific protocol, instrumentation, and sample matrix.

Parameter3-Hydroxy Fatty Acid Analysis (GC-MS/HPLC-MS)Limulus Amebocyte Lysate (LAL) Assay (Kinetic Chromogenic)
Limit of Detection (LOD) 7–50 pg/injection for various 3-OH FAs (GC-MS).[11] 10 fmol for a fluorescently labeled 3-hydroxytetradecanoic acid derivative.[9]As low as 0.005 EU/mL.[10]
Limit of Quantification (LOQ) 2 µM for β-hydroxymyristic acid derivative (HPLC).[12] Generally in the low ng/mL to µg/mL range depending on the specific fatty acid and method.Typically within the standard curve range, which can be as low as 0.005 EU/mL.
Precision (CV%) Intra- and inter-day CVs below 15-20% for various fatty acids.[13]Typically ≤10% for sample replicates, but can range from 10% to 30% for lower endotoxin concentrations.[8]
Accuracy (Recovery) Good recovery rates (98-105%) reported for β-hydroxymyristic acid in dialysis water.[12]Spike recovery should be within 50-200% as per USP guidelines.[11]
Linearity (R²) R² > 0.994 for a wide range of fatty acids.[13]Correlation coefficient (r) of the standard curve should be ≥ 0.980.[11]

Note on 3-HTA Surrogates: While this guide focuses on this compound (C13:0), much of the available research on 3-OHFA analysis for endotoxin detection utilizes other chain-length fatty acids, such as 3-hydroxymyristic acid (C14:0), as these are often the most abundant in the Lipid A of many Gram-negative bacteria.[12]

Signaling Pathways and Experimental Workflows

Limulus Amebocyte Lysate (LAL) Assay Signaling Pathway

The LAL assay is based on an enzymatic cascade that is initiated by the binding of endotoxin to Factor C. This triggers a series of serine protease zymogen activations, culminating in the cleavage of coagulogen to form a gel clot.

LAL_Pathway Endotoxin Endotoxin (LPS) FactorC_inactive Factor C (inactive) Endotoxin->FactorC_inactive binds & activates FactorC_active Factor C (active) FactorC_inactive->FactorC_active FactorB_inactive Factor B (inactive) FactorC_active->FactorB_inactive cleaves FactorB_active Factor B (active) FactorB_inactive->FactorB_active Proclotting_inactive Proclotting Enzyme (inactive) FactorB_active->Proclotting_inactive cleaves Proclotting_active Clotting Enzyme (active) Proclotting_inactive->Proclotting_active Coagulogen Coagulogen Proclotting_active->Coagulogen cleaves Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin polymerization LAL_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reconstitution Reconstitute LAL Reagent, Control Standard Endotoxin (CSE) Std_Dilution Prepare CSE Serial Dilutions Reconstitution->Std_Dilution Plating Aliquot Standards, Samples, PPC, and Negative Controls into a 96-well plate Std_Dilution->Plating Sample_Prep Prepare Sample and Positive Product Control (PPC) Sample_Prep->Plating Incubation Pre-incubate plate at 37°C Plating->Incubation Reagent_Add Add LAL Reagent to all wells Incubation->Reagent_Add Reading Read absorbance at specified wavelength in a kinetic plate reader Reagent_Add->Reading Std_Curve Generate Standard Curve (log-log plot of reaction time vs. concentration) Reading->Std_Curve Concentration_Calc Calculate Endotoxin Concentration in Samples from the Standard Curve Std_Curve->Concentration_Calc Validation Validate Assay: - Standard Curve r ≥ 0.980 - Spike Recovery 50-200% Concentration_Calc->Validation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Hydrolysis Hydrolysis of Sample (e.g., with NaOH) to release 3-OHFAs Acidification Acidification of the Hydrolysate Hydrolysis->Acidification Extraction Liquid-Liquid Extraction of 3-OHFAs Acidification->Extraction Derivatization Derivatization of 3-OHFAs (e.g., silylation) Extraction->Derivatization Injection Injection of Derivatized Sample into GC-MS Derivatization->Injection Separation Chromatographic Separation of 3-OHFA Derivatives Injection->Separation Detection Mass Spectrometric Detection (Selected Ion Monitoring - SIM) Separation->Detection Quantification Quantification using an Internal Standard and Calibration Curve Detection->Quantification Concentration_Calc Calculation of Endotoxin Concentration based on 3-OHFA amount Quantification->Concentration_Calc

References

A Comparative Guide to the Analysis of 3-Hydroxytridecanoic Acid and Kdo (3-deoxy-D-manno-oct-2-ulosonic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies for two key components of bacterial lipopolysaccharide (LPS), 3-Hydroxytridecanoic acid and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). As integral parts of the lipid A and inner core regions of LPS, respectively, their accurate quantification is crucial for endotoxin (B1171834) detection, bacterial characterization, and in the development of novel therapeutics targeting bacterial membranes.

Introduction to this compound and Kdo

3-Hydroxy fatty acids, including this compound, are characteristic components of the lipid A moiety of LPS, the primary immunostimulatory center of endotoxin. Their presence and specific chain length can be indicative of the bacterial species. Kdo is a unique eight-carbon sugar that links the lipid A to the core oligosaccharide of LPS and is essential for the viability of most Gram-negative bacteria. The analysis of these molecules provides a more specific and quantitative measure of endotoxin presence compared to traditional methods like the Limulus Amebocyte Lysate (LAL) test.

Overview of Analytical Approaches

The analysis of this compound and Kdo first requires the extraction of LPS from the bacterial source. Following extraction, distinct analytical techniques are employed for each molecule due to their different chemical natures. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of 3-hydroxy fatty acids, while Kdo is traditionally quantified using a colorimetric assay. More advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) offer alternative approaches with high sensitivity and specificity.

Quantitative Data Summary

The performance of the primary analytical methods for this compound and Kdo are summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Comparison of Analytical Methods for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Principle Separation of volatile fatty acid methyl esters with detection by mass-to-charge ratio.Separation of non-derivatized fatty acids in the liquid phase with high-resolution mass detection.
Limit of Detection (LOD) 0.2 ng (monitoring a single isomer)[1]0.1 - 0.9 ng/mL[2]
Limit of Quantification (LOQ) Not explicitly stated, but quantitation is achievable at low ng levels.0.4 - 2.6 ng/mL[2]
Precision (CV%) 1.0–10.5% at 30 μmol/L, 3.3–13.3% at 0.3 μmol/L[3]Not explicitly stated.
Throughput Moderate, requires derivatization.High, no derivatization required.
Specificity High, especially with tandem MS (MS/MS).Very High, due to high-resolution mass analysis.
Advantages Well-established, robust, highly specific.High sensitivity, high throughput, no derivatization needed.
Disadvantages Requires derivatization, potential for endogenous interference in mammalian samples.[4]Requires more specialized instrumentation.

Table 2: Comparison of Analytical Methods for Kdo

ParameterColorimetric (Thiobarbituric Acid) AssayHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle Reaction of periodate-oxidized Kdo with thiobarbituric acid to form a colored product.Separation of Kdo from other carbohydrates on an anion-exchange column with sensitive electrochemical detection.
Limit of Detection (LOD) 0.1 μmol/L (for a similar TBARS assay)[5]0.05 µM (estimated from standard curve)
Limit of Quantification (LOQ) 1.5 μmol/L (for a similar TBARS assay)[5]0.1 µM (estimated from standard curve)
Linearity Range 0.3–6.5 µmol/L (for a similar TBARS assay)[5]0.1 to 20 µM
Precision (CV%) Typically <10%<5%
Throughput High, suitable for plate-based assays.Moderate, requires serial injections.
Specificity Moderate, can have interference from other aldehydes and sugars.[6]High, separates Kdo from interfering compounds.[7]
Advantages Simple, inexpensive, high throughput.High sensitivity and specificity, no derivatization required.
Disadvantages Lower specificity, potential for interference.Requires specialized instrumentation (ion chromatography system).

Experimental Protocols

Lipopolysaccharide (LPS) Extraction (Hot Phenol-Water Method)

A common method for LPS extraction is the hot phenol-water procedure.

  • Cell Harvesting: Grow bacteria to the desired density and harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with sterile, endotoxin-free water.

  • Lysis and Extraction: Resuspend the cells in water and add an equal volume of hot (65-70°C) phenol (B47542). Stir the mixture vigorously for 30 minutes.

  • Phase Separation: Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.

  • Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the LPS.

  • Phenol Removal: Dialyze the aqueous phase extensively against distilled water to remove residual phenol.

  • Purification: Treat the dialyzed solution with nucleases (DNase and RNase) to remove contaminating nucleic acids, followed by proteinase K treatment to remove proteins.

  • Ultracentrifugation: Pellet the LPS by ultracentrifugation.

  • Lyophilization: Lyophilize the purified LPS pellet for storage and subsequent analysis.

Analysis of this compound by GC-MS

This protocol involves the hydrolysis of LPS, extraction of fatty acids, derivatization, and analysis by GC-MS.

  • Hydrolysis: Hydrolyze a known amount of purified LPS or bacterial cells with hydrochloric acid in methanol (B129727) (e.g., 2M HCl in methanol) at high temperature (e.g., 85°C) for several hours to release the fatty acids and convert them to fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, extract the FAMEs with an organic solvent such as hexane.

  • Derivatization: For enhanced volatility and detection, the hydroxyl group of the 3-hydroxy FAMEs is typically derivatized, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The FAMEs are separated based on their boiling points and retention times. The mass spectrometer detects the fragments of the eluting compounds, allowing for identification and quantification.[3]

Analysis of Kdo by Colorimetric (Thiobarbituric Acid) Assay

This method is based on the reaction of Kdo with thiobarbituric acid (TBA).[8][9]

  • Hydrolysis: Hydrolyze the LPS sample with a dilute acid (e.g., 0.02 N H2SO4) at 100°C for a short period (e.g., 10-20 minutes) to release Kdo.

  • Oxidation: Treat the sample with periodic acid to oxidize Kdo.

  • Reduction of Excess Periodate: Add sodium arsenite to reduce the excess periodate.

  • Color Development: Add thiobarbituric acid and heat the mixture at 100°C for 15 minutes. A pink-colored product is formed.

  • Extraction: Extract the colored product with a solvent like butanol.

  • Spectrophotometry: Measure the absorbance of the organic phase at a specific wavelength (typically around 550 nm).

  • Quantification: Determine the concentration of Kdo from a standard curve prepared with known concentrations of pure Kdo.

Visualizations

Experimental Workflow for LPS Component Analysis

G cluster_extraction LPS Extraction cluster_3oh This compound Analysis cluster_kdo Kdo Analysis bacterial_culture Bacterial Culture cell_harvest Cell Harvesting bacterial_culture->cell_harvest lps_extraction LPS Extraction (e.g., Hot Phenol-Water) cell_harvest->lps_extraction purified_lps Purified LPS lps_extraction->purified_lps hydrolysis_3oh Acid Hydrolysis & Methylation purified_lps->hydrolysis_3oh hydrolysis_kdo Mild Acid Hydrolysis purified_lps->hydrolysis_kdo extraction_3oh Solvent Extraction hydrolysis_3oh->extraction_3oh derivatization_3oh Derivatization (e.g., Silylation) extraction_3oh->derivatization_3oh gcms_analysis GC-MS Analysis derivatization_3oh->gcms_analysis colorimetric_assay Colorimetric Assay (TBA) hydrolysis_kdo->colorimetric_assay spectrophotometry Spectrophotometry colorimetric_assay->spectrophotometry

Caption: General workflow for the analysis of this compound and Kdo from bacterial cultures.

Logical Comparison of Analytical Methods

G cluster_analyte cluster_methods_3oh Analytical Methods for 3-OH Fatty Acid cluster_methods_kdo Analytical Methods for Kdo cluster_attributes Performance Attributes analyte_3oh This compound gcms GC-MS analyte_3oh->gcms lchrms LC-HRMS analyte_3oh->lchrms analyte_kdo Kdo colorimetric Colorimetric Assay analyte_kdo->colorimetric hpaepad HPAE-PAD analyte_kdo->hpaepad sensitivity Sensitivity gcms->sensitivity High specificity Specificity gcms->specificity High throughput Throughput gcms->throughput Moderate cost Cost & Complexity gcms->cost Moderate lchrms->sensitivity Very High lchrms->specificity Very High lchrms->throughput High lchrms->cost High colorimetric->sensitivity Moderate colorimetric->specificity Moderate colorimetric->throughput High colorimetric->cost Low hpaepad->sensitivity High hpaepad->specificity High hpaepad->throughput Moderate hpaepad->cost High

Caption: Comparison of analytical methods for this compound and Kdo based on key performance attributes.

Lipid A - TLR4 Signaling Pathway

cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 dimerization MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines transcription

Caption: Simplified diagram of the TLR4-mediated signaling pathway initiated by LPS recognition.[10][11][12][13]

Conclusion

The choice of analytical method for this compound and Kdo depends on the specific research question, available instrumentation, and desired throughput. For routine, high-throughput screening for endotoxin, the colorimetric assay for Kdo is a cost-effective option, though with lower specificity. For precise and specific quantification of 3-hydroxy fatty acids, GC-MS remains a robust and reliable technique. The advent of LC-MS and specialized chromatography systems like HPAE-PAD provides highly sensitive and specific alternatives that can overcome some of the limitations of the traditional methods, such as the need for derivatization and potential interferences. This guide provides the foundational information to assist researchers in selecting and implementing the most appropriate analytical strategy for their studies involving these critical bacterial components.

References

A Comparative Guide to 3-Hydroxy Fatty Acids in Bacterial Profiling: Spotlight on 3-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of cellular fatty acid composition is a cornerstone of bacterial chemotaxonomy and provides a rapid and reliable method for microbial identification and characterization. Among the diverse array of fatty acids found in bacteria, 3-hydroxy fatty acids (3-OH-FAs) are of particular significance, especially in Gram-negative bacteria where they are key components of the lipid A moiety of lipopolysaccharides (LPS). This guide provides a comparative analysis of 3-Hydroxytridecanoic acid (3-OH-C13:0) against other common 3-hydroxy fatty acids used in bacterial profiling, supported by experimental data and detailed protocols.

Performance Comparison of 3-Hydroxy Fatty Acids in Bacterial Profiling

The utility of a specific 3-hydroxy fatty acid as a biomarker depends on its distribution and relative abundance across different bacterial species. While a wide variety of 3-OH-FAs exist, medium to long-chain variants are particularly useful for taxonomic differentiation.

This compound (3-OH-C13:0) , a 13-carbon long-chain fatty acid, is a significant, albeit less universally abundant, marker compared to its even-chained counterparts.[1][2] Its presence, particularly as an odd-chain fatty acid, can be a distinguishing feature in the fatty acid profiles of certain bacterial genera.[3][4]

In comparison, 3-hydroxydecanoic acid (3-OH-C10:0) , 3-hydroxydodecanoic acid (3-OH-C12:0) , and 3-hydroxytetradecanoic acid (3-OH-C14:0) are often more commonly reported and can be found in higher relative abundances in a broader range of Gram-negative bacteria.[5][6] For instance, 3-OH-C14:0 is a well-established marker for Burkholderia species. The choice of which hydroxy fatty acid to target for profiling often depends on the specific bacterial group under investigation.

The following table summarizes the relative abundance of these key 3-hydroxy fatty acids in selected bacterial species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Fatty AcidPseudomonas aeruginosaBurkholderia cenocepaciaEscherichia coliVeillonella parvulaChemotaxonomic Significance
3-OH-C10:0 PresentPresentTraceNot ReportedCommon in Pseudomonas and related species. Strong elicitor of plant immune responses.[6][7][8]
3-OH-C12:0 PresentPresentPresentNot ReportedWidely distributed in Gram-negative bacteria.[5]
3-OH-C13:0 Not typically reportedNot typically reportedNot typically reportedPresentLess common, its presence as an odd-chain fatty acid can be a useful marker for specific genera like Veillonella.
3-OH-C14:0 PresentHigh AbundancePresentNot ReportedA major component of Lipid A in many Gram-negative bacteria and a key marker for Burkholderia species.

Note: The relative abundance of fatty acids can vary depending on the bacterial strain, growth conditions, and analytical methods used.

The Role of 3-Hydroxy Fatty Acids in Bacterial Signaling

Beyond their structural role in the bacterial outer membrane, certain 3-hydroxy fatty acids, particularly medium-chain variants, have been identified as important signaling molecules in bacteria-host interactions. For instance, 3-hydroxydecanoic acid (3-OH-C10:0) has been shown to trigger immune responses in plants.[6][7][8]

Long-chain fatty acids, in general, are known to play a role in bacterial signaling, including quorum sensing, a process of cell-to-cell communication that regulates virulence and biofilm formation.[9][10][11] In Pseudomonas aeruginosa, the transcriptional regulator PsrA, which is involved in fatty acid metabolism, also regulates quorum sensing systems.[12] The binding of oleic acid, a long-chain fatty acid, to PsrA can modulate its regulatory activity.[12] While direct evidence for a signaling role of this compound is still emerging, it is plausible that as a long-chain fatty acid, it could participate in similar regulatory networks.

Below is a conceptual diagram of a fatty acid-mediated signaling pathway in bacteria.

Caption: A conceptual model of long-chain fatty acid signaling in bacteria.

Experimental Protocols

Accurate and reproducible analysis of bacterial hydroxy fatty acids is critical for their use in profiling. The following is a detailed protocol for the preparation and analysis of fatty acid methyl esters (FAMEs) from bacterial cells using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Harvesting:

  • Grow bacterial strains under standardized conditions (e.g., Trypticase Soy Broth Agar (B569324) at a specific temperature) to ensure reproducible fatty acid profiles.[5]

  • Harvest bacterial cells in the late logarithmic to early stationary phase of growth by scraping from the agar surface or by centrifugation of a liquid culture.

  • Wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification and Methylation (FAME Preparation):

  • Saponification: Resuspend the cell pellet in a strong base (e.g., 15% NaOH in 50% aqueous methanol) and heat at 100°C for 30 minutes to release ester-linked fatty acids.

  • Methylation: Cool the sample and add a methylation reagent (e.g., 3.25 M HCl in methanol). Heat at 80°C for 10 minutes to convert the free fatty acids to their volatile methyl esters.[5]

3. Extraction:

  • After cooling, add a non-polar solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl-tert-butyl ether) to the sample.

  • Vortex thoroughly to extract the FAMEs into the organic phase.

  • Centrifuge to separate the phases and transfer the upper organic layer containing the FAMEs to a clean vial.

4. Base Wash:

  • Add a dilute NaOH solution to the organic extract and vortex. This step removes any residual acidic components that could interfere with the GC analysis.

  • Centrifuge and transfer the final organic phase to a GC vial for analysis.

5. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph equipped with a fused silica (B1680970) capillary column (e.g., HP-5MS) and a mass selective detector.

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC inlet.

  • Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points. A typical program might start at 170°C, ramp to 270°C at 5°C/min, and then hold for a few minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards and library databases.

The following diagram illustrates the experimental workflow for bacterial fatty acid profiling.

ExperimentalWorkflow Start Bacterial Culture Harvest Cell Harvesting & Washing Start->Harvest Saponification Saponification (Release of Fatty Acids) Harvest->Saponification Methylation Methylation (FAMEs Formation) Saponification->Methylation Extraction Solvent Extraction Methylation->Extraction Base_Wash Base Wash of Extract Extraction->Base_Wash GC_MS GC-MS Analysis Base_Wash->GC_MS Data_Analysis Data Analysis (Peak Identification & Quantification) GC_MS->Data_Analysis End Bacterial Profile Data_Analysis->End

Caption: Workflow for the analysis of bacterial fatty acid methyl esters.

Conclusion

The analysis of 3-hydroxy fatty acids provides a powerful tool for the chemotaxonomic classification of bacteria. While this compound is a valuable marker for certain bacterial groups, a comprehensive profiling approach that considers a range of hydroxy fatty acids, including the more common 3-OH-C10:0, 3-OH-C12:0, and 3-OH-C14:0, will yield more definitive and robust bacterial identifications. Furthermore, the emerging roles of these molecules in bacterial signaling open new avenues for research into host-pathogen interactions and the development of novel anti-infective strategies. The standardized experimental protocols outlined in this guide are essential for generating high-quality, comparable data in this field.

References

Navigating the Analytical Landscape for 3-Hydroxytridecanoic Acid: A Comparative Guide to Immunoassay and GC-MS methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxytridecanoic acid, a key bacterial lipid A component and potential biomarker, is of paramount importance. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for its analysis, the development of a specific immunoassay presents a high-throughput alternative. This guide provides a comprehensive comparison of these two analytical approaches, with a special focus on the critical challenge of cross-reactivity in immunoassay development.

Performance Characteristics: GC-MS vs. Hypothetical Immunoassay

A direct comparison highlights the distinct advantages and limitations of each method. GC-MS offers superior specificity and the ability to quantify multiple analytes simultaneously. In contrast, a well-developed immunoassay could provide a more rapid and scalable solution for sample screening.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Hypothetical Competitive Immunoassay
Specificity Very High (based on retention time and mass-to-charge ratio)Moderate to High (dependent on antibody specificity)
Potential Cross-Reactivity Low (isobaric interferences can be resolved chromatographically)High potential with other 3-hydroxy fatty acids (e.g., 3-Hydroxydodecanoic acid, 3-Hydroxytetradecanoic acid) and structurally related lipids.
Sensitivity High (sub-picogram levels achievable)Potentially High (dependent on antibody affinity and assay optimization)
Throughput Low to Moderate (sample preparation and run times are longer)High (amenable to 96-well plate format and automation)
Multiplexing Yes (can simultaneously quantify a range of fatty acids)Limited (typically single-analyte measurement)
Sample Preparation Extensive (requires extraction and chemical derivatization)Minimal (may require simple dilution)
Cost per Sample High (instrumentation and skilled operator costs)Low (reagents are generally less expensive)
Development Time N/A (established method)Long and resource-intensive (antibody development and assay validation)

The Challenge of Cross-Reactivity in Immunoassay Development

Cross-reactivity is a phenomenon where the antibody in an immunoassay binds to molecules other than the target analyte, leading to inaccurate quantification.[1] For a this compound immunoassay, the primary concern would be cross-reactivity with other 3-hydroxy fatty acids that differ only by the length of their carbon chains.

Potential Cross-Reactants for a this compound Immunoassay:

CompoundStructureKey Difference from this compound
This compound (Target) C13H26O3-
3-Hydroxydodecanoic acidC12H24O3One less methylene (B1212753) group in the fatty acid chain
3-Hydroxytetradecanoic acidC14H28O3One additional methylene group in the fatty acid chain
3-Hydroxypentadecanoic acidC15H30O3Two additional methylene groups in the fatty acid chain
Tridecanoic acidC13H26O2Lacks the hydroxyl group at the 3-position

The degree of cross-reactivity would need to be experimentally determined during assay development by testing the response of the immunoassay to these and other related molecules.

Visualizing the Methodologies

To better understand the workflows and underlying principles of these analytical methods, the following diagrams are provided.

competitive_immunoassay_workflow cluster_sample_prep Sample Preparation cluster_assay_plate Competitive ELISA Plate cluster_detection Detection Sample Biological Sample (e.g., plasma, cell lysate) Dilution Sample Dilution Sample->Dilution Incubation Incubate Sample/Standard with Anti-3-Hydroxytridecanoic Acid Antibody Dilution->Incubation Plate Microtiter Plate coated with This compound-Carrier Protein Conjugate Addition Add Sample-Antibody Mixture to Plate Plate->Addition Incubation->Addition Washing1 Wash to Remove Unbound Antibody Addition->Washing1 EnzymeConj Add Enzyme-Labeled Secondary Antibody Washing1->EnzymeConj Washing2 Wash to Remove Unbound Conjugate EnzymeConj->Washing2 Substrate Add Substrate Washing2->Substrate ColorDev Color Development Substrate->ColorDev Read Read Absorbance ColorDev->Read Analysis Calculate Concentration (Inverse relationship to absorbance) Read->Analysis

Competitive Immunoassay Workflow

cross_reactivity_principle cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Antibody1 Antibody Target 3-Hydroxytridecanoic Acid Antibody1->Target Binds Antibody2 Antibody Analog Structural Analog (e.g., 3-Hydroxytetradecanoic Acid) Antibody2->Analog Binds

Principle of Cross-Reactivity

gc_ms_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Hydrolysis Alkaline Hydrolysis (to release bound fatty acids) Sample->Hydrolysis Acidification Acidification Hydrolysis->Acidification LLE Liquid-Liquid Extraction (e.g., with ethyl acetate) Acidification->LLE Drying Dry Down Extract LLE->Drying Silylation Silylation (e.g., with BSTFA) Drying->Silylation Injection Inject Sample into GC Silylation->Injection Separation Chromatographic Separation (based on volatility and column interaction) Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (based on mass-to-charge ratio) Ionization->MassAnalysis Detection Detection and Quantification MassAnalysis->Detection

GC-MS Analysis Workflow

Experimental Protocols

Hypothetical Competitive ELISA for this compound

This protocol outlines the general steps for a competitive ELISA to quantify this compound. Optimization of antibody concentrations, coating antigen concentration, and incubation times would be required.

Materials:

  • Microtiter plates pre-coated with a this compound-protein conjugate (e.g., BSA or OVA).

  • This compound standard.

  • Rabbit anti-3-Hydroxytridecanoic acid polyclonal or mouse monoclonal antibody.

  • HRP-conjugated goat anti-rabbit or anti-mouse IgG.

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Assay Buffer (e.g., PBS with 1% BSA).

  • TMB Substrate Solution.

  • Stop Solution (e.g., 2N H₂SO₄).

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve of this compound in the assay buffer. Dilute unknown samples in the assay buffer.

  • Competitive Reaction: In a separate plate or in tubes, mix the standards and samples with a fixed concentration of the anti-3-Hydroxytridecanoic acid antibody. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free this compound.

  • Transfer to Coated Plate: Transfer the sample/standard-antibody mixtures to the this compound-coated microtiter plate. Incubate for 1-2 hours at room temperature. During this step, any antibody not bound to the this compound in the sample will bind to the antigen coated on the plate.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Final Washing: Wash the plate 3-5 times with Wash Buffer.

  • Substrate Addition: Add TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the absorbance. Calculate the concentrations of the unknown samples by interpolating from the standard curve.

GC-MS Analysis of 3-Hydroxy Fatty Acids[2][3]

This protocol is a generalized procedure for the analysis of 3-hydroxy fatty acids from biological samples.

Materials:

  • Internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids).

  • Sodium hydroxide (B78521) (NaOH).

  • Hydrochloric acid (HCl).

  • Ethyl acetate.

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Sample Preparation and Internal Standard Spiking: To 500 µL of sample (e.g., plasma), add a known amount of the internal standard mixture.[2]

  • Hydrolysis (Optional): For the analysis of total 3-hydroxy fatty acids (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze the esters.[2]

  • Acidification: Acidify the samples with 6 M HCl.[2]

  • Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.[2]

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.[2]

  • Derivatization: Reconstitute the dried extract in a derivatization agent such as BSTFA and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[2]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The fatty acid derivatives are separated on the GC column and detected by the mass spectrometer.[2]

  • Data Analysis: Quantify the 3-hydroxy fatty acids by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

References

Comparative Efficacy of 3-Hydroxytridecanoic Acid as an Antifungal Agent: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal efficacy of 3-Hydroxytridecanoic acid against established antifungal agents. This document synthesizes available experimental data to evaluate its potential as a novel therapeutic agent.

Executive Summary

This compound, a member of the 3-hydroxy fatty acid family, has demonstrated notable antifungal properties. This guide compares its efficacy, primarily against the common fungal pathogen Candida albicans, with three widely used antifungal drugs: Amphotericin B, Caspofungin, and Fluconazole. While direct comparative studies are limited, this guide consolidates available Minimum Inhibitory Concentration (MIC) data and explores the mechanisms of action to provide a preliminary assessment of its potential. The primary mechanism of action for 3-hydroxy fatty acids is believed to be the disruption of the fungal cell membrane's integrity, leading to cell death.

Comparative Antifungal Efficacy

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and the comparator drugs against Candida albicans. It is important to note that the data for this compound is derived from studies on a mixture of 3-hydroxy fatty acids.

Antifungal AgentTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
3-Hydroxy-fatty acids (general) Yeasts and Molds10 - 100[1][2]
Amphotericin B Candida albicans0.25 - 1.0[3]
Caspofungin Candida albicans0.06 - 4.0
Fluconazole Candida albicans0.25 - >64

Note: The MIC range for 3-hydroxy fatty acids is broad and not specific to this compound against Candida albicans. Further research is required to establish a precise MIC value.

Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. The antifungal agents discussed in this guide employ distinct strategies to inhibit fungal growth.

This compound: The proposed mechanism for 3-hydroxy fatty acids involves the disruption of the fungal cell membrane. These fatty acids are thought to insert themselves into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis[1]. This detergent-like property affects the structural integrity of the fungal cell membrane[1].

Amphotericin B: This polyene antifungal binds to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of ions and other small molecules, which results in fungal cell death.

Caspofungin: As an echinocandin, Caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death.

Fluconazole: This azole antifungal agent inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane structure and function.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Antifungal_Mechanism_of_Action cluster_3H This compound cluster_AmphB Amphotericin B cluster_Casp Caspofungin cluster_Fluc Fluconazole HFA This compound Membrane Fungal Cell Membrane HFA->Membrane Inserts into Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death AmphB Amphotericin B Ergosterol Ergosterol AmphB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces IonLeakage Ion Leakage Pore->IonLeakage AmphB_Death Cell Death IonLeakage->AmphB_Death Casp Caspofungin GlucanSynthase β-(1,3)-D-glucan synthase Casp->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynthesis Blocks CellWall Cell Wall Instability GlucanSynthesis->CellWall Casp_Death Cell Death CellWall->Casp_Death Fluc Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase Fluc->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynthesis Blocks MembraneFunction Disrupted Membrane Function ErgosterolSynthesis->MembraneFunction Fluc_Death Growth Inhibition MembraneFunction->Fluc_Death

Caption: Mechanisms of action for antifungal agents.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Microtiter Plate with Serial Dilutions of Antifungal Agent prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Broth microdilution antifungal susceptibility testing workflow.

Experimental Protocols

A standardized method for determining the MIC of antifungal agents is crucial for reproducible results. The following protocol is a summary of the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

Materials:

  • Yeast isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO or water).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually observing the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

    • Alternatively, the MIC can be determined spectrophotometrically by reading the optical density at a specific wavelength.

Conclusion and Future Directions

This compound and other 3-hydroxy fatty acids represent a promising area for the development of new antifungal agents. Their unique mechanism of action, targeting the fungal cell membrane, could be advantageous, particularly against fungal strains resistant to existing drugs. However, this guide highlights a critical gap in the current research: the lack of specific and direct comparative efficacy studies against clinically relevant fungal pathogens like Candida albicans.

Future research should focus on:

  • Determining the precise MIC values of pure this compound against a panel of clinically important fungi.

  • Conducting direct comparative studies against established antifungal agents using standardized methodologies.

  • Elucidating the detailed molecular interactions and signaling pathways involved in its antifungal activity to identify specific cellular targets.

  • Evaluating its in vivo efficacy and toxicity in animal models of fungal infections.

Addressing these research questions will be essential to fully assess the therapeutic potential of this compound as a novel antifungal drug.

References

A Comparative Guide to the Quantification of 3-Hydroxytridecanoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of signaling lipids like 3-hydroxytridecanoic acid is paramount. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented, supported by experimental data, aims to assist in selecting the most suitable method for specific research needs.

Overview of Analytical Approaches

The quantification of this compound, a saturated 3-hydroxy fatty acid, is crucial in various research areas, including the study of bacterial endotoxins and certain metabolic disorders. Both GC-MS and LC-MS/MS offer the requisite sensitivity and selectivity for this purpose, yet they differ significantly in their experimental workflows, sample preparation requirements, and performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a robust and reliable method for the analysis of fatty acids. This technique necessitates a derivatization step to increase the volatility of the analyte, allowing it to traverse the gas chromatograph.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often providing higher sensitivity and specificity without the need for derivatization. This method separates analytes in their native form in the liquid phase before detection by a tandem mass spectrometer.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its performance metrics. The following table summarizes the key quantitative data for the GC-MS and LC-MS/MS methods for the quantification of 3-hydroxy fatty acids, including this compound.

Performance ParameterGC-MS MethodLC-MS/MS Method
Linearity (R²) >0.990.990 - 0.998[1][2]
Limit of Detection (LOD) Not explicitly stated0.1 - 0.9 ng/mL[1][2]
Limit of Quantification (LOQ) Not explicitly stated0.4 - 2.6 ng/mL[1][2]
Precision (CV%) 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L[3]Not explicitly stated
Recovery (%) Not explicitly stated80.8 - 109.4% (low spike); 81.4 - 109.1% (medium spike); 80.8 - 100.5% (high spike)[1][2]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Plasma) Hydrolysis Hydrolysis (NaOH) Sample->Hydrolysis to release bound forms Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction to isolate fatty acids Derivatization Derivatization (BSTFA + TMCS) Extraction->Derivatization to increase volatility GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Milk) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition & Processing LCMS->Data

References

Enhancing Mass Spectrometric Detection: A Comparative Guide to the Ionization Efficiency of 3-Hydroxytridecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolomics and lipid analysis, the accurate and sensitive quantification of hydroxylated fatty acids, such as 3-hydroxytridecanoic acid, is paramount for understanding their roles in various biological processes. However, these molecules inherently exhibit poor ionization efficiency in mass spectrometry (MS), posing a significant analytical challenge. Chemical derivatization is a widely employed strategy to overcome this limitation by modifying the analyte to enhance its ionization, thereby improving detection sensitivity. This guide provides a comparative overview of different derivatization strategies for this compound, supported by experimental data from related fatty acids, to aid researchers in selecting the optimal method for their analytical needs.

Comparison of Ionization Efficiency Enhancement

The primary goal of derivatizing fatty acids for LC-MS analysis is often to introduce a readily ionizable functional group, which facilitates detection in positive ion mode and significantly boosts signal intensity.[1][2][3] This "charge reversal" strategy is a common approach to increase the sensitivity of detection.[1][2][4] The following table summarizes the reported enhancement in detection sensitivity for various fatty acids using different derivatization reagents. While specific data for this compound is limited, the presented data for other fatty acids provides a strong basis for comparison.

Derivatization ReagentAnalyte(s)Fold Increase in Sensitivity (Compared to Underivatized)Key Features
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Fatty Acids (C10-C24)~2500Attaches a quaternary amine, enabling robust ESI-MS in positive ion mode.[5]
N-(4-aminomethylphenyl)pyridinium (AMPP)Fatty Acids~60000Provides a significant increase in sensitivity and improved analytical specificity.[2]
CholamineLong-Chain Fatty Acids~2000Enhances ionization and separation of long-chain fatty acids.[2]
5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ)Short-Chain Fatty Acids-Enhances detection sensitivity and improves separation.[2]
4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI)2/3-Hydroxy Fatty Acids-Produces diagnostic ions that can distinguish between 2-OH and 3-OH groups.[4]

Experimental Workflow and Protocols

To objectively compare the ionization efficiency of different this compound derivatives, a standardized experimental workflow is crucial. The following diagram and protocols outline a general approach for this comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Analysis start This compound Standard Solution derivatization Derivatization with Reagents A, B, C... start->derivatization extraction Solid Phase Extraction (SPE) Cleanup derivatization->extraction lc_separation UPLC Separation extraction->lc_separation ms_detection Mass Spectrometry Detection (Positive Ion Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration comparison Comparison of Ionization Efficiency peak_integration->comparison logical_relationship cluster_goal Analytical Goal cluster_challenge Analytical Challenge cluster_strategy Derivatization Strategy cluster_options Reagent Selection cluster_outcome Expected Outcome goal Sensitive Detection of this compound challenge Poor Ionization Efficiency goal->challenge strategy Chemical Derivatization challenge->strategy reagent1 AMPP strategy->reagent1 reagent2 AMMP strategy->reagent2 reagent3 ADMI strategy->reagent3 outcome Enhanced Ionization Efficiency and Signal Intensity reagent1->outcome reagent2->outcome reagent3->outcome

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxytridecanoic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 3-hydroxytridecanoic acid, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles, must be worn to avoid skin and eye contact.[1] In the event of accidental contact, immediate and thorough washing of the affected area is crucial. For eye contact, rinse cautiously with water for several minutes.

Quantitative Data Summary

PropertyValueSource Compound
Molecular Formula C₁₃H₂₆O₃This compound
Molecular Weight 230.3 g/mol This compound[2]
Physical State Crystalline solidThis compound[2]
Eye Hazard Causes serious eye damage(R)-3-hydroxy Myristic Acid[3]
Environmental Hazard May cause long lasting harmful effects to aquatic life(R)-3-hydroxy Myristic Acid[3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound involves collection and transfer to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1] Discharging this chemical into sewer systems or the environment must be strictly avoided.[1]

Experimental Protocol for Waste Neutralization (General Guidance for Acidic Waste):

This is a general procedure for neutralizing acidic waste and should be adapted based on the specific characteristics and concentration of the this compound waste stream. Always perform a small-scale test first.

  • Preparation: Work in a chemical fume hood. Prepare a neutralizing agent, such as a solution of sodium carbonate or sodium bicarbonate.

  • Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water, stirring continuously.

  • Neutralization: While stirring, slowly add the neutralizing agent to the diluted acidic waste. Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. However, for this compound, given its potential aquatic toxicity, it is highly recommended to collect the neutralized waste in a properly labeled container for professional disposal.

Waste Management Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

This compound Disposal Workflow A Initial Handling & Use B Wear Appropriate PPE (Gloves, Goggles) A->B C Collect Waste in Designated Container A->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Store in a Secure, Well-Ventilated Area D->E F Arrange for Professional Disposal E->F G Transport to Licensed Chemical Waste Facility F->G H Final Disposal: Controlled Incineration or Chemical Destruction G->H

References

Essential Safety and Operational Guide for 3-Hydroxytridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-Hydroxytridecanoic acid, designed for researchers, scientists, and drug development professionals. The following procedures are critical for maintaining a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The information provided is synthesized from SDSs of structurally similar compounds, such as 3-Hydroxytetradecanoic acid and Tridecanoic acid. It is imperative to handle this compound with caution and to supplement this guidance with a substance-specific risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazards for this compound are not fully documented, related compounds may cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash GogglesMust be worn at all times when handling the compound to protect against splashes.[1][2] Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[3]
Face ShieldRequired in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or heating.[4]
Hand Protection Chemically Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged or direct contact, heavier-duty gloves should be considered. Always inspect gloves before use and replace if damaged.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills.[4] A fire-resistant lab coat is recommended if flammable solvents are used.[4]
Closed-toe ShoesEssential to prevent injuries from spills or dropped objects.[4]
Respiratory Protection RespiratorMay be necessary when handling fine powders, especially in poorly ventilated areas, to prevent respiratory tract irritation.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Operational and Disposal Plans

Adherence to the following operational and disposal protocols is crucial for the safe management of this compound in a laboratory setting.

Step-by-Step Handling Procedures
  • Preparation and Pre-Handling:

    • Conduct a thorough risk assessment for the specific experimental protocol.[5]

    • Ensure that an eyewash station and safety shower are readily accessible and operational.[2]

    • Verify that all engineering controls, such as a chemical fume hood, are functioning correctly.[5]

    • Don all required PPE as detailed in Table 1.

  • Handling the Compound:

    • All procedures involving this compound should be carried out within a certified chemical fume hood to minimize inhalation exposure.[2]

    • When weighing the solid compound, do so in a ventilated enclosure or a fume hood to avoid the generation and inhalation of dust.[2]

    • Avoid direct contact with skin and eyes.[3]

    • Use non-sparking tools to prevent ignition sources if flammable solvents are present.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

    • Keep the container tightly closed when not in use.[1]

    • The compound should be stored at -20°C for long-term stability.[6]

Spill and Emergency Procedures
  • Spills:

    • In the event of a small spill, and if it is safe to do so, contain the spill.

    • Wear appropriate PPE, including respiratory protection.[1]

    • Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

    • For liquid spills, use an inert absorbent material.

    • Report all spills to the laboratory supervisor.

  • First Aid:

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

    • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • If ingested: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan
  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

    • Liquid waste should be collected in a separate, labeled container, with all chemical components of the mixture listed.[4]

    • Contaminated disposable PPE, such as gloves, should be disposed of in a designated solid waste container.[4]

  • Container Management:

    • All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings.[4]

    • Keep waste containers securely closed except when adding waste.[4]

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[4]

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[3]

Workflow and Logical Relationships

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

A 1. Preparation - Risk Assessment - Verify Controls - Don PPE B 2. Handling - Use Fume Hood - Avoid Dust - No Direct Contact A->B C 3. Storage - Cool, Dry, Ventilated - Tightly Closed B->C Post-Experiment D 4. Spill/Emergency - Evacuate (if necessary) - First Aid - Spill Cleanup B->D If Spill/Exposure Occurs E 5. Waste Collection - Labeled Containers - Segregate Waste B->E During/Post-Experiment G Experiment Complete C->G D->E Collect Spill Waste F 6. Disposal - Follow Regulations - No Sewer Disposal E->F F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxytridecanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxytridecanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.